molecular formula C38H48N4O9S B1194551 Azido-C3-UV-biotin

Azido-C3-UV-biotin

货号: B1194551
分子量: 736.9 g/mol
InChI 键: KFKYTMUGBNTGFC-ZPIGJYFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

UV Cleavable Biotin-PEG2-alkyne is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

分子式

C38H48N4O9S

分子量

736.9 g/mol

IUPAC 名称

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] hex-5-ynoate

InChI

InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1

InChI 键

KFKYTMUGBNTGFC-ZPIGJYFOSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

UV Cleavable Biotin-PEG2-alkyne

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Azido-C3-UV-biotin: A Photocleavable Tool for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-C3-UV-biotin, a versatile chemical probe designed for the enrichment and analysis of biomolecules. We will delve into its core structure, primary applications in chemoproteomics, and detailed experimental protocols.

Core Concepts: Structure and Functionality

This compound is a trifunctional molecule engineered for modern chemical biology workflows. Its name delineates its key components:

  • Azido (N₃): This functional group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

  • C3 Linker: A three-carbon (propyl) spacer provides flexibility and reduces steric hindrance between the biotin moiety and the labeled biomolecule.

  • UV (Photocleavable Linker): This component, typically a nitrobenzyl group, allows for the release of the captured biomolecule from biotin-streptavidin complexes under mild conditions using UV light. This is a significant advantage over traditional biotin-streptavidin affinity purification, which requires harsh denaturing conditions that can interfere with downstream analyses like mass spectrometry.

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin, enabling highly selective and robust capture of biotinylated molecules onto streptavidin-conjugated solid supports.

The combination of these features makes this compound a powerful tool for the selective isolation and subsequent identification of a wide range of biomolecules, particularly proteins.

Primary Application: Chemoproteomic Target Identification

The principal application of this compound is in the field of chemical proteomics, specifically for the identification and characterization of protein targets of small molecules or for the analysis of post-translationally modified proteins. The general workflow involves the metabolic or chemical labeling of proteins with an alkyne-containing probe, followed by covalent tagging with this compound via click chemistry, affinity capture, and finally, release for analysis.

This methodology is instrumental in:

  • Target Deconvolution: Identifying the protein binding partners of a bioactive small molecule.

  • Profiling Post-Translational Modifications (PTMs): Enriching and identifying proteins with specific PTMs that have been metabolically labeled with an alkyne-containing precursor.

  • Activity-Based Protein Profiling (ABPP): Identifying the active state of enzymes by using alkyne-modified activity-based probes.

Quantitative Data Summary

The efficiency of labeling, capture, and release is critical for the success of chemoproteomic experiments. The following tables summarize key quantitative parameters associated with the use of photocleavable biotin azide probes.

ParameterTypical Value/ConditionReference(s)
UV Cleavage Wavelength 300-365 nm[1]
UV Cleavage Time < 5 minutes[2][3]
Cleavage Efficiency >95%[4]
Biotin-Streptavidin K ~10⁻¹⁵ M[4]
Mass Remnant Post-Cleavage Dependent on the specific photocleavable linker structure[5]

Table 1: Key Performance Parameters of Photocleavable Biotin Azide Probes. This table provides a summary of the typical conditions and efficiencies associated with the use of these probes.

Cleavable Linker TypeCleavage ConditionAdvantagesDisadvantages
Photocleavable (UV) UV light (e.g., 365 nm)Mild, reagent-free cleavage; rapid kinetics.Potential for UV-induced damage to sensitive biomolecules.
Disulfide Reducing agents (e.g., DTT, TCEP)High cleavage efficiency.Can reduce native disulfide bonds in proteins; reagents may interfere with downstream analysis.
Acid-cleavable Acidic conditions (e.g., trifluoroacetic acid)Effective cleavage.Harsh conditions can denature or degrade proteins.
Enzyme-cleavable Specific proteases (e.g., TEV protease)Highly specific cleavage under mild conditions.Requires the presence of a specific enzyme recognition site; potential for incomplete digestion.

Table 2: Comparison of Common Cleavable Linkers Used in Chemical Proteomics. This table compares the properties of photocleavable linkers with other commonly used cleavable chemistries.

Detailed Experimental Protocols

The following is a generalized, step-by-step protocol for a typical chemoproteomics experiment using this compound for the enrichment of alkyne-labeled proteins.

Protocol 1: Labeling and Lysis of Cells
  • Metabolic Labeling: Culture cells in the presence of an alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid or sugar) for a desired period to allow for incorporation into newly synthesized proteins or glycans.

  • Cell Harvest and Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction
  • Prepare Click Chemistry Reaction Mix: For a 1 mg protein sample, prepare a reaction cocktail containing the cell lysate, this compound (final concentration 50-100 µM), a copper(I) source (e.g., CuSO₄, final concentration 1 mM), a reducing agent (e.g., sodium ascorbate, final concentration 5 mM), and a copper-chelating ligand (e.g., TBTA, final concentration 100 µM).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is commonly used.

Protocol 3: Affinity Purification of Biotinylated Proteins
  • Prepare Streptavidin Beads: Resuspend streptavidin-conjugated agarose or magnetic beads in the lysis buffer. Wash the beads several times to remove any preservatives.

  • Binding: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS) and add it to the prepared streptavidin beads. Incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration and high salt is recommended (e.g., 0.2% SDS in PBS, 6 M urea, and 1 M NaCl).

Protocol 4: UV Cleavage and Elution
  • Resuspend Beads: After the final wash, resuspend the beads in a suitable buffer for UV cleavage (e.g., 50 mM ammonium bicarbonate).

  • UV Irradiation: Transfer the bead slurry to a UV-transparent plate or tube. Irradiate with a UV lamp at 365 nm for 5-15 minutes on ice. The optimal time should be determined empirically.

  • Elution: Centrifuge the beads and collect the supernatant containing the released proteins.

Protocol 5: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

  • In-solution Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between the key components, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochem Biochemical Processing cluster_purification Affinity Purification & Elution cluster_analysis Analysis alkyne_probe Alkyne-labeled Precursor cells Live Cells alkyne_probe->cells labeled_cells Cells with Alkyne-tagged Proteins cells->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction Click Chemistry with This compound lysis->click_reaction biotinylated_proteome Biotinylated Proteome click_reaction->biotinylated_proteome capture Capture biotinylated_proteome->capture streptavidin_beads Streptavidin Beads streptavidin_beads->capture wash Wash capture->wash uv_cleavage UV Cleavage (365 nm) wash->uv_cleavage elution Elution uv_cleavage->elution ms_prep Sample Prep (Digestion, Desalting) elution->ms_prep lc_ms LC-MS/MS ms_prep->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: Experimental workflow for target identification using this compound.

signaling_pathway cluster_probe_design Probe Components Azide Azide (N3) (Click Chemistry Handle) Covalent_Bond Stable Triazole Linkage Azide->Covalent_Bond C3 C3 Linker (Spacer) UV UV-Cleavable Linker (Photocleavable Moiety) Released_Protein Released Protein for Analysis UV->Released_Protein Biotin Biotin (Affinity Tag) Affinity_Capture High-Affinity Binding Biotin->Affinity_Capture Alkyne_Protein Alkyne-modified Protein Alkyne_Protein->Covalent_Bond Streptavidin Streptavidin Streptavidin->Affinity_Capture UV_Light UV Light (365 nm) UV_Light->Released_Protein

Caption: Logical relationships of this compound components and their interactions.

References

An In-depth Technical Guide to Azido-C3-UV-biotin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-C3-UV-biotin, a versatile chemical probe widely utilized in proteomics and drug discovery. We will delve into its chemical structure, physicochemical properties, and key applications, with a focus on photoaffinity labeling and its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to facilitate its practical implementation in the laboratory.

Core Structure and Chemical Identity

This compound, also known by its synonym UV Cleavable Biotin-PEG2-alkyne, is a polyethylene glycol (PEG)-based molecule incorporating three key functional moieties: a biotin handle for affinity purification, a UV-photocleavable linker for the controlled release of captured biomolecules, and an azide group for bio-orthogonal conjugation via click chemistry.[1][2]

The structural arrangement of these components allows for a sequential workflow in chemical biology experiments. The azide group can be reacted with an alkyne-modified protein of interest, followed by affinity capture using the biotin tag on streptavidin-coated supports. Subsequent exposure to UV light cleaves the linker, releasing the captured protein for downstream analysis.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use in experimental design, including solvent selection and storage conditions.

PropertyValueSource
Molecular Formula C₃₈H₄₈N₄O₉S[2]
Molecular Weight 736.87 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO. Sparingly soluble in aqueous buffers. A 1:1 solution of DMSO:PBS (pH 7.2) can be used to improve aqueous solubility.[3]
Storage Conditions Store at -20°C for long-term stability (≥ 4 years). Can be shipped at ambient temperature for short periods.[3][4]
Purity Typically ≥95%
UV Cleavage Wavelength 300-350 nm (optimal at ~365 nm)[5][6][7]

Key Applications and Experimental Protocols

This compound is a powerful tool for a range of applications in chemical biology and drug discovery. Its primary uses are in photoaffinity labeling for target identification and as a flexible linker in the synthesis of PROTACs for targeted protein degradation.

Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule or other ligand within a complex biological sample. A photo-reactive group on the probe is activated by UV light to form a covalent bond with the interacting protein, enabling its subsequent isolation and identification. While this compound itself contains an azide for click chemistry rather than a primary photoreactive group, it is a critical component in multi-step photoaffinity labeling strategies where a photoreactive alkyne-modified ligand is first crosslinked to its target.

Below is a representative experimental workflow for a photoaffinity labeling experiment utilizing a UV-cleavable biotin probe system.

Representative Experimental Workflow: Photoaffinity Labeling

G cluster_0 Probe Incubation & Crosslinking cluster_1 Click Chemistry & Affinity Capture cluster_2 Photocleavage & Analysis A Incubate alkyne-modified photoaffinity probe with cell lysate or live cells B Irradiate with UV light (e.g., 365 nm) to induce covalent crosslinking to target protein A->B C Lyse cells (if applicable) and add This compound B->C D Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click' reaction C->D E Add streptavidin-coated magnetic beads to capture the biotinylated protein complex D->E F Wash beads to remove non-specifically bound proteins E->F G Resuspend beads in buffer and irradiate with UV light (300-350 nm) to cleave the linker F->G H Collect the supernatant containing the released target protein G->H I Analyze the protein by SDS-PAGE, Western blot, or mass spectrometry H->I

Workflow for photoaffinity labeling and target identification.

Detailed Protocol: Photocleavage of Biotinylated Proteins

This protocol describes the UV-mediated cleavage and release of a biotinylated protein captured on streptavidin beads.

Materials:

  • Streptavidin-coated magnetic beads with captured biotinylated protein

  • Photocleavage buffer (e.g., 25 mM sodium phosphate, pH 7.4)

  • UV lamp with an emission peak around 365 nm (e.g., Blak Ray XX-15)[6][8]

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Wash the streptavidin beads with the captured protein complex three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

  • After the final wash, resuspend the beads in photocleavage buffer. The volume will depend on the amount of beads and the desired final protein concentration.

  • Transfer the bead suspension to a UV-transparent microcentrifuge tube.

  • Place the tube on a shaker or rotator to ensure even suspension of the beads during irradiation.

  • Position the tube approximately 15 cm from the UV lamp.[6][8]

  • Irradiate the sample with UV light (300-350 nm) for 5-15 minutes. The optimal time should be determined empirically.[6][9]

  • After irradiation, place the tube on a magnetic rack to pellet the streptavidin beads.

  • Carefully collect the supernatant, which now contains the released target protein.

  • The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10][11] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

This compound, with its PEG-based structure, serves as a flexible linker in PROTAC synthesis.[1][12][13] The azide functionality allows for its conjugation to an alkyne-modified ligand for the target protein or the E3 ligase via click chemistry. The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[12]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

G cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System A PROTAC enters the cell B PROTAC binds to the Target Protein (POI) A->B C PROTAC binds to an E3 Ubiquitin Ligase A->C D Formation of a ternary complex: POI-PROTAC-E3 Ligase B->D C->D E E3 Ligase facilitates the transfer of ubiquitin to the POI D->E F Polyubiquitination of the POI E->F G The 26S proteasome recognizes the polyubiquitinated POI F->G H Degradation of the POI into small peptides G->H I PROTAC is released and can initiate another degradation cycle H->I

Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using a linker like this compound typically involves the assembly of the two ligands and the linker. The subsequent evaluation of the PROTAC's efficacy involves a series of in vitro and cellular assays.

G cluster_0 PROTAC Synthesis cluster_1 In Vitro and Cellular Evaluation A Synthesize or obtain alkyne-modified ligands for the target protein and E3 ligase B Conjugate one ligand to this compound via click chemistry A->B C Purify the ligand-linker conjugate B->C D Conjugate the second ligand to the other end of the linker C->D E Purify the final PROTAC molecule D->E F Confirm binding of the PROTAC to the target protein and E3 ligase (e.g., SPR, ITC) E->F G Treat cells with the PROTAC at varying concentrations F->G H Assess target protein degradation (e.g., Western blot, mass spectrometry) G->H I Determine DC50 and Dmax values H->I J Evaluate downstream effects and cellular phenotype I->J

Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in chemical biology and drug discovery. Its unique combination of a biotin handle, a UV-cleavable linker, and an azide group for click chemistry enables a wide range of applications, from the identification of protein-ligand interactions to the development of novel therapeutics based on targeted protein degradation. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this compound in your research endeavors.

References

An In-Depth Technical Guide to the Mechanism and Application of Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of Azido-C3-UV-biotin, a trifunctional chemical probe designed for photo-affinity labeling and subsequent target identification. The guide details the roles of its three key components: the aryl azide photocrosslinker, the UV-cleavable ortho-nitrobenzyl linker, and the biotin affinity tag. We present the underlying chemical principles, a generalized experimental workflow, and available quantitative data to assist researchers in the successful application of this versatile tool in proteomics and drug discovery.

Introduction

This compound is a powerful reagent for the identification and characterization of protein-protein and small molecule-protein interactions. Its design allows for the covalent capture of interacting partners upon photoactivation, their subsequent enrichment, and finally, the release of the captured proteins for analysis, typically by mass spectrometry. This guide will dissect the function of each component of the this compound molecule to provide a clear understanding of its mechanism of action.

Molecular Structure and Core Components

The functionality of this compound is derived from its three key moieties, connected by a linker. While the exact commercial "C3" designation can vary, a representative structure incorporates these core elements.

cluster_azide Aryl Azide (Photocrosslinker) cluster_linker UV-Cleavable Linker (ortho-Nitrobenzyl) cluster_biotin Biotin Tag (Affinity Handle) a N3-Ph- b -O-CH2-Ph(NO2)- a->b - c -Linker-Biotin b->c -

Caption: Core functional components of this compound.

The molecular formula for a common variant is C₃₈H₄₈N₄O₉S, with a molecular weight of 736.87 g/mol .

Mechanism of Action

The utility of this compound is realized in a sequential, multi-step process:

Step 1: Photo-Crosslinking via the Aryl Azide Group

The aryl azide moiety is the photoreactive component responsible for covalently capturing interacting molecules. Upon irradiation with UV light, typically in the range of 260-365 nm, the aryl azide releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo non-specific insertion into proximal C-H and N-H bonds of an interacting protein, forming a stable covalent bond.[1][2]

A Aryl Azide (R-N3) C Nitrene Intermediate (R-N:) A->C - N2 B UV Light (hν) B->A E Covalent Adduct C->E D Interacting Protein D->E

Caption: Photoactivation of the aryl azide group for covalent crosslinking.

Step 2: Affinity Purification using the Biotin Tag

Following covalent capture, the biotin tag serves as a high-affinity handle for the enrichment of the crosslinked protein complexes. Biotin binds with very high affinity to streptavidin or avidin, which are typically immobilized on beads or other solid supports. This allows for the specific isolation of the biotinylated complexes from a complex biological sample, such as a cell lysate, while non-biotinylated proteins are washed away.

Step 3: UV-Cleavage of the Linker

A key feature of this compound is its UV-cleavable linker, which is based on an ortho-nitrobenzyl ester. After affinity purification, the captured proteins can be released from the streptavidin support by irradiation with a second round of UV light, typically at a longer wavelength (e.g., ~365 nm) to minimize protein damage.[3][4] The ortho-nitrobenzyl group undergoes a photochemical rearrangement, leading to the cleavage of the ester linkage and the release of the captured protein with a small molecular tag.[3][4]

A Immobilized Biotinylated Protein Complex C Released Protein A->C Cleavage D Biotinylated Linker Fragment (remains on beads) A->D B UV Light (hν, ~365 nm) B->A

Caption: UV-mediated cleavage and release of the captured protein.

Quantitative Data

Table 1: Quantitative Parameters for Aryl Azide Photo-Crosslinking

ParameterTypical ValueReference
Activation Wavelength260-365 nm[1][2]
Crosslinking Efficiency<30% (can be highly variable)[1]
Half-life of Nitrene~1-10 ns[1]

Table 2: Quantitative Parameters for ortho-Nitrobenzyl Photocleavage

ParameterTypical ValueReference
Cleavage Wavelength300-365 nm[3][5]
Quantum Yield (Φ)0.01 - 0.3[5]
Cleavage Efficiency>80% with sufficient irradiation[4]

Note: The efficiencies of both crosslinking and cleavage are highly dependent on the specific experimental conditions, including the nature of the interacting molecules, buffer composition, and the intensity and duration of UV irradiation.

Experimental Protocols

The following provides a generalized workflow for a photo-affinity labeling experiment using this compound to identify the protein targets of a small molecule of interest. It is critical to note that optimization of each step is essential for successful outcomes.

cluster_workflow Experimental Workflow A 1. Probe Incubation: Incubate cells or lysate with alkyne-modified small molecule. B 2. Click Chemistry: React with this compound to attach the photo-affinity probe. A->B C 3. Photo-Crosslinking: Irradiate with UV light (e.g., 260-365 nm) to form covalent bonds. B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Affinity Purification: Incubate with streptavidin beads to capture biotinylated complexes. D->E F 6. Washing: Remove non-specifically bound proteins. E->F G 7. UV Cleavage: Irradiate beads with UV light (e.g., 365 nm) to release captured proteins. F->G H 8. Elution & Analysis: Collect eluate and analyze proteins by SDS-PAGE and Mass Spectrometry. G->H

Caption: Generalized experimental workflow for photo-affinity labeling.

Detailed Methodologies:

5.1. Probe Preparation and Incubation:

  • Synthesize or obtain an alkyne-modified version of the small molecule of interest.

  • Incubate the alkyne-modified probe with the biological sample (e.g., live cells or cell lysate) to allow for binding to its target protein(s). Concentrations and incubation times will be specific to the small molecule and its target.

5.2. Click Chemistry:

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-modified small molecule-protein complex with this compound.

  • Typical reaction components include a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper ligand (e.g., TBTA), and this compound.

5.3. Photo-Crosslinking:

  • Irradiate the sample with a UV light source at a wavelength appropriate for aryl azide activation (e.g., 254 nm or 365 nm).

  • The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing protein damage.

5.4. Cell Lysis and Protein Extraction:

  • If working with live cells, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT) before and during photoactivation, as they can quench the nitrene or reduce the azide, respectively.

  • Clarify the lysate by centrifugation to remove cellular debris.

5.5. Affinity Purification:

  • Incubate the cell lysate with streptavidin-conjugated beads for a sufficient time to allow for binding of the biotinylated protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5.6. UV Cleavage and Elution:

  • Resuspend the beads in a suitable buffer.

  • Irradiate the bead suspension with a UV lamp at a wavelength appropriate for ortho-nitrobenzyl cleavage (e.g., 365 nm). The irradiation time will need to be optimized.

  • Collect the supernatant containing the released proteins.

5.7. Downstream Analysis:

  • Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting to confirm successful enrichment.

  • For protein identification, perform in-solution or in-gel tryptic digestion of the eluted proteins followed by LC-MS/MS analysis.

Conclusion

This compound is a sophisticated chemical tool that enables the identification of molecular interactions through a combination of photo-crosslinking, affinity purification, and photocleavage. A thorough understanding of the mechanism of each functional moiety is crucial for the design and execution of successful experiments. While this guide provides a comprehensive overview and a general framework for its use, empirical optimization of experimental parameters is essential to achieve reliable and reproducible results.

References

Azido-C3-UV-biotin as a PEG-based PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by coopting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component of a PROTAC, influencing its efficacy by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as impacting physicochemical properties like solubility and cell permeability.

Core Concepts: The PROTAC Mechanism and Key Signaling Pathways

The efficacy of a PROTAC is fundamentally linked to its ability to hijack the ubiquitin-proteasome system (UPS). This intricate cellular machinery is responsible for the degradation of most intracellular proteins, playing a crucial role in regulating a myriad of cellular processes.

The Ubiquitin-Proteasome System (UPS)

The UPS involves a sequential enzymatic cascade that results in the covalent attachment of a polyubiquitin chain to a target protein, marking it for degradation. This process is carried out by three key enzymes:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.

PROTACs effectively bring the POI into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation by the 26S proteasome.

UPS cluster_ubiquitination Ubiquitination Cascade cluster_degradation PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 POI Protein of Interest (POI) E3->POI Ubiquitination PROTAC PROTAC PROTAC->E3 Ternary Complex Formation POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PROTAC_target PROTAC targeting a kinase in the pathway (e.g., PI3K, AKT) PROTAC_target->PI3K PROTAC_target->AKT PROTAC_Synthesis cluster_reactants Reactants POI_Alkyne POI-Alkyne PROTAC Final PROTAC POI_Alkyne->PROTAC Azido_Linker Azido-C3-UV-biotin Azido_Linker->PROTAC Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Catalyst->PROTAC Click Chemistry Target_ID_Workflow Cell_Lysate Cell Lysate (from PROTAC-treated cells) Streptavidin_Beads Streptavidin Beads Cell_Lysate->Streptavidin_Beads Capture Capture of Biotinylated PROTAC Complex Streptavidin_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash UV_Cleavage UV Cleavage (365 nm) Wash->UV_Cleavage Elution Elution of Cleaved POI and E3 Ligase UV_Cleavage->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

References

The Azide Group in Azido-C3-UV-biotin: A Technical Guide for Bioorthogonal Labeling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Azido-C3-UV-biotin molecule, with a specific focus on the pivotal role of its azide group. This versatile chemical tool is at the forefront of modern chemical biology, proteomics, and drug discovery, enabling the specific and efficient labeling, identification, and manipulation of biomolecules in complex biological systems. This document outlines the core principles of its application, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Principles of this compound

This compound is a trifunctional molecule meticulously designed for multi-step biological applications. Its structure comprises three key functional moieties:

  • Azide (-N₃): The bioorthogonal reactive group. The azide group is small, metabolically stable, and virtually absent in biological systems, making it an ideal chemical handle for specific covalent modification.[1][2] It participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for the covalent attachment of this compound to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group.

  • C3 Linker: A short three-carbon spacer. This linker provides spatial separation between the azide group and the biotin moiety, which can help to minimize steric hindrance during the click reaction and subsequent interactions.

  • Biotin: A high-affinity ligand for streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent interactions in nature, which is exploited for the highly efficient enrichment and purification of biotinylated molecules from complex mixtures.[8]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the application of this compound and its constituent functional groups. Where data for the specific this compound molecule is not available, data for structurally analogous compounds are provided as a reference.

ParameterValueCompound/SystemReference
Click Chemistry Kinetics
CuAAC Second-Order Rate Constant10 to 10⁴ M⁻¹s⁻¹General Copper(I)-catalyzed azide-alkyne cycloaddition[9]
Photocleavage Properties
Cleavage Wavelength~340 - 365 nm2-nitrobenzyl linkers[5][7]
Cleavage EfficiencyClose to 80% (after 10 min irradiation)2-nitrobenzyl linker on immobilized DNA[5][6]
>99% (in solution)Photocleavable biotin derivative[10]
Quantum Yield0.49 - 0.631-(2-nitrophenyl)ethyl phosphate esters[6]
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁵ MBiotin-Streptavidin[8]

Experimental Workflows and Signaling Pathways

The azide group is central to the application of this compound in various experimental workflows. Below are diagrams illustrating key logical and experimental processes.

experimental_workflow cluster_labeling Step 1: Bioorthogonal Labeling cluster_enrichment Step 2: Affinity Purification cluster_release Step 3: Photocleavage and Analysis Alk-Protein Alkyne-modified Protein of Interest Click_Reaction CuAAC or SPAAC 'Click' Reaction Alk-Protein->Click_Reaction This compound This compound This compound->Click_Reaction Biotin-Protein Biotinylated Protein Complex Click_Reaction->Biotin-Protein Capture Capture Biotin-Protein->Capture Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Capture Captured_Complex Immobilized Complex Capture->Captured_Complex Wash Wash to Remove Non-specific Binders Captured_Complex->Wash UV_Irradiation UV Irradiation (365 nm) Wash->UV_Irradiation Released_Protein Released Protein of Interest UV_Irradiation->Released_Protein MS_Analysis Mass Spectrometry Analysis Released_Protein->MS_Analysis

Workflow for Target Identification.

This workflow demonstrates the use of this compound for the identification of a protein of interest that has been modified to contain an alkyne group. The process involves labeling, enrichment, and subsequent release for analysis.

protac_mechanism PROTAC PROTAC (containing this compound derived linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

PROTAC Mechanism of Action.

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12][13][14] The azide group allows for the modular construction of the PROTAC molecule via click chemistry. The diagram above illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are generalized and may require optimization for specific experimental systems.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water).

  • Sodium ascorbate stock solution (100 mM in deionized water, freshly prepared).

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis equipment.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

    • Alkyne-modified protein solution.

    • This compound stock solution (to a final concentration of 100-200 µM).

    • THPTA ligand stock solution (to a final concentration of 1-2 mM).

    • CuSO₄ stock solution (to a final concentration of 0.5-1 mM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Purification: Remove the excess unreacted this compound and copper catalyst using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as:

    • Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.

    • Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.[15]

Protocol for Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

  • Biotinylated protein sample from the previous protocol.

  • Streptavidin-conjugated agarose or magnetic beads.

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • UV lamp (365 nm).

Procedure:

  • Bead Preparation: Resuspend the streptavidin-conjugated beads in the binding/wash buffer.

  • Binding: Add the biotinylated protein sample to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of the biotinylated proteins.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.

Protocol for UV-Cleavage and Elution

This protocol describes the release of the captured protein from the streptavidin beads via photocleavage.

Materials:

  • Washed streptavidin beads with captured biotinylated protein.

  • Elution Buffer (e.g., PBS or a buffer compatible with downstream analysis).

  • UV lamp (365 nm).

Procedure:

  • Resuspend Beads: Resuspend the washed beads in a minimal volume of elution buffer.

  • UV Irradiation: Expose the bead suspension to a 365 nm UV lamp for 5-30 minutes on ice or at 4°C. The optimal irradiation time should be determined empirically.[7]

  • Elution: Pellet the beads and collect the supernatant containing the released protein. The protein is now free of the biotin tag and can be used for downstream applications like mass spectrometry.[16]

Conclusion

The azide group is the linchpin of this compound's functionality, enabling its use in a wide array of sophisticated biochemical and cell biology applications. Its bioorthogonality allows for precise and specific labeling of target molecules within complex biological milieus. The integrated UV-cleavable linker and biotin affinity tag provide a powerful system for the enrichment and subsequent analysis of these targets. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their pursuit of scientific discovery.

References

Navigating the Properties of Azido-C3-UV-biotin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of critical reagents in various experimental conditions is paramount. This in-depth technical guide explores the solubility and stability of Azido-C3-UV-biotin, a versatile molecule integrating a biotin moiety for affinity purification, a UV-cleavable linker for controlled release, a C3 spacer, and an azide group for bioorthogonal conjugation via click chemistry.

This guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound, along with detailed experimental protocols for its handling and use. The information presented here is essential for designing robust and reproducible experimental workflows in proteomics, drug discovery, and other life science applications.

Core Concepts: Structure and Functionality

This compound is a multifunctional reagent. Its utility stems from its distinct chemical moieties:

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling strong and specific capture of biotinylated molecules.

  • UV-Cleavable Linker: A photosensitive group that, upon irradiation with UV light (typically in the 300-365 nm range), breaks the covalent bond, allowing for the release of the captured molecule from the biotin tag.[1][2][3][4][5]

  • C3 Spacer: A three-carbon alkyl chain that provides spatial separation between the biotin and the azide group, minimizing steric hindrance.

  • Azide Group (-N3): A functional group that participates in highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry".[6][7][8][9][10] This allows for the covalent attachment of the biotin tag to alkyne-modified molecules.

The polyethylene glycol (PEG) nature of the linker in similar compounds is known to enhance aqueous solubility and reduce immunogenicity.[11][12]

Solubility Profile of this compound

Generally, biotin exhibits low solubility in aqueous solutions at neutral pH.[13] To overcome this, stock solutions are often prepared in organic solvents or under basic conditions.[13][14] The presence of a short PEG linker in this compound is expected to improve its hydrophilicity and aqueous solubility compared to unconjugated biotin.

Recommended Solvents and Buffer Considerations:

For practical applications, a stock solution of this compound is typically prepared in an organic solvent and then diluted to the desired concentration in the final aqueous buffer.

Solvent/Buffer ComponentRecommendationRationale
Primary Stock Solution Dimethyl sulfoxide (DMSO)High dissolving power for biotin and related compounds.[13][14]
Dimethylformamide (DMF)An alternative to DMSO with similar properties.[15]
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Commonly used in biological assays and generally compatible.
Tris-Buffered Saline (TBS), pH 7.4-8.0Another standard biological buffer. A slightly alkaline pH may improve azide stability.
Borate Buffers, pH 8.0-9.0Alkaline conditions can enhance the stability of the azide group.[16][17][18]

Note: When using a DMSO stock, the final concentration of DMSO in the aqueous buffer should be kept low (typically <1%) to avoid detrimental effects on biological samples.

Stability of this compound in Buffers

The stability of this compound is primarily determined by the chemical lability of the azide group and the photocleavable linker.

Factors Affecting Stability:

FactorEffect on StabilityRecommendations for Storage and Handling
pH The azide group is generally more stable at neutral to slightly alkaline pH. Strongly acidic conditions can lead to the formation of hydrazoic acid, which is volatile and toxic.Store stock solutions and conduct reactions in buffers with a pH between 7.0 and 8.5.
Temperature Elevated temperatures can promote the degradation of organic azides.[19]Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Light The photocleavable linker is sensitive to UV light. Exposure to UV sources will lead to cleavage of the molecule.Protect solutions containing this compound from light, especially UV light, by using amber vials or wrapping containers in foil.
Reducing Agents Strong reducing agents, such as dithiothreitol (DTT), can reduce the azide group.Avoid the presence of high concentrations of reducing agents in buffers if the azide functionality is to be used for click chemistry.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Biotinylation via Click Chemistry

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified molecule of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: In a microfuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio (typically a slight excess of the biotin reagent is used) in the reaction buffer.

  • Ligand and Copper Addition: Add the THPTA or TBTA ligand to the reaction mixture, followed by the CuSO4 solution. The ligand helps to stabilize the Cu(I) catalyst.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalytic species and initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as LC-MS or gel electrophoresis.

  • Purification: Purify the biotinylated product to remove excess reagents using appropriate methods like dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: UV Cleavage of the Biotin Tag

Materials:

  • Biotinylated molecule captured on a streptavidin-coated support (e.g., beads, plates)

  • UV lamp with an emission wavelength in the 300-365 nm range[1][3][4]

  • Cleavage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Washing: Wash the streptavidin support with the captured biotinylated molecule thoroughly with a suitable wash buffer to remove any non-specifically bound components.

  • Resuspension: Resuspend the support in the cleavage buffer.

  • UV Irradiation: Expose the sample to UV light (300-365 nm) for a predetermined duration (typically 5-30 minutes). The optimal time and distance from the UV source should be empirically determined.

  • Elution: After irradiation, collect the supernatant which now contains the released molecule. The biotin tag remains bound to the streptavidin support.

  • Analysis: Analyze the eluted fraction to confirm the presence and integrity of the released molecule.

Visualizing Workflows and Pathways

To further clarify the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.

cluster_solubilization Solubilization Workflow start Weigh Azido-C3- UV-biotin Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex to Homogenize dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Storage stock->aliquot store Store at -20°C Protected from Light aliquot->store

Caption: A typical workflow for the preparation of an this compound stock solution.

cluster_click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_catalyst Catalyst System alkyne Alkyne-modified Molecule triazole Triazole Linkage (Stable Covalent Bond) alkyne->triazole azide This compound azide->triazole cuso4 CuSO4 (Cu2+) cu1 Cu+ (Active Catalyst) cuso4->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->triazole Catalysis biotinylated_product Biotinylated Product triazole->biotinylated_product

Caption: The signaling pathway for the CuAAC click chemistry reaction.

cluster_cleavage_workflow UV Cleavage and Elution Workflow start Biotinylated Molecule Bound to Streptavidin wash Wash to Remove Non-specific Binders start->wash irradiate Irradiate with UV Light (300-365 nm) wash->irradiate cleavage Photocleavage of the Linker irradiate->cleavage elute Collect Supernatant (Eluted Molecule) cleavage->elute waste Biotin Tag Remains Bound to Streptavidin cleavage->waste end Released Molecule for Downstream Analysis elute->end

Caption: Experimental workflow for the UV-mediated cleavage and elution of a target molecule.

References

An In-Depth Technical Guide to Azido-C3-UV-biotin for Novice Users in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-C3-UV-biotin is a versatile trifunctional molecule that has emerged as a powerful tool in chemical biology and drug discovery. This technical guide provides a comprehensive overview of its core principles, applications, and experimental considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this innovative chemical probe into their research. This document details the fundamental concepts of its constituent parts: the azide group for bioorthogonal "click" chemistry, the photocleavable (UV) linker for controlled release, and the biotin moiety for high-affinity purification. We present detailed experimental protocols, quantitative data for related compounds, and visual workflows to facilitate a deeper understanding of its utility in applications such as photo-affinity labeling, proximity labeling, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Multifaceted Nature of this compound

This compound is a chemical reagent designed for the specific and reversible labeling of biomolecules. Its structure incorporates three key functional elements:

  • An Azide Group (-N₃): This functional group serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, allowing for the covalent attachment of this compound to alkyne-modified biomolecules in complex biological mixtures.

  • A UV-Cleavable Linker: This component, typically a nitrobenzyl-based moiety, connects the azide and biotin groups. Upon exposure to ultraviolet (UV) light at specific wavelengths (typically 300-365 nm), this linker undergoes irreversible cleavage. This property enables the controlled release of the biotinylated biomolecule from streptavidin after its capture and purification.

  • A Biotin Moiety: Biotin (Vitamin B7) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for the highly selective enrichment and purification of biotinylated molecules from complex samples.

The combination of these three functionalities in a single molecule provides a powerful workflow: labeling a target via click chemistry, isolating the target through the biotin-streptavidin interaction, and then releasing the target in its native state by photocleavage.

Core Principles and Mechanisms

Bioorthogonal Ligation via Click Chemistry

The azide group on this compound is relatively inert in biological systems, preventing non-specific reactions. However, in the presence of a terminal alkyne and a copper(I) catalyst, it undergoes a rapid and highly specific cycloaddition reaction to form a stable triazole linkage. This bioorthogonal nature ensures that the labeling reaction is confined to the intended alkyne-modified target molecule.

High-Affinity Capture with the Biotin-Streptavidin System

The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making the complex highly stable.[1][2] This strong interaction allows for the efficient capture of biotinylated molecules on streptavidin-coated solid supports, such as magnetic beads or agarose resin, even from dilute solutions.

Controlled Release through Photocleavage

The UV-cleavable linker within this compound is designed to be stable under typical biochemical conditions. However, upon irradiation with UV light, the linker absorbs photons and undergoes a photochemical reaction that results in the cleavage of the covalent bond, releasing the biotin tag from the labeled biomolecule. This traceless release is a significant advantage over traditional biotinylation methods that require harsh denaturing conditions to disrupt the biotin-streptavidin interaction.

Quantitative Data

Table 1: Biotin-Streptavidin Interaction Parameters
ParameterValueReference(s)
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ M[1][2]
Association Rate Constant (kon)~10⁵ - 10⁷ M⁻¹s⁻¹[3]
Dissociation Rate Constant (koff)~10⁻⁶ - 10⁻⁴ s⁻¹[3]

Note: The presence of the C3-UV linker may slightly alter these binding kinetics.

Table 2: Photocleavage Parameters of Nitrobenzyl-Based Linkers
ParameterWavelength (nm)Cleavage TimeEfficiencyReference(s)
Typical Conditions 300 - 365< 5 - 10 min>80%[4][5][6]
Quantum Yield (Φ) 340 - 365-0.01 - 0.63[4][7]

Note: Cleavage efficiency and quantum yield are highly dependent on the specific molecular context, light intensity, and buffer conditions.

Key Applications and Experimental Protocols

Photo-Affinity Labeling (PAL) and Target Identification

In a PAL experiment, a photoreactive group (like an aryl azide) is attached to a ligand to identify its binding partners. While the azide in this compound is primarily for click chemistry, a similar workflow can be envisioned where an alkyne-modified photo-affinity probe is first cross-linked to its target, followed by clicking on the this compound for purification and subsequent release.

Experimental Protocol: Two-Step Photo-Affinity Labeling

  • Probe Incubation: Incubate your biological sample (e.g., cell lysate) with an alkyne-functionalized photo-affinity probe.

  • UV Cross-linking: Irradiate the sample with UV light at the appropriate wavelength to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein.

  • Click Chemistry Reaction:

    • To the cross-linked sample, add this compound (final concentration of 50-100 µM).

    • Add a copper(I) source (e.g., 1 mM CuSO₄) and a reducing agent (e.g., 2 mM sodium ascorbate). A copper ligand like TBTA can be included to improve reaction efficiency.

    • Incubate at room temperature for 1-2 hours.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with a series of buffers (e.g., high salt, detergent-containing) to remove non-specifically bound proteins.

  • Photocleavage and Elution:

    • Resuspend the beads in a suitable buffer.

    • Irradiate the bead suspension with UV light (300-365 nm) for 5-15 minutes on ice.

    • Collect the supernatant containing the released target protein for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Proximity Labeling (PL) followed by Reversible Capture

Proximity labeling techniques, such as BioID or APEX, use enzymes fused to a protein of interest to biotinylate nearby proteins. The use of a cleavable biotin derivative would allow for the release of these captured proximal proteins for further analysis. While not a direct application of the azide group, a similar workflow using an alkyne-modified labeling reagent followed by click chemistry with this compound is feasible.

Proteolysis Targeting Chimeras (PROTACs)

This compound is described as a PEG-based PROTAC linker.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group allows for the convenient synthesis of PROTACs by clicking the linker to an alkyne-modified ligand for either the target protein or the E3 ligase. The biotin and UV-cleavable moieties could be used for purification of the PROTAC itself or for pull-down experiments to study its interactions.

Visualizations: Workflows and Pathways

PROTAC_Signaling_Pathway POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound as linker component) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Targeted protein degradation pathway mediated by a PROTAC.

Click_Chemistry_Workflow cluster_labeling Labeling cluster_capture Capture & Purification cluster_release Release AlkyneProtein Alkyne-modified Target Protein CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition AlkyneProtein->CuAAC AzidoBiotin This compound AzidoBiotin->CuAAC LabeledProtein UV-Biotinylated Target Protein CuAAC->LabeledProtein BoundComplex Immobilized Complex LabeledProtein->BoundComplex StreptavidinBeads Streptavidin Beads StreptavidinBeads->BoundComplex Wash Wash Steps BoundComplex->Wash UV_light UV Light (300-365 nm) Wash->UV_light ReleasedProtein Purified Target Protein UV_light->ReleasedProtein CleavedBiotin Cleaved Biotin Tag UV_light->CleavedBiotin

Caption: Experimental workflow for labeling, capture, and release.

PAL_Workflow cluster_pal Photo-Affinity Labeling cluster_click Click Reaction & Capture cluster_release Cleavage & Analysis Probe Alkyne-Photo-Affinity Probe UV1 UV Activation (Cross-linking) Probe->UV1 Target Target Protein Target->UV1 Crosslinked Covalently Cross-linked Probe-Target Complex UV1->Crosslinked Click Click Chemistry Crosslinked->Click AzidoBiotin This compound AzidoBiotin->Click BiotinylatedComplex Biotinylated Complex Click->BiotinylatedComplex Capture Streptavidin Capture BiotinylatedComplex->Capture UV2 UV Cleavage (300-365 nm) Capture->UV2 ReleasedTarget Released Target Protein UV2->ReleasedTarget Analysis Downstream Analysis (e.g., Mass Spectrometry) ReleasedTarget->Analysis

Caption: Workflow for two-step photo-affinity labeling.

Concluding Remarks

This compound offers a sophisticated and powerful approach for the selective labeling, enrichment, and traceless release of biomolecules. Its trifunctional nature provides researchers with a versatile tool to investigate complex biological systems. While specific quantitative data for this particular reagent remains to be fully characterized in the public domain, the well-established principles of its constituent parts provide a solid foundation for its application. As research in chemical biology and drug discovery continues to advance, the utility of such precisely engineered chemical probes is expected to grow, enabling new insights into protein function, interactions, and degradation.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Photo-Reactive Azido-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize protein interactions in various biological systems. This method utilizes a photo-reactive probe, such as an azido-biotin derivative, to covalently bind to interacting proteins upon activation with ultraviolet (UV) light. The biotin tag then allows for the specific detection, purification, and enrichment of the labeled proteins using streptavidin-based affinity matrices. This document provides a detailed protocol for the use of a generic photo-reactive Azido-C3-UV-Biotin reagent for labeling proteins. The "Azido" group in this context refers to a photo-activatable aryl azide, which upon UV irradiation, forms a highly reactive nitrene that can insert non-specifically into C-H and N-H bonds in close proximity. The "C3" denotes a three-carbon spacer arm, and "biotin" serves as the affinity handle for downstream applications.

Principle of the Method

The process of protein labeling with this compound involves three main stages. First, the photo-reactive biotin probe is incubated with the protein sample, allowing for non-covalent interactions to occur. Next, the sample is irradiated with UV light at a specific wavelength, which activates the aryl azide group, converting it into a reactive nitrene. This nitrene then rapidly and covalently crosslinks to nearby amino acid residues of the interacting protein. Finally, the biotinylated proteins can be detected via Western blotting using streptavidin-HRP conjugates or enriched for further analysis, such as mass spectrometry, using streptavidin-coated beads.

Materials and Reagents

  • Protein Sample: Purified protein or cell lysate in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can quench the photo-reactive group.[1]

  • This compound: Stock solution prepared in an organic solvent like DMSO or DMF.

  • UV Lamp: A lamp capable of emitting UV light at 320-370 nm is recommended to activate the aryl azide.[1][2] Avoid lamps that emit at 254 nm, as this can cause protein damage.[2]

  • Reaction Tubes: UV-transparent tubes (e.g., quartz or certain plastics) or open-lid microcentrifuge tubes on ice.[1]

  • Detection Reagents:

    • Streptavidin-HRP conjugate for Western blotting.

    • Streptavidin-agarose or magnetic beads for affinity purification.[3]

  • Wash Buffers: PBS or other suitable buffers for washing steps.

  • Quenching Buffer (Optional): A buffer containing a primary amine (e.g., Tris) can be added after UV irradiation to quench any unreacted nitrene.

Experimental Protocols

Protocol 1: Photo-Labeling of a Purified Protein

This protocol describes the labeling of a purified protein in solution.

  • Prepare the Protein Sample:

    • Dissolve the purified protein in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the biotin reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the mixture for 15-30 minutes at room temperature or on ice to allow for non-covalent interactions. Protect the mixture from light.

  • UV Irradiation:

    • Place the reaction tube on ice to prevent heating during irradiation.[1]

    • Irradiate the sample with a UV lamp (320-370 nm) for 5-15 minutes.[2] The optimal irradiation time and distance from the lamp should be determined empirically. A good starting point is a distance of 5-10 cm.[2]

  • Quenching (Optional):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted probe.

  • Removal of Excess Probe:

    • Remove unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis of Labeling:

    • The extent of biotinylation can be assessed by Western blot analysis using a streptavidin-HRP conjugate.

Protocol 2: Photo-Labeling in Cell Lysates

This protocol is for identifying protein interactions within a complex mixture like a cell lysate.

  • Prepare Cell Lysate:

    • Lyse cells in an appropriate amine-free and thiol-free lysis buffer (e.g., RIPA buffer without Tris, supplemented with protease inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell lysate to the desired final concentration (e.g., 10-100 µM).

    • Incubate the mixture for 15-30 minutes on ice, protected from light.

  • UV Irradiation:

    • Irradiate the lysate on ice with a UV lamp (320-370 nm) for 5-15 minutes.[2]

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose or magnetic beads to the irradiated lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against a protein of interest or by silver/Coomassie staining to visualize all captured proteins. For protein identification, samples can be subjected to mass spectrometry analysis.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Labeling

ParameterPurified ProteinCell Lysate
Protein Concentration1-10 mg/mL1-5 mg/mL
This compound (Molar Excess)10-100xN/A
This compound (Concentration)N/A10-100 µM
UV Wavelength320-370 nm320-370 nm
UV Irradiation Time5-15 min5-15 min
TemperatureOn ice or RTOn ice

Visualizations

Mechanism of Photo-Labeling

G Mechanism of Azido-Biotin Photo-Labeling cluster_0 Step 1: Incubation cluster_1 Step 2: UV Activation cluster_2 Step 3: Covalent Crosslinking Azido-Biotin Azido-Biotin Target Protein Target Protein Azido-Biotin->Target Protein Non-covalent interaction UV Light UV Light Reactive Nitrene Reactive Nitrene Azido-Biotin->Reactive Nitrene hν (320-370 nm) Biotinylated Protein Biotinylated Protein Reactive Nitrene->Target Protein Covalent Bond Formation

Caption: Mechanism of photo-reactive azido-biotin labeling.

Experimental Workflow

G Experimental Workflow for Protein Photo-Labeling cluster_0 Analysis Options Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample Add Azido-Biotin Add Azido-Biotin Prepare Protein Sample->Add Azido-Biotin Incubate Incubate Add Azido-Biotin->Incubate UV Irradiation UV Irradiation Incubate->UV Irradiation Quench Reaction Quench Reaction UV Irradiation->Quench Reaction Downstream Analysis Downstream Analysis Quench Reaction->Downstream Analysis Western Blot Western Blot Downstream Analysis->Western Blot Detection Affinity Purification Affinity Purification Downstream Analysis->Affinity Purification Enrichment Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Identification

Caption: General workflow for protein labeling with photo-reactive biotin.

Troubleshooting

ProblemPossible CauseSolution
No or low labeling efficiency Incompatible bufferEnsure the buffer is free of primary amines and thiols.[1]
Insufficient UV irradiationOptimize UV exposure time and distance to the lamp.
Inactive reagentEnsure the this compound reagent has been stored correctly, protected from light and moisture.
High background/non-specific binding Excess unreacted probeEnsure thorough removal of the excess probe after the reaction.
Non-specific binding to affinity matrixIncrease the stringency of the wash steps during affinity purification.

Conclusion

The use of photo-reactive azido-biotin reagents provides a versatile and powerful method for covalently labeling proteins and identifying their interaction partners. The protocol outlined in this document serves as a comprehensive guide for researchers to successfully implement this technique in their studies. Optimization of the reaction conditions, particularly the reagent concentration and UV irradiation parameters, is crucial for achieving high labeling efficiency and specificity.

References

Application Notes and Protocols for Azido-C3-UV-biotin in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a critical role in PROTAC design, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation. Azido-C3-UV-biotin is a versatile, PEG-based linker that offers several advantages for PROTAC synthesis and evaluation. It incorporates an azide handle for efficient and modular assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Furthermore, the inclusion of a biotin moiety allows for affinity purification, pulldown assays, and other biochemical applications to study the PROTAC's mechanism of action. A key feature of this linker is the UV-cleavable spacer, which permits the release of the biotin tag under specific light conditions, enabling the recovery of the PROTAC or its bound complexes in a tag-free form.

These application notes provide a comprehensive, step-by-step guide for the synthesis and characterization of PROTACs utilizing the this compound linker.

Signaling Pathway of PROTAC Action

PROTACs mediate the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The overall workflow for utilizing this compound in PROTAC development encompasses chemical synthesis, purification, characterization, and subsequent biological evaluation. The biotin tag can be used for affinity-based applications, and the UV-cleavable linker allows for the removal of the tag when desired.

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis and Characterization cluster_evaluation Biological Evaluation Start Start Materials: - Alkyne-modified POI Ligand - Alkyne-modified E3 Ligase Ligand - this compound Click_Reaction CuAAC Click Chemistry Start->Click_Reaction Purification Purification (e.g., HPLC) Click_Reaction->Purification Characterization Characterization (MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Affinity_Purification Affinity Purification (Streptavidin Beads) Characterization->Affinity_Purification Western_Blot Western Blot for POI Degradation Cell_Treatment->Western_Blot UV_Cleavage UV Cleavage (365 nm) Affinity_Purification->UV_Cleavage Analysis Analysis of Cleaved Products UV_Cleavage->Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized via click chemistry with a biotin-azide linker. The data is compiled from typical results found in the literature for similar PROTACs.

ParameterResultMethod
Synthesis
Reaction Yield60-80%CuAAC Click Chemistry
Purity>95%HPLC
Characterization
Mass SpectrumCalculated vs. Found [M+H]⁺ESI-MS
NMRConsistent with expected structure¹H and ¹³C NMR
Biological Evaluation
DC₅₀ (Degradation Concentration 50%)10-100 nMWestern Blot
Dₘₐₓ (Maximum Degradation)>90%Western Blot
UV Cleavage
Cleavage Efficiency>90%HPLC/MS

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (for either the POI or E3 ligase) to the this compound linker.

Materials:

  • Alkyne-modified ligand (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) (Optional, but recommended to stabilize Cu(I) and protect biomolecules)

  • Degassed solvent (e.g., 1:1 mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • In a reaction vessel, dissolve the alkyne-modified ligand and this compound in the degassed solvent.

  • If using THPTA, add it to the reaction mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in the reaction solvent.

  • In another separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • Purge the reaction vessel containing the alkyne and azide with nitrogen or argon for 5-10 minutes.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to assess the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cells expressing the protein of interest

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control with DMSO at the same final concentration.

    • Treat the cells with the different concentrations of the PROTAC or vehicle control and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the intensity of the POI band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: UV Cleavage of the Biotin Tag

This protocol describes the procedure for cleaving the biotin tag from the PROTAC using UV light.

Materials:

  • Biotinylated PROTAC sample (in a UV-transparent vial or plate, e.g., quartz)

  • UV lamp with an emission wavelength of approximately 365 nm (e.g., a hand-held UV lamp or a UV transilluminator)

  • Solvent for the PROTAC (e.g., PBS, water/acetonitrile mixture)

Procedure:

  • Prepare a solution of the biotinylated PROTAC in a suitable solvent in a UV-transparent container.

  • Place the sample under the UV lamp at a close distance (e.g., 1-5 cm).

  • Irradiate the sample with UV light (365 nm) for a specified duration. The optimal irradiation time may vary but typically ranges from 5 to 30 minutes. It is advisable to perform a time-course experiment to determine the optimal cleavage time for your specific PROTAC.

  • Monitor the cleavage reaction by HPLC or LC-MS to determine the disappearance of the starting material and the appearance of the cleaved product.

  • Once the cleavage is complete, the sample containing the tag-free PROTAC can be used for further experiments.

Note: The efficiency of photocleavage can be influenced by the solvent, the concentration of the PROTAC, and the intensity of the UV source. These parameters may need to be optimized for each specific application.

Conclusion

This compound is a valuable tool for the synthesis and evaluation of PROTACs. Its azide functionality allows for the straightforward and efficient incorporation into PROTAC structures using click chemistry. The biotin tag provides a handle for a variety of biochemical assays, and the UV-cleavable linker enables the removal of this tag on demand. The protocols provided in these application notes offer a comprehensive guide for researchers to utilize this versatile linker in the development of novel protein degraders.

Application Notes and Protocols for Azido-C3-UV-Biotin Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-C3-UV-biotin pull-down assay is a powerful chemical biology tool used to identify and characterize protein-protein interactions in a cellular context. This technique utilizes a trifunctional probe containing an azide group for covalent attachment to a bait molecule, a biotin handle for affinity purification, and a UV-photocleavable linker. The key advantage of this method is the ability to covalently capture interacting proteins upon UV irradiation and subsequently release them under mild conditions, preserving the integrity of the protein complexes for downstream analysis such as mass spectrometry. This application note provides a detailed protocol for performing an this compound pull-down assay, from cell culture to data analysis.

Principle of the Assay

The this compound pull-down assay is a multi-step process that begins with the introduction of a "bait" molecule, functionalized with an azide group, into cells. This bait protein then interacts with its native binding partners ("prey" proteins). The cells are then treated with the this compound probe, which contains an alkyne group that specifically reacts with the azide on the bait protein via a copper-catalyzed or copper-free click chemistry reaction. Upon exposure to UV light, a photoreactive group within the probe (often an aryl azide) forms a covalent bond with nearby molecules, effectively crosslinking the bait-prey protein complexes to the biotin tag. These biotinylated complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted by cleaving the UV-sensitive linker with a second round of UV irradiation. The eluted proteins are then identified and quantified, typically by mass spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Bait Introduction cluster_labeling_crosslinking Labeling & Cross-linking cluster_capture_purification Capture & Purification cluster_elution_analysis Elution & Analysis A 1. Seed and culture cells B 2. Introduce azide-functionalized bait protein A->B C 3. Incubate with this compound probe D 4. UV irradiation (365 nm) to cross-link interacting proteins C->D E 5. Cell lysis F 6. Incubate lysate with streptavidin beads E->F G 7. Wash beads to remove non-specific binders F->G H 8. UV irradiation (e.g., 365 nm) to cleave linker and elute complexes I 9. Eluted protein analysis (e.g., SDS-PAGE, Western Blot) H->I J 10. Protein identification and quantification by Mass Spectrometry H->J

Caption: Experimental workflow for the this compound pull-down assay.

Signaling Pathway Diagram

signaling_pathway Bait Azide-Bait Protein Complex Bait-Prey Complex Bait->Complex Interaction Prey Prey Protein Prey->Complex Probe This compound CrosslinkedComplex UV-Crosslinked Biotinylated Complex Probe->CrosslinkedComplex Complex->CrosslinkedComplex Probe Incubation & UV Cross-linking (365 nm) CapturedComplex Captured Complex CrosslinkedComplex->CapturedComplex Streptavidin Binding StreptavidinBead Streptavidin Bead StreptavidinBead->CapturedComplex ElutedComplex Eluted Complex CapturedComplex->ElutedComplex UV Cleavage (365 nm)

Caption: Molecular interactions in the this compound pull-down assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), antibiotics.

  • Bait Protein: Azide-functionalized bait protein of interest.

  • Probe: this compound.

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Streptavidin Beads: Streptavidin-conjugated magnetic beads or agarose resin.

  • Wash Buffers:

    • Wash Buffer 1 (Low Stringency): PBS with 0.1% Tween-20.

    • Wash Buffer 2 (Medium Stringency): PBS with 0.5% Triton X-100 and 300 mM NaCl.

    • Wash Buffer 3 (High Stringency): PBS with 1% SDS.

  • Elution Buffer: PBS or other suitable buffer for downstream analysis.

  • UV Light Source: UV lamp with an emission maximum around 365 nm.

Protocol

1. Cell Culture and Bait Introduction

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Introduce the azide-functionalized bait protein into the cells. This can be achieved through various methods such as transient transfection of a plasmid encoding the bait protein with an unnatural amino acid, or by treating cells with a cell-permeable azide-modified small molecule inhibitor.

  • Incubate the cells for a sufficient period to allow for bait protein expression and interaction with its binding partners.

2. Probe Incubation and UV Cross-linking

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and add the medium containing the this compound probe.

  • Incubate the cells for 1-2 hours at 37°C to allow for the click chemistry reaction between the probe and the bait protein.

  • Wash the cells twice with ice-cold PBS to remove excess probe.

  • Place the cells on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce cross-linking.[1][2] The distance from the lamp to the cells should be optimized to ensure efficient cross-linking without causing excessive cell damage.

3. Cell Lysis and Lysate Preparation

  • After UV irradiation, aspirate the PBS and add ice-cold lysis buffer to the cells.[3]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

4. Streptavidin Bead Capture

  • Resuspend the streptavidin beads in lysis buffer.

  • Wash the beads three times with lysis buffer.[4]

  • Add the clarified lysate to the washed streptavidin beads.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of biotinylated protein complexes to the beads.

5. Washing

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Aspirate the supernatant.

  • Perform a series of washes with increasing stringency to remove non-specifically bound proteins. A typical wash series would be:

    • Two washes with Wash Buffer 1.

    • Two washes with Wash Buffer 2.

    • One wash with Wash Buffer 3.

    • Two final washes with PBS to remove residual detergents. Each wash should be performed for 5-10 minutes at 4°C with gentle rotation.

6. Elution

  • After the final wash, resuspend the beads in a minimal volume of PBS.

  • Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice to cleave the photocleavable linker and release the protein complexes.

  • Pellet the beads and carefully collect the supernatant containing the eluted proteins.

7. Downstream Analysis

  • The eluted proteins can be analyzed by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the pulled-down proteins.

  • For identification and quantification, the eluted proteins are typically subjected to in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Data Presentation

Quantitative data obtained from mass spectrometry analysis can be summarized in a table to facilitate the identification of specific interaction partners. The table should include protein identifiers, scores, number of unique peptides, and relative abundance (e.g., fold change) compared to a negative control.

Protein IDGene NameScoreUnique PeptidesFold Change (Bait/Control)p-value
P04637TP535422515.2<0.001
Q06323MDM24892112.8<0.001
P62993GRB2376158.50.005
P11362HSP90AA1351182.10.045
P68871TUBA1B12381.20.35

Table 1: Example of quantitative mass spectrometry data from an this compound pull-down experiment.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing, non-specific binding to beads.Increase the number and stringency of wash steps. Pre-clear the lysate with beads prior to adding the bait.[7]
Low Yield of Prey Proteins Inefficient cross-linking, disruption of protein interactions during lysis or washing.Optimize UV exposure time and intensity. Use a milder lysis buffer. Reduce the stringency of wash buffers.
No Prey Proteins Detected Bait protein not expressed or not interacting, inefficient probe labeling.Confirm bait protein expression by Western blot. Optimize probe concentration and incubation time.
Elution of Bait Protein Only Weak or transient interactions.Optimize cross-linking conditions to better capture transient interactions.

Conclusion

The this compound pull-down assay is a versatile and powerful method for the discovery and characterization of protein-protein interactions. The use of a photocleavable linker allows for the efficient capture and mild elution of protein complexes, making it highly compatible with sensitive downstream analytical techniques like mass spectrometry. By following this detailed protocol and optimizing the experimental conditions, researchers can confidently identify novel protein interaction partners and gain deeper insights into cellular signaling pathways.

References

Application Notes and Protocols for UV Cleavage of Azido-C3-UV-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ultraviolet (UV) light-induced cleavage of proteins labeled with Azido-C3-UV-biotin. This reagent is a valuable tool for the enrichment and subsequent release of target proteins in various research applications, including proteomics and drug discovery. The protocol outlines the key steps from protein labeling via click chemistry to affinity purification and on-bead photocleavage.

Introduction

This compound is a versatile reagent that incorporates a biotin moiety for strong binding to streptavidin, an azide group for bioorthogonal ligation to alkyne-modified proteins (or vice-versa depending on the specific commercial reagent and experimental design), and a photocleavable (PC) linker.[1][2][3] This PC linker, typically a 2-nitrobenzyl derivative, can be efficiently cleaved by irradiation with near-UV light (300-365 nm) under mild, reagent-free conditions.[4][5][6] This allows for the gentle elution of captured proteins from streptavidin resins, overcoming the harsh conditions often required to dissociate the strong biotin-streptavidin interaction.[2][7] Following cleavage, a small molecular fragment remains on the labeled protein.[8][9]

Principle of the Workflow

The overall workflow involves three main stages:

  • Labeling: The target protein, which has been metabolically or enzymatically functionalized with a bioorthogonal handle (e.g., an alkyne), is covalently labeled with this compound through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[2]

  • Affinity Purification: The biotinylated protein is selectively captured from a complex mixture, such as a cell lysate, using streptavidin-conjugated beads. Unbound proteins are removed through a series of stringent washes.

  • UV Cleavage: The captured protein is released from the beads by exposing the bead slurry to UV light at a specific wavelength, which cleaves the linker between the protein and the biotin tag.[5][10][11]

G cluster_0 Protein Labeling cluster_1 Affinity Purification cluster_2 UV Cleavage & Analysis P Alkyne-Modified Protein LR Labeled Protein P->LR Click Chemistry R This compound R->LR SB Streptavidin Beads Bound Immobilized Protein LR->Bound SB->Bound Unbound Unbound Proteins Bound->Unbound Wash Steps UV UV Light (365 nm) Released Released Protein (with residual tag) Bound->Released Beads Beads + Biotin Bound->Beads UV->Bound Analysis Downstream Analysis (e.g., MS, SDS-PAGE) Released->Analysis G Protein Protein-Alkyne LabeledProtein Labeled Protein-Streptavidin Complex Protein->LabeledProtein Click Chemistry Linker Triazole-C3-UV Linker-Biotin Linker->LabeledProtein CleavedProtein Released Protein + Residual Tag LabeledProtein->CleavedProtein Photocleavage BiotinBead Biotin-Streptavidin Complex LabeledProtein->BiotinBead UV UV Light (365 nm) UV->LabeledProtein

References

Illuminating Cellular Dynamics: Application of Azido-C3-UV-biotin in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C3-UV-biotin is a versatile trifunctional chemical probe designed for the spatiotemporal control of biomolecule labeling and isolation in living cells. This reagent incorporates three key functionalities: an azide group for bioorthogonal conjugation via "click chemistry," a biotin moiety for high-affinity binding to streptavidin, and a UV-cleavable linker that allows for the light-induced release of biotinylated molecules. This unique combination of features makes this compound a powerful tool for a range of live-cell imaging applications, including pulse-chase analysis of protein trafficking, spatiotemporal mapping of protein-protein interactions, and the controlled release of cellular components.

The core principle of its application in live cells involves a two-step process. First, a target biomolecule is metabolically, genetically, or chemically engineered to contain a terminal alkyne or a strained cyclooctyne group. The azide group of this compound is then covalently attached to the alkyne-modified target via a highly specific and biocompatible click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The biotinylated target can then be visualized using fluorescently-labeled streptavidin. Subsequently, targeted irradiation with UV light (typically around 365 nm) cleaves the linker, releasing the streptavidin and allowing for the study of the now untagged molecule's subsequent behavior or for the selective release of captured molecules.

Key Applications in Live Cell Imaging

  • Pulse-Chase Analysis of Protein Trafficking and Turnover: Track the movement and degradation of a specific cohort of proteins over time.

  • Spatiotemporal Control of Protein Labeling: Precisely label proteins in a specific subcellular region or at a specific time point by controlling the UV cleavage.

  • Studying Receptor Internalization and Recycling: Monitor the endocytosis and subsequent fate of cell surface receptors.[1]

  • Investigating Dynamic Signaling Pathways: Modulate and observe signaling cascades with high temporal resolution.

Data Presentation

The following tables summarize key quantitative parameters relevant to the application of this compound and similar photocleavable probes in live-cell imaging.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live CellsStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live CellsReference(s)
Alkyne Incorporation Metabolic labeling (e.g., L-azidohomoalanine for proteins, or alkyne-modified sugars for glycans)Metabolic labeling with strained alkynes (e.g., BCN or DBCO modified amino acids or sugars)[2][3]
Probe Concentration 10-100 µM5-50 µM[2]
Incubation Time 15-60 minutes30-60 minutes[2]
Copper Concentration 50-100 µM (with ligand)Not Applicable[2]
Labeling Efficiency High, dependent on metabolic incorporationHigh, dependent on metabolic incorporation[4]
Cytotoxicity Potential due to copper catalystGenerally low[4]
ParameterTypical Value/RangeReference(s)
UV Wavelength for Cleavage 365 nm[5]
UV Exposure Time 1-15 minutes (application dependent)[5]
UV Power Density 1-10 mW/cm²[6]
Cleavage Efficiency ~80% or higher (in vitro)[7]
Potential Cytotoxicity Dependent on UV dose (wavelength, intensity, and duration); can induce DNA damage and apoptosis with prolonged exposure.[2][8]

Experimental Protocols

Protocol 1: General Live-Cell Labeling via Click Chemistry

This protocol describes the general procedure for labeling alkyne-modified biomolecules in live cells with this compound.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • Alk-yne-modified metabolic precursor (e.g., an alkyne-bearing sugar or amino acid)

  • This compound

  • For CuAAC:

    • Copper(II) sulfate (CuSO₄)

    • Copper ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • For SPAAC:

    • DBCO- or BCN-modified metabolic precursor

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled streptavidin

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium containing the alkyne-modified metabolic precursor for 24-72 hours to allow for incorporation into biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

  • Click Chemistry Reaction (SPAAC is recommended for live-cell applications to avoid copper toxicity):

    • For SPAAC:

      • Wash the cells twice with warm PBS.

      • Prepare a working solution of this compound (e.g., 10-50 µM) in serum-free medium.

      • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

    • For CuAAC (use with caution in live cells):

      • Wash the cells twice with warm PBS.

      • Prepare a fresh click reaction cocktail containing this compound (e.g., 50 µM), CuSO₄ (e.g., 50 µM), a copper ligand (e.g., 250 µM THPTA), and sodium ascorbate (e.g., 2.5 mM) in serum-free medium.

      • Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with warm PBS to remove unreacted reagents.

  • Fluorescent Labeling:

    • Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 1-5 µg/mL) in live-cell imaging medium for 15-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with live-cell imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: UV-Mediated Cleavage for Pulse-Chase Imaging

This protocol describes a pulse-chase experiment to track the fate of a cohort of labeled proteins.

Materials:

  • Cells labeled with this compound and fluorescent streptavidin (from Protocol 1)

  • Fluorescence microscope equipped with a UV light source (e.g., 365 nm laser or lamp)

Procedure:

  • Pre-Cleavage Imaging ("Pulse"):

    • Acquire initial fluorescence images of the labeled cells to establish the baseline distribution of the biotinylated protein of interest.

  • UV Cleavage:

    • Expose a defined region of interest (or the entire field of view) to UV light (365 nm) to cleave the biotin from the labeled proteins. The optimal exposure time and intensity must be determined empirically to maximize cleavage while minimizing phototoxicity. A starting point could be an exposure of 1-5 minutes.[5]

  • Post-Cleavage Imaging ("Chase"):

    • Immediately after UV exposure, begin acquiring a time-lapse series of fluorescence images to track the movement or disappearance of the now-unlabeled protein (if it was also tagged with a fluorescent protein) or the diffusion of the released fluorescent streptavidin.

  • Analysis:

    • Quantify the changes in fluorescence intensity and localization over time to determine protein trafficking kinetics or turnover rates.

Mandatory Visualizations

Signaling Pathway: TNF-α Signaling and NF-κB Activation

This diagram illustrates a simplified signaling pathway that can be investigated using photocleavable probes. For instance, a key signaling protein in this pathway could be tagged and its dynamics studied upon TNF-α stimulation, with spatiotemporal control afforded by the UV-cleavable linker.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB NFkB_IkB->IkB Releases NF-κB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocates Gene Target Gene (e.g., IL-6, ICAM-1) NFkB_nuc->Gene Activates Transcription TNF TNF-α TNF->TNFR Binds

Simplified TNF-α signaling pathway.
Experimental Workflow: Pulse-Chase Live Cell Imaging

This diagram outlines the key steps in a pulse-chase experiment using this compound to study protein dynamics.

G cluster_prep Cell Preparation & Labeling cluster_imaging Imaging & Perturbation cluster_analysis Data Acquisition & Analysis A Metabolic Labeling with Alkyne-Modified Precursor B Click Chemistry with This compound A->B C Labeling with Fluorescent Streptavidin B->C D Pre-Cleavage Imaging ('Pulse') C->D E UV Cleavage (365 nm) D->E F Post-Cleavage Time-Lapse Imaging ('Chase') E->F G Quantitative Image Analysis (e.g., FRAP, trafficking kinetics) F->G

Workflow for pulse-chase live cell imaging.
Logical Relationship: Bioorthogonal Labeling and Cleavage

This diagram illustrates the logical relationship between the components and steps involved in using this compound.

G Target Alkyne-Modified Biomolecule Click Click Chemistry (e.g., SPAAC) Target->Click Probe This compound Probe->Click Labeled_Target Biotinylated Biomolecule Click->Labeled_Target Complex Fluorescently Labeled Complex Labeled_Target->Complex Strep Fluorescent Streptavidin Strep->Complex UV UV Light (365 nm) Complex->UV Cleaved_Target Unlabeled Biomolecule UV->Cleaved_Target Released_Strep Released Fluorescent Streptavidin UV->Released_Strep

Bioorthogonal labeling and cleavage logic.

References

Application Notes: Azido-C3-UV-biotin for Identifying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-C3-UV-biotin is a trifunctional chemical probe designed for the identification and characterization of protein-protein interactions (PPIs). This reagent integrates three key functionalities: a photo-activatable azide group for covalent crosslinking, a UV-cleavable linker, and a biotin handle for affinity purification. This combination allows for the capture of transient and stable protein interactions in a cellular context, followed by the efficient release of captured proteins for downstream analysis by mass spectrometry.

The workflow involves introducing the this compound probe to a biological system, initiating UV-induced crosslinking to covalently trap interacting proteins, enriching the biotinylated complexes using streptavidin-based affinity purification, and subsequently releasing the captured proteins by UV cleavage for identification by mass spectrometry. This methodology is a powerful tool for researchers in basic science and drug development to elucidate protein interaction networks, validate drug targets, and understand disease mechanisms.

Principle of the Method

The experimental strategy leverages photo-affinity labeling and bio-orthogonal chemistry. A "bait" protein of interest can be engineered to contain a bio-orthogonal handle, such as a non-canonical amino acid with an alkyne group. Alternatively, the this compound can be attached to a known ligand or small molecule that binds to a target protein. Upon UV irradiation at a specific wavelength (e.g., 365 nm), the aryl azide group of the probe is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with any protein in close proximity, effectively "trapping" interacting "prey" proteins.

Following cell lysis, the biotinylated protein complexes are captured on streptavidin-coated beads. The UV-cleavable linker allows for the gentle elution of the crosslinked proteins by a second UV exposure, which avoids the harsh chemical conditions often required for disrupting the strong biotin-streptavidin interaction. The released proteins are then identified and quantified using mass spectrometry-based proteomics.

Experimental Protocols

Protocol 1: Photo-crosslinking of Protein Interactions in Live Cells

This protocol describes the in-situ photo-crosslinking of protein interactions using this compound.

Materials:

  • Mammalian cells expressing the protein of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound probe

  • UV lamp (365 nm)

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

Procedure:

  • Cell Culture and Probe Incubation:

    • Culture cells to 70-80% confluency in a suitable culture dish.

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound probe to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Photo-crosslinking:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The distance from the lamp to the cells and the irradiation time should be optimized to maximize crosslinking efficiency while minimizing cell damage.[1]

  • Cell Lysis:

    • After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

Protocol 2: Affinity Purification of Biotinylated Protein Complexes

This protocol details the enrichment of biotinylated protein complexes using streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 1 M KCl in PBS

  • Wash Buffer 3: 0.1 M Na2CO3 in PBS

  • Wash Buffer 4: 2 M urea in 10 mM Tris-HCl, pH 8.0

  • UV lamp (365 nm)

  • Elution Buffer: 1x SDS-PAGE sample buffer

Procedure:

  • Bead Equilibration:

    • Resuspend the streptavidin-coated magnetic beads in lysis buffer.

    • Wash the beads three times with lysis buffer by immobilizing the beads with a magnet and removing the supernatant.

  • Binding of Biotinylated Proteins:

    • Add the cleared cell lysate from Protocol 1 to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Washing:

    • Immobilize the beads with a magnet and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • Wash twice with Wash Buffer 1.

      • Wash once with Wash Buffer 2.

      • Wash once with Wash Buffer 3.

      • Wash twice with Wash Buffer 4.

      • Wash three times with PBS.

  • UV Cleavage and Elution:

    • After the final wash, resuspend the beads in 50-100 µL of PBS.

    • Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice with occasional mixing to facilitate the cleavage of the UV-labile linker.[2]

    • Immobilize the beads with a magnet and collect the supernatant containing the released proteins.

    • To ensure complete elution, a second elution step can be performed by adding 1x SDS-PAGE sample buffer to the beads and heating at 95°C for 5 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the eluted proteins for mass spectrometry analysis.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • In-solution Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Proteins Identified by Photo-crosslinking MS

Protein ID (UniProt)Gene NameBait vs. Control (Fold Change)p-valueNumber of Unique Peptides
P04637TP5315.20.00112
P60484MDM212.80.0039
Q00987EP3008.50.017
...............

This table represents example data and should be populated with actual experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture In Vivo Crosslinking cluster_purification Affinity Purification cluster_analysis Analysis A Incubate Cells with This compound B UV Irradiation (365 nm) - Crosslinking A->B C Cell Lysis B->C D Bind to Streptavidin Beads C->D E Stringent Washes D->E F UV Irradiation (365 nm) - Cleavage and Elution E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis and Protein Identification H->I

Caption: Workflow for identifying protein-protein interactions using this compound.

Signaling Pathway Example

signaling_pathway Bait Bait Protein Prey1 Prey Protein 1 Bait->Prey1 Direct Interaction Prey2 Prey Protein 2 Bait->Prey2 Direct Interaction Downstream Downstream Effector Prey1->Downstream Prey2->Downstream

Caption: Hypothetical signaling pathway elucidated using this compound.

References

Application Notes and Protocols for Affinity Purification of Proteins Using Photocleavable Biotin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating specific proteins from complex biological mixtures. The high affinity between biotin and streptavidin is widely exploited for this purpose. However, the strength of this interaction makes the elution of biotinylated proteins challenging, often requiring harsh denaturing conditions that can compromise protein structure and function. Photocleavable (PC) biotin reagents offer an elegant solution to this problem by allowing for the gentle release of captured proteins upon exposure to UV light. This document provides detailed application notes and protocols for the use of photocleavable biotin reagents, with a focus on those incorporating an azide group for bioorthogonal conjugation, in the affinity purification of proteins.

While the specific reagent "Azido-C3-UV-biotin" may be found under various names, including those with alkyne functionalities for click chemistry, the principles and protocols outlined here are broadly applicable to photocleavable biotin-azide probes. These reagents typically consist of three key components: a biotin moiety for binding to streptavidin, a photocleavable linker, and a reactive group, such as an azide, for covalent attachment to the target protein.[1][2] The azide group allows for specific labeling of proteins that have been metabolically or enzymatically engineered to contain a bioorthogonal alkyne group, via a copper-catalyzed or copper-free "click" reaction.[1]

Principle of the Method

The workflow for affinity purification using a photocleavable biotin-azide reagent involves three main stages:

  • Labeling: The target protein, containing an alkyne handle, is covalently labeled with the photocleavable biotin-azide probe through a click chemistry reaction.

  • Capture: The biotinylated protein is selectively captured from a complex mixture using an affinity matrix functionalized with streptavidin, such as streptavidin-agarose beads.

  • Photorelease: After washing to remove non-specifically bound proteins, the captured protein is released from the affinity matrix by exposing it to UV light at a specific wavelength (typically 300-365 nm), which cleaves the photocleavable linker.[1][3]

This method allows for the purification of proteins under mild conditions, preserving their native conformation and activity.

Experimental Protocols

1. Labeling of Alkyne-Modified Proteins with Photocleavable Biotin-Azide

This protocol describes the labeling of a protein containing an alkyne group with a photocleavable biotin-azide reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein of interest (in a suitable buffer, e.g., PBS)

  • Photocleavable Biotin-Azide (e.g., PC Biotin Azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified protein (to a final concentration of 1-10 µM)

    • Photocleavable Biotin-Azide (to a final concentration of 10-100 µM)

    • Reaction Buffer to the desired final volume.

  • Gently mix the solution.

  • Prepare a fresh premix of CuSO₄ and THPTA by mixing them in a 1:5 molar ratio.

  • Add the CuSO₄:THPTA premix to the reaction mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.

  • Remove excess, unreacted biotin-azide reagent using a desalting column or dialysis.

2. Affinity Purification of Biotinylated Proteins

This protocol details the capture of the biotinylated protein using streptavidin-agarose beads and subsequent elution via UV irradiation.

Materials:

  • Biotinylated protein sample from the labeling step

  • Streptavidin-agarose bead slurry

  • Lysis/Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, pH 7.4)

  • Wash Buffer 1 (e.g., Lysis/Binding Buffer with 500 mM NaCl)

  • Wash Buffer 2 (e.g., 100 mM Tris-HCl, 500 mM LiCl, 0.1% NP-40, pH 7.4)

  • Wash Buffer 3 (e.g., 50 mM Tris-HCl, pH 7.4)

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • Microcentrifuge tubes

Procedure:

  • Prepare Streptavidin Resin:

    • Transfer the required amount of streptavidin-agarose slurry to a microcentrifuge tube.

    • Wash the resin three times with 10 bed volumes of Lysis/Binding Buffer. Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes) between each wash.

  • Binding:

    • Add the biotinylated protein sample to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin sequentially with 10 bed volumes of:

      • Wash Buffer 1 (three times)

      • Wash Buffer 2 (two times)

      • Wash Buffer 3 (two times)

  • Photocleavage and Elution:

    • After the final wash, resuspend the resin in 1-2 bed volumes of Elution Buffer.

    • Transfer the slurry to a UV-transparent plate or tube.

    • Irradiate the sample with a 365 nm UV lamp for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.[3]

    • Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein.

    • Repeat the elution step if necessary to maximize recovery.

  • Downstream Processing:

    • The eluted protein is ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

Table 1: Representative Quantitative Data for Affinity Purification

ParameterTypical ValueNotes
Labeling Efficiency > 90%Determined by gel-shift assay or mass spectrometry.
Binding Capacity 10-20 µg biotinylated protein / 50 µL bead slurryVaries depending on the protein and streptavidin resin.
Protein Recovery 50-80%Dependent on cleavage efficiency and handling.
Purity > 95%Assessed by SDS-PAGE and Coomassie staining.
UV Cleavage Time 5-30 minOptimal time should be determined for each protein.
UV Wavelength 300-365 nm[3]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification Protein Alkyne-Modified Protein Click Click Chemistry (CuAAC) Protein->Click Reagent PC-Biotin-Azide Reagent->Click Labeled_Protein Biotinylated Protein Click->Labeled_Protein Binding Binding Labeled_Protein->Binding Streptavidin Streptavidin Beads Streptavidin->Binding Washing Washing Binding->Washing Elution UV Cleavage (365 nm) Washing->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Experimental workflow for affinity purification.

signaling_pathway cluster_cell Cellular Context cluster_labeling_capture Labeling & Capture cluster_analysis Analysis Bait Bait Protein (Alkyne-modified) Complex Protein Complex Bait->Complex Interaction Prey Interacting Protein Prey->Complex Labeled_Complex Biotinylated Complex Complex->Labeled_Complex Click Chemistry PC_Biotin PC-Biotin-Azide PC_Biotin->Labeled_Complex Captured_Complex Captured Complex Labeled_Complex->Captured_Complex Binding Streptavidin Streptavidin Beads Streptavidin->Captured_Complex UV_Cleavage UV Cleavage Captured_Complex->UV_Cleavage Released_Complex Released Complex UV_Cleavage->Released_Complex Analysis MS/MS Analysis Released_Complex->Analysis Interaction_Map Interaction Map Analysis->Interaction_Map

Caption: Protein-protein interaction study workflow.

logical_relationship reagent Photocleavable Biotin-Azide biotin Biotin reagent->biotin for Streptavidin Binding linker UV-Cleavable Linker reagent->linker for Controlled Release azide Azide Group reagent->azide for Protein Conjugation purification Affinity Purification reagent->purification ppi Protein-Protein Interactions purification->ppi proteomics Proteomics ppi->proteomics

Caption: Components and applications of the reagent.

References

Application Notes and Protocols for Azido-C3-UV-biotin in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C3-UV-biotin is a versatile heterobifunctional reagent designed for the investigation of protein-protein interactions and proteome-wide profiling using mass spectrometry. This reagent incorporates three key functionalities:

  • An azide group for covalent linkage to alkyne-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."

  • A UV-photocleavable linker that allows for the mild release of captured proteins, avoiding the harsh conditions typically required for biotin-streptavidin dissociation which can lead to sample contamination and loss.

  • A biotin handle for the highly efficient enrichment of labeled proteins using streptavidin-based affinity matrices.

These features make this compound an ideal tool for a range of applications in chemical and proteomics, including proximity-dependent labeling, activity-based protein profiling (ABPP), and the identification of post-translational modifications.

Principle of the Method

The experimental strategy involves the introduction of an alkyne-containing bioorthogonal handle into a protein of interest or its interacting partners. This can be achieved through metabolic labeling with alkyne-bearing amino acid analogs or by using chemical probes functionalized with an alkyne group. Following cell lysis, the alkyne-modified proteins are covalently conjugated to this compound via a click chemistry reaction. The resulting biotinylated protein complexes are then captured on streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the captured proteins are released by UV irradiation, which cleaves the linker. The eluted proteins are then processed for analysis by mass spectrometry to identify the "bait" protein and its proximal or interacting "prey" proteins.

Applications

  • Proximity-Dependent Labeling: Identification of transient and weak protein-protein interactions by labeling proteins in the immediate vicinity of a protein of interest.

  • Activity-Based Protein Profiling (ABPP): Covalent labeling and enrichment of active enzymes in a complex proteome using alkyne-functionalized activity-based probes.

  • Target Deconvolution for Small Molecules: Identification of the cellular targets of a small molecule drug candidate that has been derivatized with an alkyne handle.

  • Enrichment of Post-Translationally Modified Peptides: Isolation and identification of peptides with specific post-translational modifications that have been metabolically or enzymatically labeled with an alkyne tag.

Experimental Workflows and Protocols

General Workflow for Proteomics using this compound

G cluster_cell In-situ / In-vivo cluster_exvivo Ex-vivo labeling 1. In-situ Labeling (Cells or Organism) lysis 2. Cell Lysis labeling->lysis click 3. Click Chemistry (Attach this compound) lysis->click enrichment 4. Affinity Enrichment (Streptavidin Beads) click->enrichment uv_cleavage 5. UV Cleavage enrichment->uv_cleavage digestion 6. On-bead or In-solution Digestion uv_cleavage->digestion lcms 7. LC-MS/MS Analysis digestion->lcms data 8. Data Analysis lcms->data

Caption: General workflow for proteomics using this compound.

Protocol 1: In-situ Labeling of Proteins with an Alkyne-Containing Probe

This protocol describes the metabolic labeling of proteins in cultured mammalian cells with an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), as a surrogate for methionine.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Incubate the cells in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.

  • Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM HPG.

  • Incubate the cells for the desired labeling period (e.g., 4-16 hours).

  • Aspirate the labeling medium and wash the cells twice with cold PBS to remove excess HPG.

  • Harvest the cells by scraping in cold PBS.

  • Pellet the cells by centrifugation and proceed to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer or 1% SDS in PBS) supplemented with protease inhibitors

  • Probe sonicator or microtip sonicator

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating and protein denaturation.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the proteome) to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction with this compound

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the this compound tag to alkyne-labeled proteins.

Materials:

  • Protein lysate from Protocol 2

  • This compound stock solution (10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

Click Chemistry Reaction Workflow

G protein Alkyne-labeled Protein click_reaction Click Reaction (CuSO4, TCEP, TBTA) protein->click_reaction azido_biotin This compound azido_biotin->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein

Caption: Schematic of the click chemistry reaction.

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Protein lysate (e.g., 1 mg of total protein)

    • This compound stock solution to a final concentration of 100 µM.

    • TCEP stock solution to a final concentration of 1 mM.

    • TBTA stock solution to a final concentration of 100 µM.

  • Vortex briefly to mix.

  • Add CuSO₄ stock solution to a final concentration of 1 mM to initiate the reaction.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Proceed to affinity purification (Protocol 4).

Protocol 4: Affinity Purification of Biotinylated Proteins

Materials:

  • Click chemistry reaction mixture from Protocol 3

  • Streptavidin-coated magnetic beads

  • Wash buffer 1 (2% SDS in PBS)

  • Wash buffer 2 (1 M KCl)

  • Wash buffer 3 (0.1 M Na₂CO₃)

  • Wash buffer 4 (2 M urea in 10 mM Tris-HCl, pH 8.0)

  • PBS

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with the lysis buffer used in Protocol 2.

  • Add the equilibrated beads to the click chemistry reaction mixture.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Twice with Wash buffer 1.

    • Once with Wash buffer 2.

    • Once with Wash buffer 3.

    • Once with Wash buffer 4.

    • Three times with PBS.

Protocol 5: UV Cleavage and Elution

Materials:

  • Beads with bound biotinylated proteins from Protocol 4

  • UV lamp (365 nm)

  • Elution buffer (e.g., 50 mM ammonium bicarbonate)

  • Protein LoBind tubes

Procedure:

  • Resuspend the beads in an appropriate volume of elution buffer in a Protein LoBind tube.

  • Place the tube on ice and irradiate with a 365 nm UV lamp for 30-60 minutes with occasional vortexing. The optimal irradiation time should be determined empirically.

  • Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new Protein LoBind tube.

  • The eluted proteins are now ready for downstream processing for mass spectrometry analysis (e.g., in-solution or in-gel trypsin digestion).

Quantitative Data Summary

Currently, there is a lack of publicly available, comprehensive quantitative data specifically for this compound. However, data from studies using similar UV-cleavable biotin linkers can provide an estimate of expected performance. The efficiency of protein identification and quantification is dependent on several factors, including the labeling strategy, the efficiency of the click reaction and enrichment, and the sensitivity of the mass spectrometer.

ParameterTypical RangeNotes
Protein Identifications 100s - 1000sHighly dependent on the abundance of the target protein and its interactors.
Enrichment Factor >10-foldVaries based on the expression level of the biotinylated proteins.
UV Cleavage Efficiency 70-90%Can be optimized by adjusting UV intensity and irradiation time.

Researchers are encouraged to perform pilot experiments to optimize labeling, enrichment, and cleavage conditions for their specific experimental system to maximize the yield and quality of the data.

Troubleshooting

ProblemPossible CauseSolution
Low yield of biotinylated proteins Inefficient metabolic labeling.Optimize HPG concentration and incubation time. Ensure complete methionine depletion.
Inefficient click reaction.Use freshly prepared TCEP and sodium ascorbate. Ensure correct concentrations of all reagents.
High background of non-specific proteins Inadequate washing.Increase the number and stringency of wash steps. Use fresh wash buffers.
Non-specific binding to beads.Pre-clear the lysate with unconjugated beads. Block beads with biotin before adding the lysate.
Incomplete UV cleavage Insufficient UV exposure.Increase irradiation time or use a more powerful UV source.
Suboptimal buffer conditions.Ensure the elution buffer is compatible with UV cleavage and downstream analysis.

Application Notes and Protocols: Labeling RNA with Azido-C3-UV-biotin for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding gene regulation, cellular signaling, and the pathogenesis of numerous diseases. A powerful technique for elucidating these interactions involves the use of photoactivatable and biotinylated RNA probes. This document provides detailed application notes and protocols for labeling RNA with Azido-C3-UV-biotin, a versatile reagent that enables covalent crosslinking of RNA to interacting proteins and subsequent purification for functional analysis.

The this compound moiety incorporates three key features: an azide group for click chemistry-based biotinylation, a UV-cleavable linker, and a biotin handle for affinity purification. This combination allows for the efficient labeling of RNA, covalent capture of interacting proteins upon UV irradiation, and subsequent release of the captured complexes for downstream analysis, such as mass spectrometry.

Principle of the Method

The workflow begins with the synthesis of an azide-modified RNA probe through in vitro transcription, incorporating 5-Azido-C3-UTP. This azide-functionalized RNA is then biotinylated via a copper-free click chemistry reaction with a DBCO-functionalized biotin derivative. The resulting biotinylated RNA probe is incubated with a cellular lysate or purified protein fraction to allow the formation of RNA-protein complexes.

Subsequent exposure to UV light activates the photo-reactive group in the this compound linker, inducing a covalent crosslink between the RNA and any proteins in close proximity. These covalently linked RNA-protein complexes are then selectively captured using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured complexes can be eluted for analysis. The UV-cleavable linker provides an option for mild elution of the captured molecules. The identified proteins are candidates for functional partners of the specific RNA probe.

Applications

  • Identification of novel RNA-binding proteins (RBPs): Discover previously unknown proteins that interact with a specific RNA of interest.

  • Validation of predicted RNA-protein interactions: Confirm computational or other indirect evidence of RNA-protein binding.

  • Mapping RNA-protein interaction sites: In conjunction with techniques like mass spectrometry, this method can help to identify the specific protein domains or amino acid residues involved in RNA binding.

  • Studying the dynamics of RNP complexes: Investigate how cellular conditions, mutations, or the presence of small molecules affect the composition of RNA-protein complexes.

  • Drug discovery: Screen for small molecules that disrupt or stabilize specific RNA-protein interactions implicated in disease.

Data Presentation

Table 1: Quantitative Data on UV Crosslinking Efficiency

The efficiency of UV-induced RNA-protein crosslinking can vary significantly depending on the specific RNA-protein pair, the UV dosage, and the experimental conditions. The following table summarizes reported crosslinking efficiencies to provide a general expectation for experimental outcomes.

ParameterReported Value/RangeReference
General UV Crosslinking Efficiency<0.1% to 5%[1][2]
Protein-Specific UV-Crosslinking Efficiency (%CL) in HeLa CellsSpans over five orders of magnitude[3][4][5]
High-Efficiency Interaction (e.g., HuR)45.9%[3][5]
High-Efficiency Interaction (e.g., Pum2)24.2%[3][5]
Low-Efficiency Interaction (e.g., GAPDH)0.0016%[3][5]
Low-Efficiency Interaction (e.g., Fructose-bisphosphate aldolase)0.006%[3][5]
Low-Efficiency Interaction (e.g., Alpha-enolase)0.008%[3][5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_rna_prep RNA Probe Preparation cluster_interaction Interaction and Crosslinking cluster_capture Capture and Analysis ivt In Vitro Transcription (with 5-Azido-C3-UTP) click_chem Click Chemistry Reaction (with DBCO-Biotin) ivt->click_chem Azide-modified RNA rna_purification RNA Purification click_chem->rna_purification Biotinylated RNA incubation Incubation with Cell Lysate/Proteins rna_purification->incubation Biotinylated RNA Probe uv_crosslink UV Crosslinking (254 nm) incubation->uv_crosslink strep_capture Streptavidin Bead Capture uv_crosslink->strep_capture Crosslinked RNA-Protein Complexes washing Washing strep_capture->washing elution Elution washing->elution ms_analysis Mass Spectrometry elution->ms_analysis interaction_capture cluster_0 Components cluster_1 Interaction & UV Crosslinking cluster_2 Affinity Purification RNA Biotinylated RNA Probe Complex RNA-RBP Complex Covalent Crosslink RNA->Complex:f0 RBP RNA-Binding Protein RBP->Complex:f0 NonBinder Non-Binding Protein Bead { Streptavidin Bead} Complex:f1->Bead:f0 Biotin-Streptavidin Interaction Captured Captured Complex Bead->Captured

References

Troubleshooting & Optimization

Optimizing UV cleavage conditions for Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you achieve optimal results in your experiments involving photocleavable biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical probe that contains three key components: an azide group for click chemistry-based ligation to alkyne-modified molecules, a biotin moiety for high-affinity binding to streptavidin, and a photocleavable (PC) linker.[1][2][3][4] This linker allows for the release of the captured biomolecule from streptavidin under mild conditions using UV light.[5][6][7]

Q2: What is the optimal UV wavelength for cleavage?

The optimal UV wavelength for cleavage of the photocleavable linker in this compound is in the range of 300-350 nm.[5][6][7] Using wavelengths outside this range may result in inefficient cleavage or potential damage to the biomolecule of interest.[8]

Q3: What are the products of UV cleavage?

Upon UV irradiation, the photocleavable spacer is cleaved. If the this compound is attached to an oligonucleotide, the cleavage will result in the release of the oligo with a 5'-phosphate group, which can be useful for subsequent enzymatic reactions like ligation.[5][6][7]

Q4: How long should I expose my sample to UV light?

The optimal exposure time can vary depending on the intensity of the UV source, the distance of the sample from the source, and the specific experimental setup. Complete cleavage is often reported to occur within 5-10 minutes.[9][10] However, it is recommended to perform a time-course experiment to determine the optimal cleavage time for your specific conditions.

Q5: Can the UV light damage my sample?

While near-UV light (300-350 nm) is generally considered less damaging to biomolecules than shorter wavelength UV, prolonged exposure can still potentially lead to damage.[11] It is crucial to use the minimum effective UV exposure time to ensure efficient cleavage while preserving the integrity of your sample.[12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no cleavage efficiency Incorrect UV wavelength.Ensure your UV source emits light within the 300-350 nm range.
Insufficient UV exposure time or intensity.Increase the exposure time or decrease the distance between the UV source and the sample. Consider using a more powerful UV lamp.
The sample is too concentrated or opaque.Dilute the sample or perform the cleavage in a larger volume to ensure uniform UV penetration.
The buffer composition is interfering with the cleavage reaction.While the cleavage is generally robust, ensure the buffer does not contain components that absorb strongly at the cleavage wavelength.
Degradation of the released molecule Excessive UV exposure.Perform a time-course experiment to determine the minimum exposure time required for efficient cleavage.
The molecule is inherently sensitive to UV light.Reduce the UV intensity and increase the exposure time, or try to include UV protectants in the buffer if compatible with downstream applications.
Released molecule still bound to streptavidin Incomplete cleavage.Re-expose the sample to UV light. Optimize the cleavage conditions as described above.
Non-specific binding to the solid support.Ensure proper blocking of the streptavidin-coated support before introducing the biotinylated molecule. Include appropriate detergents in wash buffers.

Experimental Protocols

Protocol 1: Optimizing UV Cleavage Conditions

This protocol provides a framework for determining the optimal UV exposure time for your specific experimental setup.

Materials:

  • This compound labeled biomolecule bound to streptavidin-coated magnetic beads.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., water or a buffer compatible with downstream analysis).

  • UV lamp with an emission peak between 300-350 nm (e.g., a 302 nm or 365 nm lamp).[8][9]

  • Microcentrifuge tubes.

  • Magnetic stand.

Procedure:

  • Prepare several identical aliquots of the streptavidin beads with the bound biotinylated molecule in microcentrifuge tubes.

  • Wash the beads thoroughly with the Wash Buffer to remove any non-specifically bound molecules.

  • Resuspend the beads in Elution Buffer.

  • Place the tubes at a fixed distance from the UV lamp.

  • Expose each tube to UV light for a different amount of time (e.g., 0, 2, 5, 10, 15, and 20 minutes).

  • After UV exposure, place the tubes on a magnetic stand and collect the supernatant containing the released molecule.

  • Analyze the supernatant from each time point using an appropriate method (e.g., gel electrophoresis, HPLC, or a functional assay) to determine the amount of released molecule.

  • Plot the amount of released molecule versus the UV exposure time to identify the optimal cleavage time.

Quantitative Data Summary

The following table summarizes key quantitative data for UV cleavage of photocleavable biotin linkers based on available literature. Note that specific conditions may vary depending on the exact molecular construct and experimental setup.

Parameter Value Source
Optimal UV Wavelength 300-350 nm[5][6][7]
Example UV Wavelengths Used 302 nm, 340 nm, 365 nm[8][10][13][14]
Typical Cleavage Time 5-10 minutes[9][10]
Example UV Lamp Power 6 Watts[8]
Example UV Lamp Intensity 1940 µW/cm²[8]

Visualizing the Workflow

Experimental Workflow for UV Cleavage Optimization

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Cleavage Time Course cluster_elution Elution and Analysis cluster_optimization Optimization prep1 Bind this compound -labeled molecule to streptavidin beads prep2 Wash beads to remove non-specific binders prep1->prep2 uv_exposure Expose aliquots to UV light (300-350 nm) for varying times (e.g., 0, 2, 5, 10, 15 min) prep2->uv_exposure elution Collect supernatant (released molecule) uv_exposure->elution analysis Analyze supernatant to quantify released molecule elution->analysis optimization Determine optimal UV exposure time analysis->optimization signaling_pathway cluster_complex Initial Complex cluster_cleavage UV Cleavage cluster_products Cleavage Products streptavidin Streptavidin Bead biotin This compound -Molecule streptavidin->biotin High-affinity binding uv_light UV Light (300-350 nm) biotin->uv_light Irradiation released_molecule Released Molecule (with 5'-phosphate if oligo) uv_light->released_molecule Cleavage bead_remains Streptavidin Bead with cleaved biotin fragment uv_light->bead_remains Cleavage

References

How to reduce non-specific binding with Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile chemical probe used in various biochemical and proteomic workflows. It contains three key functional groups:

  • An azide group for covalent labeling of target molecules via "click chemistry" (e.g., with alkyne-tagged proteins).

  • A biotin moiety for high-affinity binding to streptavidin, enabling enrichment and purification of labeled molecules.

  • A UV-cleavable linker that allows for the release of captured molecules from streptavidin beads under mild UV irradiation (typically around 365 nm), avoiding harsh elution conditions that can disrupt downstream analyses.[1][2]

Its primary applications include photoaffinity labeling, protein-protein interaction studies, and as a PROTAC (PROteolysis TArgeting Chimera) linker in targeted protein degradation research.[3]

Q2: What are the main causes of non-specific binding in assays using this compound?

Non-specific binding can arise from several sources, leading to high background and potentially false-positive results. The primary culprits include:

  • Hydrophobic and Ionic Interactions: Proteins and other biomolecules can non-specifically adhere to the surface of streptavidin-coated beads or other solid supports.[4]

  • Binding to Streptavidin or Biotin: Some proteins may have a natural affinity for streptavidin or the biotin molecule itself.[4]

  • Endogenous Biotinylated Proteins: Cells naturally contain biotinylated enzymes (e.g., carboxylases) that will be captured by streptavidin beads.[5][6]

  • Inefficient Washing: Inadequate or insufficiently stringent washing steps can fail to remove weakly bound, non-specific molecules.[4][7]

  • High Probe Concentration: Using an excessive concentration of the this compound probe can lead to increased non-specific interactions.[5]

Q3: How does the UV cleavage feature of this compound help in reducing background?

The UV-cleavable linker allows for the specific release of the captured biomolecules, leaving behind non-specifically bound proteins that are attached directly to the beads or streptavidin.[1] This provides a cleaner sample for downstream analysis compared to traditional elution methods that use harsh denaturants, which can co-elute non-specifically bound contaminants.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and reducing non-specific binding in your experiments involving this compound.

Problem 1: High Background of Non-Specific Proteins in the Final Eluate

High background is a common issue that can obscure the identification of true interaction partners. The following workflow can help diagnose and mitigate this problem.

cluster_0 Troubleshooting High Background start High Background Observed wash Optimize Washing Protocol start->wash Increase stringency block Improve Blocking Strategy wash->block If background persists preclear Pre-clear Lysate block->preclear If background persists probe Titrate Probe Concentration preclear->probe If background persists result Reduced Background probe->result cluster_1 Troubleshooting Low Yield start Low/No Yield labeling Verify Biotin Labeling start->labeling binding Optimize Binding Conditions labeling->binding If labeling is successful wash Check Wash Fractions binding->wash If binding is inefficient uv Optimize UV Cleavage wash->uv If target is lost in wash result Improved Yield uv->result cluster_2 Pull-Down Assay Workflow label Label Target Protein bind Bind to Streptavidin Beads label->bind wash Wash to Remove Non-specific Binders bind->wash cleave UV Cleavage wash->cleave analyze Analyze Eluate cleave->analyze

References

Improving yield of Azido-C3-UV-biotin labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their protein labeling experiments and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photo-reactive labeling reagent. It contains an azide group that, upon exposure to ultraviolet (UV) light, is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable, covalent bond with nearby amino acid residues on a target protein, effectively "capturing" and labeling the protein it is interacting with.[1][2] The biotin moiety allows for subsequent detection or purification of the labeled protein using streptavidin-based affinity methods.

Q2: What is the optimal UV wavelength for activating this compound?

A2: The azide group is most efficiently activated by short-wave UV light, typically at a wavelength of 254 nm.[1] However, activation can occur over a broader range of UV wavelengths, from 254 nm to 365 nm.[1] For most applications, a UV source emitting in the 254-310 nm range is recommended to achieve a balance between efficient activation and minimizing potential damage to the protein.[1]

Q3: How can I minimize protein damage during UV irradiation?

A3: Excessive UV exposure can lead to protein degradation and non-specific binding. To minimize damage, it is crucial to use the lowest effective UV dose. This can be achieved by performing a time-course experiment to determine the shortest irradiation time that yields sufficient crosslinking.[1][3] Additionally, performing the UV irradiation step on ice or a cold block can help prevent heat-related degradation.[4]

Q4: What are common causes of low labeling efficiency?

A4: Low labeling efficiency can stem from several factors, including:

  • Insufficient UV Activation: The total energy delivered may be too low for efficient crosslinking.

  • Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength for activating the azido group.

  • Incompatible Buffer Components: The presence of primary amines (e.g., Tris buffer) or reducing agents (e.g., DTT) can quench the reactive nitrene intermediate.[1][4]

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for efficient labeling.

  • Protein-Specific Issues: The protein of interest may have limited accessible reactive sites or may be unstable under the experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling experiments and provides potential solutions.

Problem 1: Low or No Detectable Labeled Protein
Potential Cause Recommended Solution
Insufficient UV Activation Optimize UV exposure by performing a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the optimal duration. If your UV crosslinker has an energy setting, a good starting range is 0.1 - 2 J/cm².[1] Consider decreasing the distance between the UV lamp and the sample to increase the intensity of the irradiation.[1]
Incorrect UV Wavelength Ensure your UV source emits light at or near 254 nm for the most efficient activation of the azido group.[1]
Incompatible Buffer Components Avoid using buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, 2-mercaptoethanol), as these can react with and quench the photoreactive azide group.[1][4] Phosphate-buffered saline (PBS) at a pH between 7.0 and 8.0 is a suitable alternative.
Low Probe Concentration Increase the molar excess of this compound to the target protein. A starting point of a 20-fold molar excess is often recommended, with a range of 5-fold to 100-fold being effective in many cases.[5] Perform a titration experiment to determine the optimal concentration for your specific protein.
Protein Instability or Inaccessibility Ensure the protein is properly folded and stable in the chosen buffer. Consider performing the labeling reaction under denaturing conditions (e.g., with 1% SDS) to increase the accessibility of reactive amino acid residues, although this may not be suitable for all applications.
Problem 2: High Background or Non-Specific Labeling
Potential Cause Recommended Solution
Excessive UV Exposure Over-exposure to UV light can lead to non-specific crosslinking. Reduce the UV irradiation time or energy dose. Perform a dose-response experiment to find the minimal exposure required for specific labeling.[3]
High Probe Concentration An excessively high concentration of the this compound probe can result in non-specific binding and labeling. Reduce the probe concentration and perform a concentration-response experiment to find the optimal balance between specific signal and background noise.
Inefficient Quenching After UV irradiation, unreacted nitrene intermediates can continue to react non-specifically. Consider adding a quenching agent, such as DTT to a final concentration of 10 mM, after the UV exposure step to inactivate any remaining reactive species.
Contaminating Proteins Ensure the purity of your target protein preparation. Contaminating proteins can also be labeled, leading to a high background signal.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing your this compound labeling experiments.

Table 1: UV Crosslinking Parameters

ParameterRecommended RangeNotes
UV Wavelength 254 nm (optimal); 254 - 365 nm (functional)[1]Shorter wavelengths are more efficient for azide activation but may cause more protein damage.
UV Energy 0.1 - 2 J/cm²[1]This is a starting range; the optimal energy should be determined empirically for each protein.
Irradiation Time 1 - 30 minutes[1]Highly dependent on the intensity of the UV source and the distance to the sample.
Distance from Source 2 - 10 cmCloser distances result in higher intensity and may require shorter exposure times.
Temperature On ice or at 4°C[4]Crucial for minimizing protein degradation during the UV irradiation step.

Table 2: Reagent Concentrations

ReagentRecommended Molar Excess/ConcentrationNotes
This compound 5-fold to 100-fold molar excess over protein[5]Start with a 20-fold molar excess and optimize through titration.
Protein Concentration >1 mg/mL[5]Higher protein concentrations can improve labeling efficiency.

Experimental Protocols

Protocol 1: General UV Crosslinking of a Purified Protein
  • Prepare the Protein Sample:

    • Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) and reducing agents (e.g., DTT). A recommended buffer is Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Adjust the protein concentration to at least 1 mg/mL.

  • Add this compound:

    • Prepare a stock solution of this compound in a compatible solvent like DMSO.

    • Add the this compound stock solution to the protein sample to achieve the desired final molar excess (e.g., 20-fold).

    • Incubate the mixture in the dark for a designated period (e.g., 30 minutes) at 4°C to allow for binding.

  • UV Irradiation:

    • Place the sample in a UV-transparent vessel (e.g., quartz cuvette or open microcentrifuge tube) on ice.

    • Position the sample at a fixed distance from the UV lamp (e.g., 5 cm).

    • Irradiate the sample with 254 nm UV light for the optimized duration (e.g., 10 minutes).

  • Quench the Reaction (Optional):

    • To stop the reaction and quench any unreacted nitrene intermediates, add DTT to a final concentration of 10 mM.

  • Analysis:

    • Add SDS-PAGE loading buffer to the sample.

    • Separate the proteins by SDS-PAGE.

    • Analyze the labeled protein by Western blot using a streptavidin-HRP conjugate for detection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Prot_Prep Prepare Protein in Amine-Free Buffer Add_Probe Add this compound Prot_Prep->Add_Probe Incubate UV_Irradiation UV Irradiation (254 nm) Add_Probe->UV_Irradiation Transfer to UV-transparent vessel Quench Quench Reaction (Optional) UV_Irradiation->Quench SDS_PAGE SDS-PAGE UV_Irradiation->SDS_PAGE If not quenching Quench->SDS_PAGE Western_Blot Western Blot (Streptavidin-HRP) SDS_PAGE->Western_Blot Transfer

Caption: Workflow for this compound protein labeling.

troubleshooting_logic cluster_uv UV Activation cluster_reagents Reagents & Buffer cluster_protein Protein Start Low/No Labeled Protein Check_UV_Energy Increase UV Energy/ Time? Start->Check_UV_Energy Check_Buffer Amine/Reducing Agent-Free Buffer? Start->Check_Buffer Check_Protein_Stability Protein Stable & Folded? Start->Check_Protein_Stability Check_UV_Wavelength Correct Wavelength (254 nm)? Check_UV_Energy->Check_UV_Wavelength Check_Distance Decrease Distance to Lamp? Check_UV_Wavelength->Check_Distance Check_Probe_Conc Increase Probe Concentration? Check_Buffer->Check_Probe_Conc

Caption: Troubleshooting logic for low labeling yield.

References

Preventing degradation of Azido-C3-UV-biotin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Azido-C3-UV-biotin to prevent its degradation and ensure optimal performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[1][2][3][4][5][6][7] For short-term storage (days to weeks), it can be kept at 0-4°C.[6]

Q2: How should I handle lyophilized this compound upon receipt?

A2: Upon receipt, it is recommended to briefly centrifuge the vial to ensure the lyophilized powder is at the bottom before opening.[1] Store the unopened vial under the recommended conditions until you are ready to use it.

Q3: Can I store this compound in a solution?

A3: Yes, but with precautions. For long-term storage of stock solutions, it is best to aliquot the reconstituted probe into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] The choice of solvent is critical; use a dry, aprotic solvent like DMSO or DMF. Avoid aqueous buffers for long-term storage as they can promote hydrolysis.

Q4: What is the expected shelf-life of this compound?

A4: When stored properly in its lyophilized form at -20°C, this compound is expected to be stable for over two years.[6] The stability of solutions is generally shorter and depends on the solvent and storage conditions.

Q5: What are the primary factors that can cause the degradation of this compound?

A5: The main factors are exposure to light, elevated temperatures, moisture, and repeated freeze-thaw cycles.[1][8][9] The azide group can be sensitive to heat and light, while the photocleavable linker is specifically sensitive to UV light.[8][10]

Q6: How sensitive is the photocleavable linker to ambient light?

A6: The photocleavable linker is designed to be cleaved by UV light, typically in the 300-350 nm range.[10] While brief exposure to ambient laboratory light is unlikely to cause significant cleavage, it is best practice to work with the reagent in a subdued light environment and store it in a dark container to minimize any potential degradation.

Troubleshooting Guide

Problem: Low or no signal in my pull-down or detection experiment.

  • Possible Cause 1: Degraded this compound. Improper storage may have led to the degradation of the azide or biotin moieties.

    • Solution: Perform a quality control check on your this compound using a functional assay (see Experimental Protocols). If degradation is confirmed, use a fresh vial of the reagent.

  • Possible Cause 2: Inefficient "click" reaction. The azide group may be compromised, leading to poor conjugation with your alkyne-modified molecule.

    • Solution: Ensure all click chemistry reagents are fresh and active.[11] Consider optimizing the reaction conditions (catalyst concentration, reaction time, temperature).

Problem: High background in my experiment.

  • Possible Cause 1: Non-specific binding. This can occur if the biotinylated probe is used at too high a concentration or if blocking steps are insufficient.

    • Solution: Titrate the concentration of this compound to determine the optimal amount for your experiment. Ensure adequate blocking of streptavidin-coated surfaces.[11]

  • Possible Cause 2: Contamination. The this compound or other reagents may be contaminated.

    • Solution: Use fresh, high-purity reagents and sterile techniques.

Problem: Inconsistent results between different experiments.

  • Possible Cause: Inconsistent reagent quality due to improper handling. Multiple freeze-thaw cycles of a stock solution can lead to degradation and variability.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][2] Always use a consistent protocol for reagent preparation and handling.

Problem: Low photocleavage efficiency.

  • Possible Cause 1: Degraded photocleavable linker. Exposure to ambient light or other harsh conditions during storage and handling may have prematurely cleaved the linker.

    • Solution: Protect the reagent from light at all stages of storage and experimentation. Use a fresh vial if you suspect degradation.

  • Possible Cause 2: Incorrect UV exposure. The wavelength or duration of UV exposure may be suboptimal.

    • Solution: Ensure you are using a UV source with an emission spectrum in the recommended 300-350 nm range.[10] Optimize the duration and intensity of UV exposure for your specific experimental setup.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CLong-term (months to years)Store in a dry, dark environment.[6]
0-4°CShort-term (days to weeks)Keep desiccated and protected from light.[6]
In Solution (e.g., DMSO/DMF)-20°C or -80°CLong-term (months)Aliquot to avoid freeze-thaw cycles.[1][2] Use anhydrous solvents.

Table 2: Factors Affecting Stability of this compound

FactorEffect on this compoundPrevention Measures
Temperature High temperatures can lead to the decomposition of the azide group.[8][12][13]Store at or below -20°C for long-term stability.[6]
Light UV light will cleave the photocleavable linker.[10] Prolonged exposure to light can also degrade the azide.[8]Store in a dark container and minimize exposure to ambient light during handling.
Moisture/Humidity Can lead to hydrolysis and degradation of the compound.[9][14]Store in a desiccated environment. Use anhydrous solvents for reconstitution.
pH Strongly acidic conditions can lead to the formation of toxic and explosive hydrazoic acid.[8][12]Maintain a neutral to slightly basic pH in aqueous solutions for short-term use.
Freeze-Thaw Cycles Can lead to degradation of the compound, especially when in solution.[1][2]Aliquot stock solutions into single-use volumes.[1][2]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration.

  • Dissolution: Gently vortex or pipette up and down to ensure the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -20°C or -80°C.

Protocol 2: Functional Quality Control Assay

This protocol provides a method to assess the functionality of both the azide and biotin moieties of this compound.

  • Click Reaction:

    • Perform a copper-catalyzed click reaction between your this compound and a commercially available alkyne-functionalized fluorescent dye.

    • Include a positive control (a fresh vial of this compound or another azide-containing compound) and a negative control (no azide).

  • Purification:

    • Remove excess, unreacted dye using a suitable method such as size-exclusion chromatography or dialysis.

  • Streptavidin Binding:

    • Immobilize the reaction product on a streptavidin-coated plate or beads.

    • Wash thoroughly to remove any non-specifically bound fluorescent product.

  • Detection:

    • Measure the fluorescence signal. A strong signal indicates that both the azide group (successful click reaction) and the biotin (successful binding to streptavidin) are functional. A low or no signal suggests degradation of one or both moieties.

Visualizations

experimental_workflow Figure 1. Recommended Workflow for Handling this compound receipt Receive Lyophilized Product centrifuge Centrifuge Vial Briefly receipt->centrifuge storage_lyo Store Lyophilized at -20°C (Dark, Dry) centrifuge->storage_lyo For Long-Term Storage reconstitute Reconstitute in Anhydrous Solvent (e.g., DMSO, DMF) centrifuge->reconstitute For Immediate Use storage_lyo->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage_sol Store Solution at -20°C or -80°C (Dark) aliquot->storage_sol experiment Use in Experiment storage_sol->experiment

Caption: Recommended workflow for handling this compound.

troubleshooting_tree Figure 2. Troubleshooting Guide for Poor Experimental Results start Poor Experimental Results (Low Signal/High Background) check_reagent Was this compound Stored Properly? (-20°C, Dark, Dry) start->check_reagent improper_storage Potential Degradation. Use a fresh vial and follow storage recommendations. check_reagent->improper_storage No check_protocol Are other experimental parameters optimized? (e.g., concentrations, buffers) check_reagent->check_protocol Yes proper_storage Storage is likely not the issue. functional_assay Perform a functional QC assay on the reagent. proper_storage->functional_assay check_protocol->proper_storage Yes optimize Optimize experimental protocol: - Titrate reagent concentrations - Verify buffer components - Check instrument settings check_protocol->optimize No

Caption: Troubleshooting decision tree for experiments.

molecule_diagram Figure 3. Key Functional Moieties of this compound cluster_sensitivities Sensitive Moieties cluster_degradation Degradation Factors azido_c3_uv_biotin Biotin Spacer Arm UV-Cleavable Linker C3 Linker Azide (N3) biotin_node Biotin uv_node UV-Cleavable Linker azide_node Azide uv_light UV Light uv_light->uv_node Cleavage heat_light Heat / Light heat_light->azide_node Decomposition oxidation Oxidation oxidation->biotin_node Potential Inactivation (less common)

Caption: Key functional moieties and their sensitivities.

References

Azido-C3-UV-biotin reaction buffer compatibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for photocrosslinking and biotinylation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a trifunctional chemical probe. It contains:

  • An aryl azide group, which is a photoreactive moiety. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules, making it an effective tool for photo-crosslinking studies to capture transient protein-protein or protein-nucleic acid interactions.

  • A biotin molecule, which has a very high affinity for streptavidin and avidin. This allows for the specific detection, purification, and enrichment of the crosslinked complexes.

  • A UV-cleavable linker , which allows for the release of the captured biomolecules from the biotin-streptavidin complex under mild conditions (exposure to UV light at a different wavelength), facilitating downstream analysis such as mass spectrometry.

Its primary application is in the identification of binding partners in biological systems through photoaffinity labeling.

Q2: What is the optimal UV wavelength and energy for activating the aryl azide group?

A2: The aryl azide group is most efficiently activated by short-wave UV light, typically at a wavelength of 254 nm.[1] However, activation can occur over a broader range of UV wavelengths (up to 365 nm).[1][2][3][4] The total UV energy delivered to the sample, measured in J/cm², is a critical parameter that requires optimization for each experimental setup. A common starting range for crosslinking is 0.1 - 2 J/cm².[1] It is highly recommended to perform a dose-response experiment (e.g., varying irradiation time or distance from the lamp) to determine the optimal UV exposure that maximizes crosslinking efficiency while minimizing damage to biological molecules.[1]

Q3: Can I use Tris or glycine buffers for my this compound reaction?

A3: No, it is strongly recommended to avoid buffers containing primary amines, such as Tris or glycine. The highly reactive nitrene intermediate formed upon UV activation of the aryl azide will preferentially react with these primary amines, which will quench the desired crosslinking reaction with your target molecules.[2][3]

Q4: Are reducing agents like DTT or β-mercaptoethanol compatible with this compound?

A4: No, thiol-containing reducing agents such as DTT and β-mercaptoethanol should be avoided in the sample solution before and during the photoactivation step. These reagents will reduce the azide functional group to a primary amine, rendering it unable to form the reactive nitrene upon UV exposure and thus preventing the crosslinking reaction.[2][3][5] One study suggests that a very low concentration of DTT (0.1 mM) may be better tolerated than higher concentrations of other reducing agents like 2-mercaptoethanol (5 mM), but complete omission is the safest approach.[5]

Q5: How can I quench the reaction and remove unreacted this compound?

A5: After UV irradiation, any unreacted, highly reactive nitrene intermediates are very short-lived and will decay rapidly. However, to be certain, some protocols suggest quenching by adding a reducing agent like DTT (e.g., to a final concentration of 10 mM) after the UV exposure step is complete.[1] To remove unreacted this compound probe before proceeding to streptavidin-based affinity purification, methods such as dialysis, size-exclusion chromatography, or protein precipitation can be employed.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Crosslinking Signal Incompatible Buffer Components: Presence of primary amines (e.g., Tris) or reducing agents (e.g., DTT).Use compatible buffers such as HEPES, PBS, or MOPS.[1] Ensure all solutions are free of thiols and primary amines during the UV irradiation step.[2][3]
Insufficient UV Exposure: The total UV energy delivered was too low for efficient crosslinking.Increase the UV exposure time, decrease the distance to the lamp, or use a higher intensity lamp. Perform a time-course or energy-course experiment to find the optimal exposure.[6]
Incorrect UV Wavelength: The UV source is not emitting at the optimal wavelength for aryl azide activation.Ensure your UV source emits at or near 254 nm for the most efficient activation.[1]
Over-biotinylation/Aggregation: Excessive labeling with the probe can lead to protein aggregation and precipitation.[5]Reduce the molar excess of the this compound reagent in the reaction. Perform a concentration-response experiment to find the optimal probe concentration.
High Background/Non-Specific Binding Excess Probe Concentration: Too high a concentration of the biotinylated probe can lead to increased non-specific interactions.Titrate the this compound concentration to determine the optimal level that provides a good signal without increasing the background.[7]
Insufficient Blocking: Inadequate blocking of streptavidin beads or other surfaces can lead to non-specific binding.Pre-block streptavidin beads with a solution of free biotin before adding the cell lysate. Use blocking agents like BSA or casein in your buffers.[8]
Inadequate Washing: Insufficient washing may not remove all unbound or weakly bound reagents.Increase the number and duration of wash steps. Increase the stringency of wash buffers by adding salt (e.g., up to 0.5 M NaCl) or a non-ionic detergent (e.g., 0.05-0.1% Tween-20).[7][8]
Endogenous Biotin: Biological samples contain naturally biotinylated proteins that bind to streptavidin.Pre-clear the lysate by incubating it with streptavidin beads to remove endogenous biotinylated proteins before adding your crosslinked sample.[8]

Data and Buffer Compatibility

Table 1: Reaction Buffer Compatibility for Aryl Azide Photocrosslinking

Buffer ComponentCompatibilityRationale / Notes
HEPES Recommended No primary amines. Shown to have high reaction rates in some azide-based ligations.[9]
PBS (Phosphate-Buffered Saline) Recommended Amine-free and widely used. May have slightly lower reaction rates than HEPES in some contexts.[1][9]
MOPS Recommended A suitable amine-free buffer alternative.[1]
Tris (Tris-HCl) Not Recommended Contains primary amines that quench the reactive nitrene intermediate, inhibiting crosslinking.[2][3]
Glycine Not Recommended Contains a primary amine and will quench the reaction. Often used as a quenching agent itself after the reaction is complete.[2][3][10]
DTT / β-mercaptoethanol Not Recommended Thiol-containing reducing agents that reduce the azide group to an amine, preventing photoactivation.[2][3][5]
Sodium Azide (NaN₃) Not Recommended Although an azide, it should not be used as a preservative as it can interfere with the reaction and is cytotoxic.

Table 2: Optimization of UV Crosslinking Parameters

ParameterRangeRecommendation / Notes
UV Wavelength 254 - 365 nm254 nm is optimal for most aryl azides. [1][3] Longer wavelengths (e.g., 365 nm) can also be used and may reduce damage to biological samples, but may require longer exposure times.[2]
UV Energy 0.1 - 2 J/cm²This is a typical starting range. The optimal energy should be determined empirically for each specific experimental setup and biological system.[1]
Irradiation Time 1 - 30 minHighly dependent on the intensity of the UV source and its distance from the sample. A time-course experiment is strongly recommended.[1]
Temperature 4°C (on ice)The reaction is initiated by light, not heat. Keep the sample on ice or a cooling block during irradiation to prevent heat-induced damage from the UV lamp.[2][11]
Distance from Source VariesIntensity decreases with the square of the distance. Keep the distance consistent between experiments for reproducibility.

Experimental Protocols

Protocol: Photoaffinity Labeling and Enrichment of Interacting Proteins

This protocol provides a general workflow for using this compound to identify interacting proteins in a cell lysate.

1. Sample Preparation: a. Prepare your cell lysate in an appropriate amine-free and thiol-free lysis buffer (e.g., RIPA buffer without Tris, using HEPES as the buffering agent). Include protease inhibitors. b. Determine the protein concentration of the lysate using a standard protein assay.

2. Photoaffinity Labeling: a. In a microcentrifuge tube, combine your protein of interest (or bait protein) and the cell lysate. b. Add this compound from a stock solution (typically dissolved in DMSO) to the desired final concentration (e.g., 10-100 µM). Note: This should be optimized. c. Incubate the mixture in the dark for a period to allow for binding of the probe to its target (e.g., 15-60 minutes at 4°C). d. Transfer the sample to a UV-transparent vessel (e.g., a quartz cuvette or an open microcentrifuge tube cap). e. Place the sample on ice at a fixed distance from a UV lamp. f. Irradiate the sample with 254 nm UV light for the optimized duration (e.g., 5-20 minutes).

3. Enrichment of Biotinylated Proteins: a. (Optional) Quench any residual reactive species by adding DTT to a final concentration of 10 mM after UV exposure. b. Prepare streptavidin-coated magnetic beads by washing them three times with your lysis/binding buffer. c. Add the UV-irradiated lysate to the equilibrated streptavidin beads. d. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1. Lysis buffer, 2. Lysis buffer + 500 mM NaCl, 3. Lysis buffer with 1% SDS).

4. Elution and Downstream Analysis: a. To elute the captured proteins, resuspend the beads in a small volume of buffer. b. Expose the bead suspension to 365 nm UV light for a specified period (e.g., 10-30 minutes) to cleave the UV-labile linker. c. Pellet the beads with the magnetic stand and collect the supernatant containing the enriched, now tag-free, interacting proteins. d. The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_capture Capture & Wash cluster_analysis Elution & Analysis prep_lysate Prepare Amine-Free Cell Lysate add_probe Add this compound (Incubate in Dark) prep_lysate->add_probe uv_irradiate Irradiate with 254nm UV Light (on ice) add_probe->uv_irradiate add_beads Incubate with Streptavidin Beads uv_irradiate->add_beads wash_beads Wash Beads to Remove Non-Specific Binders add_beads->wash_beads uv_elute Elute with 365nm UV Light (Cleavage) wash_beads->uv_elute analysis Analyze Eluted Proteins (SDS-PAGE, Mass Spec) uv_elute->analysis reaction_mechanism reagents Target Protein + this compound complex Non-covalent Complex reagents->complex Binding nitrene Reactive Nitrene Intermediate + N₂ complex->nitrene Photoactivation uv254 UV Light (254 nm) uv254->complex crosslinked Covalently Crosslinked Biotinylated Complex nitrene->crosslinked Covalent Bond Formation captured Captured Complex crosslinked->captured Affinity Purification streptavidin Streptavidin Beads streptavidin->captured released Released Target Protein captured->released Photocleavage uv365 UV Light (365 nm) uv365->captured troubleshooting_tree cluster_buffer Check Buffer cluster_uv Check UV Exposure cluster_reagent Check Reagent start Low or No Signal? check_buffer Buffer contains Tris, glycine, or DTT? start->check_buffer Yes ok Signal OK start->ok No change_buffer Switch to HEPES or PBS. Remove reducing agents. check_buffer->change_buffer Yes check_uv UV energy or time too low? check_buffer->check_uv No optimize_uv Increase UV dose. Perform time-course. check_uv->optimize_uv Yes check_reagent Reagent concentration too high/low? check_uv->check_reagent No titrate_reagent Titrate reagent concentration. check_reagent->titrate_reagent Yes check_reagent->ok No

References

Technical Support Center: Troubleshooting Photocleavable Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete UV cleavage of photocleavable (PC) biotin tags from target proteins.

Frequently Asked Questions (FAQs)

Q1: What is photocleavable biotin and how does its cleavage mechanism work?

Photocleavable biotin is a labeling reagent that allows for the reversible binding of biomolecules.[1] It consists of three key parts: a biotin group for high-affinity binding to streptavidin, a target-reactive group to attach to your protein of interest, and a photocleavable linker (often a 2-nitrobenzyl group) positioned between them.[2] When exposed to near-UV light, typically between 300-365 nm, the linker is selectively broken, releasing the biotinylated molecule from its streptavidin capture in a mild and efficient manner.[2][3][4] This process leaves the target protein unaltered and available for downstream applications.[5]

Caption: Principle of Photocleavable Biotin Elution.

Troubleshooting Guide: Incomplete UV Cleavage

Q2: My cleavage efficiency is low. What are the optimal UV exposure conditions?

Incomplete cleavage is often due to suboptimal UV exposure parameters. The wavelength, intensity, duration, and distance of the UV source are all critical factors. Optimal cleavage is typically achieved with exposure to long-wave UV light in the 300-350 nm spectral range.[4][6]

Refer to the table below for recommended starting conditions.

ParameterRecommended ValueNotes
UV Wavelength 300 - 365 nmThe 2-nitrobenzyl linker is specifically designed for this range.[2] Shorter wavelengths may damage the protein.
Exposure Time 2 - 10 minutesPhotorelease is often rapid, with reactions potentially completing in under 5 minutes.[5][7][8][9]
Lamp Type Hand-held UV lampA Black Ray XX-15 UV lamp (or equivalent) is often cited.[7]
Lamp Intensity ~1.0 - 1.5 mW/cm²Intensity decreases with distance. Ensure consistent and adequate power.[7]
Distance from Sample 10 - 15 cmCloser distances increase intensity but may also increase heat.[7]
Temperature Room TemperatureThe reaction does not require heating. Avoid excessive heat from the UV lamp.[2]
Q3: I've optimized my UV source, but cleavage is still incomplete. What else could be wrong?

If UV conditions are optimal, consider other experimental factors. This troubleshooting flowchart can guide you through a systematic check of potential issues.

G start Start: Incomplete Cleavage uv_source Is UV source correct? (300-365nm, sufficient intensity) start->uv_source uv_source->uv_source No, adjust wavelength/intensity setup Is the setup optimal? (Distance, sample vessel, volume) uv_source->setup Yes setup->setup No, adjust distance, use quartz/UV-transparent tubes buffer Is the buffer compatible? (No high UV-absorbing components) setup->buffer Yes buffer->buffer No, exchange buffer (e.g., use PBS) qc Have you confirmed cleavage with a QC experiment? buffer->qc Yes qc->qc No, perform Western Blot or Mass Spec analysis solution Problem Solved qc->solution Yes

Caption: Troubleshooting Flowchart for Incomplete UV Cleavage.

  • Sample Vessel: Standard polystyrene or other plastic tubes can absorb UV light. If possible, use UV-transparent cuvettes or microcentrifuge tubes (e.g., quartz or specific plastics designed for UV transparency).

  • Sample Volume & Concentration: High protein concentrations or large sample volumes can lead to a "shielding" effect, where molecules on the surface absorb the UV light, preventing it from penetrating the full depth of the solution. Try diluting the sample or processing it in smaller aliquots.

  • Buffer Composition: Components in your buffer could be absorbing UV light in the 300-365 nm range, reducing the energy available to cleave the linker. Buffers with high concentrations of aromatic compounds should be avoided. Phosphate-buffered saline (PBS) is generally a safe choice.[10]

Q4: How can I accurately determine my cleavage efficiency?

Visual confirmation of protein elution is not sufficient. A quantitative or semi-quantitative method is necessary to confirm the removal of the biotin tag.

Experimental Protocol: Western Blot Analysis of Cleavage Efficiency

This protocol allows for the direct comparison of protein samples before and after UV exposure to assess the presence of the biotin tag.

Workflow:

cluster_workflow Cleavage Verification Workflow start Biotinylated Protein Bound to Streptavidin Beads split start->split uv_treat UV Cleavage (300-365 nm) split->uv_treat Test Sample no_uv Control (No UV) split->no_uv Control sds_page SDS-PAGE uv_treat->sds_page no_uv->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Streptavidin-HRP transfer->probe develop Develop & Analyze probe->develop

Caption: Western Blot Workflow to Verify Cleavage Efficiency.

Methodology:

  • Sample Preparation:

    • Take an aliquot of your biotinylated protein bound to streptavidin beads. This will be your "Before UV" control. Elute the protein using harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

    • Take an equal aliquot of the bound protein and resuspend it in a suitable buffer (e.g., PBS).

  • UV Exposure:

    • Expose the resuspended beads to a calibrated UV lamp (300-365 nm) for 5-10 minutes with gentle agitation.

    • Centrifuge the sample to pellet the streptavidin beads. Collect the supernatant, which contains your eluted, "After UV" protein fraction.

  • SDS-PAGE and Western Blot:

    • Load three samples onto an SDS-PAGE gel:

      • Lane 1: "Before UV" control (denatured elution).

      • Lane 2: "After UV" eluate (supernatant).

      • Lane 3: Molecular weight marker.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Detection:

    • Block the membrane to prevent non-specific binding.

    • Probe the membrane with a streptavidin conjugate (e.g., Streptavidin-HRP). This will only detect proteins that still have the biotin tag attached.

    • Wash the membrane and add a chemiluminescent substrate.

  • Analysis:

    • Expected Result: A strong band should be visible in the "Before UV" lane, indicating the presence of the biotinylated protein. The "After UV" lane should show a very faint band or no band at all, confirming the successful cleavage and removal of the biotin tag. The presence of a significant band in the "After UV" lane indicates incomplete cleavage.

References

Technical Support Center: Troubleshooting High Background in Pull-Down Assays with Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered during pull-down assays using Azido-C3-UV-biotin probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-reactive crosslinking reagent used in pull-down assays to identify and isolate binding partners of a molecule of interest (the "bait"). It contains three key components:

  • An azido group that can be attached to the bait molecule.

  • A UV-activatable phenyl azide group which, upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently crosslinks to interacting molecules ("prey") in close proximity.

  • A biotin tag that allows for the specific and high-affinity capture of the crosslinked bait-prey complexes using streptavidin-coated beads.

Q2: What are the primary causes of high background in pull-down assays using this compound?

High background in these assays typically arises from non-specific binding of proteins to the affinity matrix (streptavidin beads), the biotin probe itself, or from non-specific crosslinking events. Key contributors include:

  • Insufficient blocking of non-specific binding sites on the streptavidin beads.

  • Ineffective washing steps that fail to remove weakly or non-specifically bound proteins.

  • Hydrophobic and ionic interactions between proteins and the beads or probe.

  • Non-specific crosslinking by the highly reactive nitrene intermediate to abundant cellular proteins that are not true interaction partners.

  • Presence of endogenous biotinylated proteins in the cell lysate that bind to the streptavidin beads.

Q3: What are the essential negative controls to include in my experiment?

To distinguish true interactors from non-specific binders, the following controls are crucial:

  • Beads-only control: Incubate streptavidin beads with the cell lysate without the biotinylated probe. This identifies proteins that bind non-specifically to the beads.

  • No UV control: Perform the entire experiment without the UV crosslinking step. This will identify proteins that bind non-specifically to the probe or beads in the absence of covalent crosslinking.

  • Competition control: Pre-incubate the cell lysate with an excess of a non-biotinylated version of the bait molecule before adding the this compound-labeled bait. A significant reduction in the signal of a putative interactor in the presence of the competitor suggests a specific interaction.

Troubleshooting Guide

High background can obscure the identification of true binding partners. The following sections provide strategies to mitigate this issue.

Optimizing Blocking and Washing Steps

Proper blocking and stringent washing are critical for reducing non-specific protein binding.

Table 1: Recommended Blocking Agents and Washing Buffer Additives

StrategyReagent/AdditiveConcentration RangePurposeExpected Impact on Background
Blocking Bovine Serum Albumin (BSA)1-5% (w/v) in binding bufferBlocks non-specific protein binding sites on beads.Significant reduction
Casein1-5% (w/v) in binding bufferAlternative blocking agent.Significant reduction
Washing Sodium Chloride (NaCl)150 mM - 1 MDisrupts ionic interactions.Moderate to significant reduction
Tween-200.1% - 1% (v/v)Disrupts weak, non-specific hydrophobic interactions.Significant reduction
Triton X-1000.1% - 1% (v/v)Disrupts hydrophobic interactions.Significant reduction
Sodium dodecyl sulfate (SDS)0.05% - 0.2% (v/v)Stringent detergent to disrupt strong non-specific interactions.High reduction, may disrupt weak specific interactions
Urea1 - 4 MDenaturant to remove tightly bound non-specific proteins.High reduction, use with caution as it may elute specific binders
Optimizing UV Crosslinking

The duration and intensity of UV irradiation can impact the level of non-specific crosslinking.

Table 2: Troubleshooting UV Crosslinking Conditions

IssueRecommendationRationale
High background of non-specific crosslinked proteins Reduce UV irradiation time.Shorter exposure can minimize the chance of random crosslinking to abundant, non-interacting proteins.
Titrate the concentration of the this compound probe.Using the lowest effective concentration of the probe can reduce non-specific interactions.
Low yield of specific crosslinked product Increase UV irradiation time.Ensures efficient activation of the photo-reactive group for covalent bond formation.
Optimize the wavelength of the UV lamp.Phenyl azides are typically activated by short-wave UV light (254-265 nm).

Experimental Protocols

Detailed Protocol for Pull-Down Assay with this compound

This protocol provides a general framework. Optimization of specific steps is highly recommended.

  • Probe Conjugation: Conjugate the this compound to your bait molecule according to the manufacturer's instructions.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add streptavidin-coated beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube. This step removes endogenously biotinylated proteins.

  • Binding and UV Crosslinking:

    • Add the this compound-conjugated bait to the pre-cleared lysate and incubate for 2-4 hours at 4°C to allow for binding.

    • Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 254 nm) for an optimized duration (typically 5-30 minutes).

  • Capture of Crosslinked Complexes:

    • Add pre-blocked streptavidin-coated beads to the UV-treated lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of stringent washes. An example wash series:

      • 2 washes with high-salt buffer (e.g., 500 mM NaCl in lysis buffer).

      • 2 washes with lysis buffer containing 1% Triton X-100.

      • 2 washes with standard lysis buffer.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

    • Pellet the beads and collect the supernatant for downstream analysis (e.g., Western blotting or mass spectrometry).

Visualizations

Experimental Workflow

PullDown_Workflow cluster_prep Preparation cluster_binding Binding & Crosslinking cluster_capture Capture & Wash cluster_analysis Analysis Bait_Probe Bait + this compound Incubation Incubate Bait-Probe with Lysate Bait_Probe->Incubation Cell_Lysate Cell Lysate Preparation Pre_Clear Pre-clear Lysate (with Streptavidin Beads) Cell_Lysate->Pre_Clear Pre_Clear->Incubation UV_Crosslink UV Crosslinking (254 nm) Incubation->UV_Crosslink Streptavidin_Beads Add Streptavidin Beads UV_Crosslink->Streptavidin_Beads Washing Stringent Washes Streptavidin_Beads->Washing Elution Elution Washing->Elution Analysis Western Blot / Mass Spec Elution->Analysis Photo_Activation Aryl_Azide Aryl Azide (on probe) Nitrene Reactive Nitrene Intermediate Aryl_Azide->Nitrene -N₂ UV_Light UV Light (hν) UV_Light->Aryl_Azide Crosslink Covalent Crosslink Nitrene->Crosslink Protein Nearby Protein Residue (C-H, N-H, O-H) Protein->Crosslink Troubleshooting_Flowchart Start High Background Observed Check_Controls Review Negative Controls (Beads-only, No UV) Start->Check_Controls High_Beads_Only High background in beads-only control? Check_Controls->High_Beads_Only Optimize_Blocking Increase BSA/Casein concentration Pre-clear lysate High_Beads_Only->Optimize_Blocking Yes High_No_UV High background in no UV control? High_Beads_Only->High_No_UV No Optimize_Washing Increase salt/detergent concentration Increase number of washes Optimize_Blocking->Optimize_Washing Re_Evaluate Re-evaluate Results Optimize_Washing->Re_Evaluate High_No_UV->Optimize_Washing Yes Optimize_UV Reduce UV exposure time Titrate probe concentration High_No_UV->Optimize_UV No Optimize_UV->Re_Evaluate

Optimizing copper catalyst concentration for Azido-C3-UV-biotin click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and to offer solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the copper-catalyzed this compound click chemistry reaction?

The copper-catalyzed this compound click chemistry is a highly efficient and specific reaction, formally known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It involves the formation of a stable triazole linkage between an azide-functionalized molecule (this compound) and a terminal alkyne-containing molecule. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which significantly accelerates the rate of the cycloaddition and ensures the specific formation of the 1,4-disubstituted triazole isomer.[1]

Q2: What are the critical components of a successful CuAAC reaction?

A typical CuAAC reaction mixture includes the following essential components:

  • An azide-functionalized molecule (e.g., this compound).

  • An alkyne-functionalized molecule.

  • A source of copper(II), typically copper(II) sulfate (CuSO₄).[2]

  • A reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) catalyst from the Cu(II) precursor in situ.[2][3]

  • A copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) catalyst, accelerate the reaction, and prevent oxidative damage to biomolecules.[2][4]

  • A suitable buffer system that is compatible with the reaction components and biological molecules, typically with a pH between 6.5 and 8.0.[3][5]

Q3: Why is a ligand necessary in my click chemistry reaction?

Ligands are crucial for several reasons in CuAAC reactions, especially when working with sensitive biomolecules:

  • Stabilization of Cu(I): The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state and can also undergo disproportionation. Ligands chelate the Cu(I) ion, protecting it from these deactivating pathways.[4][6]

  • Reaction Acceleration: Ligands can increase the effective concentration of the Cu(I) catalyst and accelerate the reaction rate.[7]

  • Protection of Biomolecules: Copper ions can generate reactive oxygen species (ROS) in aqueous solutions, which can damage sensitive biomolecules like proteins and nucleic acids. Ligands sequester the copper ion, minimizing this ROS-induced damage.[6][8] A 5:1 ligand-to-copper ratio is often recommended to enhance this protective effect.[6][9]

Q4: What is the optimal copper concentration for my experiment?

The optimal copper concentration can vary depending on the specific substrates and reaction conditions. However, a general guideline for bioconjugation reactions is to use a final copper concentration in the range of 50 µM to 250 µM.[3][9] It has been observed that for many catalyst systems, a threshold concentration of around 50 µM copper is needed for significant reactivity, with maximal activity often reached at approximately 250 µM.[9] It is always recommended to empirically determine the optimal concentration for your specific application.

Troubleshooting Guide

This section addresses common issues that may arise during your this compound click chemistry experiments and provides potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst: The Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[10]Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate.[5] It is also beneficial to degas your solvents and minimize the reaction's exposure to air by keeping the tube capped.[11][12]
Suboptimal Reagent Concentrations: The stoichiometry of reactants, catalyst, and ligand is critical.While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1-2 equivalents) of the less precious reagent can improve yields.[4][5] The optimal concentrations of the copper catalyst and ligand should be determined empirically for your specific system.[5]
Copper Sequestration: Functional groups on your biomolecule, such as thiols from cysteine residues, can chelate the copper catalyst, making it unavailable for the reaction.[6][7]If copper sequestration is suspected, you can try increasing the concentration of the copper-ligand complex. Adding a sacrificial metal like Zn(II) or Ni(II) can also be effective as these ions can bind to the interfering functional groups, leaving the copper free to catalyze the reaction.[7][12]
Steric Hindrance: Bulky groups near the azide or alkyne can physically block the reaction from occurring efficiently.[11]Consider increasing the reaction temperature (e.g., to 37-40°C) or prolonging the reaction time.[5][11] If possible, redesigning the substrate with a longer, more flexible linker might also be beneficial.
Inappropriate pH: The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and deactivation of the catalyst.[5]Ensure your reaction buffer is within the optimal pH range. Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used and are compatible with the reaction.[5] Avoid buffers containing strong chelators like EDTA.
Reaction Reproducibility Issues Variable Oxygen Exposure: Inconsistent exposure to oxygen can lead to variable amounts of active Cu(I) catalyst.[12]Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube can make a significant difference.[9][12]
Reagent Instability: Stock solutions, especially of sodium ascorbate, can degrade over time.Always use freshly prepared sodium ascorbate solution for each experiment.[5] Store azide and alkyne reagents according to the manufacturer's instructions, protecting them from light if necessary.[5]
Side Reactions or Biomolecule Degradation Reactive Oxygen Species (ROS) Generation: The combination of copper and a reducing agent can generate ROS, which can damage sensitive biomolecules.[6][8]The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[4] A ligand-to-copper ratio of 5:1 is often recommended.[6][9] Keeping the reaction time as short as possible by optimizing other parameters can also be beneficial.[4] For particularly sensitive proteins, the addition of aminoguanidine can help intercept byproducts of ascorbate oxidation.[3][6]

Quantitative Data Summary

The following tables provide recommended starting concentrations for key components in a typical CuAAC bioconjugation reaction. Note that these are starting points, and optimization for your specific application is highly recommended.

Table 1: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationTypical Final ConcentrationReference
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 250 µM[3][9]
Ligand (e.g., THPTA)50 mM in water250 µM - 1.25 mM (5-fold excess to copper)[6][9]
Sodium Ascorbate100 mM in water (prepare fresh)1 - 5 mM[9]
This compound10 mM in DMSO20 - 100 µM (or 1.1 to 2-fold excess to alkyne)[5][9]
Alkyne-modified BiomoleculeVaries10 - 50 µM[3]
Aminoguanidine (optional)100 mM in water5 mM[9]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Bioconjugation Reaction

This protocol is a starting point for the conjugation of this compound to an alkyne-functionalized biomolecule in an aqueous buffer.

Materials:

  • Alkyne-functionalized biomolecule stock solution.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 20 mM CuSO₄ in water.

  • 50 mM Ligand (e.g., THPTA) in water.

  • 100 mM Sodium Ascorbate in water (must be prepared fresh).

  • Reaction buffer (e.g., phosphate buffer, pH 7.4).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and reaction buffer to achieve the desired final concentration and volume.

  • Add the this compound stock solution. A 2-fold molar excess relative to the alkyne is a good starting point.[4]

  • Prepare the catalyst premix in a separate tube: combine the 20 mM CuSO₄ and 50 mM ligand solutions. A 1:5 volume ratio will result in a 5:1 ligand-to-copper molar ratio. Mix gently.[12]

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Cap the tube to minimize oxygen exposure and mix by gentle inversion or on a slow rotator.[9]

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.[13]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with streptavidin blotting).

  • Once the reaction is complete, the product can be purified to remove excess reagents and the copper catalyst. This can be achieved by methods such as dialysis, size-exclusion chromatography, or affinity purification. Washing with a solution of EDTA can help to remove residual copper.[10]

Protocol 2: Optimization of Reaction Conditions using a Fluorogenic Assay

Before using valuable biomolecules, it is advisable to optimize reaction conditions using a model system. A fluorogenic azide or alkyne can be used to easily monitor the reaction progress by measuring the increase in fluorescence upon triazole formation.[9]

Materials:

  • Model alkyne (e.g., propargyl alcohol).

  • Fluorogenic azide (e.g., coumarin azide).

  • All other reagents as listed in Protocol 1.

Procedure:

  • Set up a series of reactions in a microplate format, varying one parameter at a time (e.g., copper concentration, ligand-to-copper ratio, pH).

  • Follow the general procedure outlined in Protocol 1, substituting the biomolecule and this compound with the model alkyne and fluorogenic azide, respectively.

  • Include a control reaction that contains the biomolecule without the alkyne modification to assess the background environment.[9]

  • Monitor the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.

  • The condition that results in the fastest and highest fluorescence signal represents the optimal condition for your system.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification prep_alkyne Prepare Alkyne-Biomolecule mix_reactants Combine Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azido-Biotin prep_azide->mix_reactants prep_cu Prepare CuSO4 premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand prep_ligand->premix_catalyst prep_asc Prepare Fresh Na-Ascorbate initiate_reaction Initiate with Na-Ascorbate prep_asc->initiate_reaction add_catalyst Add Catalyst Premix mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate_reaction incubate Incubate (RT, 30 min - hours) initiate_reaction->incubate monitor Monitor Progress (LC-MS/SDS-PAGE) incubate->monitor purify Purify Product monitor->purify

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Product Yield? check_asc Use Fresh Na-Ascorbate? start->check_asc Yes deoxygenate Deoxygenate Solvents? check_asc->deoxygenate check_sequestration Potential Copper Sequestration? deoxygenate->check_sequestration check_stoichiometry Optimize Stoichiometry? check_sequestration->check_stoichiometry check_ph Check pH (6.5-8.0)? check_stoichiometry->check_ph check_temp_time Increase Temp/Time? check_ph->check_temp_time check_steric_hindrance Steric Hindrance? check_temp_time->check_steric_hindrance

Caption: A logical troubleshooting workflow for low-yield CuAAC reactions.

References

Azido-C3-UV-biotin side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C3-UV-biotin. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a trifunctional chemical probe. It contains an azide group for bioorthogonal "click" chemistry reactions, a biotin handle for affinity purification, and a UV-cleavable linker. This reagent is commonly used in chemical biology and proteomics for applications such as:

  • Target identification and validation: Capturing and identifying binding partners of a small molecule or biomolecule.

  • Activity-based protein profiling (ABPP): Labeling and identifying active enzymes in complex biological samples.

  • Protein-protein interaction studies: Crosslinking and identifying interacting proteins in living cells.

Q2: What are the potential side reactions associated with the azide functional group?

While the azide group is relatively stable and bioorthogonal, potential side reactions can occur:

  • Reduction by Thiols: The azide group can be reduced to an amine by thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, which are common components of lysis buffers.[1] This reduction renders the probe unable to participate in click chemistry reactions.

  • Photodissociation: Although less common with aryl azides, prolonged or high-intensity UV exposure could potentially lead to the photodissociation of the C-N3 bond.[2]

  • Instability in Acidic Conditions: The stability of the azide group can be compromised in highly acidic environments. It is advisable to maintain a near-neutral pH during experiments.[3]

Q3: What byproducts are generated during the UV cleavage of the linker?

The UV-cleavable linker in this compound is typically a 2-nitrobenzyl group. Upon irradiation with UV light (around 340-365 nm), the linker cleaves, releasing the biotinylated molecule. This process generates a nitroso-ketone or nitroso-aldehyde byproduct.[4][5][6]

Key Consideration: These nitroso byproducts can be reactive and may covalently modify the released protein or other nearby biomolecules. This is a critical consideration for downstream analyses like mass spectrometry, as it can lead to unexpected mass shifts.[7]

Q4: Can the UV irradiation step itself cause side reactions?

Yes, UV irradiation can induce several unwanted side reactions:

  • Protein Damage: UV radiation can generate reactive oxygen species (ROS) that lead to protein oxidation, denaturation, and aggregation.[8][9][10] This can affect protein function and lead to non-specific interactions.

  • Nucleic Acid Damage: UV light can also cause damage to DNA and RNA, which is a concern when studying protein-nucleic acid interactions.

  • Crosslinking Inefficiency: The efficiency of in vivo UV crosslinking can be low, often in the range of 1-5%.[11]

Troubleshooting Guide

Problem 1: High background or non-specific binding in pull-down experiments.

High background is a common issue in biotin-based affinity purification.

Possible Cause Solution
Endogenous Biotin Some tissues and cell lines have high levels of endogenously biotinylated proteins. Perform an avidin/biotin blocking step before adding the streptavidin beads.
Non-specific binding to beads Pre-clear the lysate by incubating with beads alone before adding your biotinylated sample. Increase the stringency of your wash buffers by adding detergents (e.g., 0.1% SDS or 1% Triton X-100) and/or increasing the salt concentration.
Excess probe Titrate the concentration of this compound to determine the optimal signal-to-noise ratio. Remove excess, unreacted probe after the labeling reaction using size-exclusion chromatography or dialysis.
Protein aggregation Over-biotinylation or UV-induced damage can cause protein aggregation. Optimize the probe concentration and UV exposure time.
Problem 2: Low or no yield of the target protein after pull-down and cleavage.
Possible Cause Solution
Inefficient click chemistry reaction Ensure the copper(I) catalyst is active; use a fresh solution of a reducing agent like sodium ascorbate. Verify the integrity of the alkyne-modified target. Optimize reaction time and temperature.
Reduction of the azide group Avoid using thiol-containing reducing agents (DTT, β-mercaptoethanol) in buffers prior to the click reaction.[1]
Inefficient UV cleavage Optimize the UV irradiation time, wavelength (typically 340-365 nm), and distance from the light source.[4][12][13] Ensure the sample is in a UV-transparent vessel.
Steric hindrance The biotin moiety may be inaccessible to the streptavidin beads. Ensure the linker is long enough to overcome potential steric hindrance.

Quantitative Data Summary

The efficiency of the UV cleavage step is a critical parameter. While the exact efficiency can vary depending on the experimental setup, here is a summary of reported values for similar photocleavable linkers.

Parameter Typical Value/Range Reference
Cleavage Wavelength 340 - 365 nm[4][5][13]
Cleavage Time 5 - 30 minutes[13][14]
Cleavage Efficiency ~80%[12][15]
UV Lamp Intensity 1-5 mW/cm²[14]

Experimental Protocols

Protocol 1: General Workflow for Target Identification

This protocol outlines a general procedure for using this compound to identify the cellular targets of an alkyne-modified small molecule probe.

G cluster_cell In-Cell Labeling cluster_click Click Chemistry cluster_purification Affinity Purification cluster_cleavage UV Cleavage cluster_analysis Downstream Analysis A Treat cells with alkyne-modified probe B Lyse cells A->B C Add this compound, CuSO4, and reducing agent B->C D Incubate to allow click reaction C->D E Add streptavidin beads D->E F Wash beads to remove non-specific binders E->F G Irradiate with UV light (365 nm) F->G H Collect supernatant containing released proteins G->H I SDS-PAGE and Western Blot H->I J Mass Spectrometry (LC-MS/MS) H->J G A High Background in Final Eluate? B Run a 'no probe' control lysate A->B C Is background still high? B->C D Problem is likely endogenous biotin or non-specific bead binding C->D Yes F Run a 'no click' control C->F No E Implement avidin/biotin block. Pre-clear lysate with beads. D->E G Is background present? F->G H Problem is non-specific binding of the alkyne probe G->H Yes J Problem is likely due to excess this compound G->J No I Reduce probe concentration or incubation time H->I K Incorporate a purification step (e.g., size exclusion) after the click reaction J->K G cluster_before Before UV cluster_after After UV (365 nm) A Protein-Linker-Biotin B Released Protein A->B C Nitroso Byproduct A->C D Biotin A->D E Modified Protein B->E Side Reaction C->E

References

Validation & Comparative

How to validate protein interactions identified with Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of protein-protein interactions (PPIs) identified using the photo-activatable crosslinker Azido-C3-UV-biotin, this guide offers a comparative analysis with established validation methods. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Introduction to this compound for PPI Identification

This compound is a trifunctional chemical probe designed for the identification of protein-protein interactions. It incorporates three key elements: an azide group for covalent crosslinking, a biotin handle for affinity purification, and a UV-cleavable linker. The workflow begins with the introduction of the this compound probe to a cellular lysate or in vivo system. Upon UV irradiation, the azide group is converted into a highly reactive nitrene, which non-specifically forms covalent bonds with nearby proteins, effectively "trapping" interacting partners. The biotin tag then allows for the selective enrichment of these crosslinked protein complexes using streptavidin-based affinity purification. Finally, the UV-cleavable linker enables the release of the captured proteins for identification by mass spectrometry. This method is particularly useful for capturing transient or weak interactions that may be missed by other techniques.

Comparative Analysis of PPI Validation Methods

Once potential protein interactions are identified using a discovery method like this compound, it is crucial to validate these findings using orthogonal approaches. The choice of validation method depends on several factors, including the nature of the interaction, the availability of reagents, and the desired level of quantitative detail. This guide compares several widely used validation techniques: Co-immunoprecipitation (Co-IP), Pull-Down Assay, Yeast Two-Hybrid (Y2H), Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET).

Quantitative Data Comparison

The following table summarizes key quantitative and qualitative parameters of different PPI validation methods. It is important to note that these values can vary depending on the specific experimental setup and the interacting proteins being studied.

FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssayYeast Two-Hybrid (Y2H)FRETBRET
Interaction Type Primarily stable, endogenous interactions.In vitro interactions with a purified "bait" protein.Binary, in vivo interactions in the yeast nucleus.In vivo, real-time interactions.In vivo, real-time interactions.
Sensitivity Moderate to high, dependent on antibody affinity.[1][2]High, dependent on tag and resin affinity.Can detect transient interactions, but prone to false negatives.High, dependent on fluorophore proximity (1-10 nm).[3]High, with a good signal-to-noise ratio.[4][5]
Specificity Can be high with specific antibodies, but prone to non-specific binding.[2]Can be high, but overexpression of tagged proteins can lead to artifacts.High rate of false positives (up to 70% in some estimates).[6]High, as it relies on close proximity of fluorophores.High, with low background signal.[4]
Throughput Low to medium.Medium.High, suitable for library screening.[7]Low to medium.Medium.
Quantitative Semi-quantitative (Western Blot) to quantitative (Mass Spectrometry).Semi-quantitative.Primarily qualitative (reporter gene activation).Quantitative (FRET efficiency).[8]Quantitative (BRET ratio).[9]
False Positives Can be an issue due to non-specific antibody binding.Overexpression artifacts can lead to false positives.A significant concern.[6][10][11]Low.Low.
False Negatives Can occur with weak or transient interactions.May miss interactions requiring specific cellular contexts.Can be high (up to 75% in single-pass screens).[12]Can occur if fluorophores are not optimally oriented.[3]Can occur with unfavorable donor-acceptor orientation.[13]

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and implementing these validation techniques. The following diagrams, created using the DOT language, illustrate the workflows for validating protein interactions identified with this compound and for the comparative validation methods.

This compound Experimental Workflow

Azido_C3_UV_biotin_Workflow cluster_incubation Cell Incubation & Crosslinking cluster_lysis_purification Lysis & Affinity Purification cluster_elution_analysis Elution & Analysis A Incubate cells with This compound B UV Irradiation (Crosslinking) A->B 1 C Cell Lysis B->C D Incubate lysate with Streptavidin beads C->D 2 E Wash to remove non-specific binders D->E 3 F UV Cleavage to elute crosslinked proteins E->F G Mass Spectrometry (LC-MS/MS) F->G 4 H Data Analysis to identify interacting proteins G->H 5

Caption: Workflow for identifying protein interactions using this compound.

Co-Immunoprecipitation (Co-IP) Workflow

CoIP_Workflow cluster_lysis Cell Lysis cluster_immunoprecipitation Immunoprecipitation cluster_wash_elution Wash & Elution cluster_analysis Analysis A Lyse cells under non-denaturing conditions B Incubate lysate with primary antibody against bait protein A->B C Add Protein A/G beads to capture antibody-protein complex B->C 1 D Wash beads to remove non-specific binders C->D E Elute protein complexes D->E 2 F Western Blot or Mass Spectrometry E->F G Identify co-precipitated prey protein F->G 3

Caption: Co-immunoprecipitation workflow for validating protein-protein interactions.

Pull-Down Assay Workflow

Pull_Down_Workflow cluster_bait_prep Bait Preparation cluster_interaction Interaction cluster_wash_elution Wash & Elution cluster_analysis Analysis A Express and purify tagged bait protein B Immobilize bait protein on affinity resin A->B 1 C Incubate immobilized bait with cell lysate (prey proteins) B->C D Wash resin to remove non-specific binders C->D E Elute bait-prey complexes D->E 2 F SDS-PAGE and Western Blot or Mass Spectrometry E->F G Identify pulled-down prey protein F->G 3

Caption: Pull-down assay workflow for in vitro validation of protein interactions.

Detailed Experimental Protocols

Following are generalized protocols for the key validation experiments. Researchers should optimize these protocols based on their specific proteins of interest and available reagents.

Co-Immunoprecipitation (Co-IP) Protocol[14][15]
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer or a designated wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein or by mass spectrometry for unbiased identification of interacting partners.

Pull-Down Assay Protocol[16][17][18][19]
  • Bait Protein Immobilization:

    • Express and purify a tagged "bait" protein (e.g., GST-tagged, His-tagged).

    • Incubate the purified bait protein with affinity beads (e.g., glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags) to immobilize it.

    • Wash the beads to remove any unbound bait protein.

  • Interaction:

    • Prepare a cell lysate containing the "prey" proteins.

    • Incubate the lysate with the immobilized bait protein for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait-prey complexes from the beads. The elution method will depend on the affinity tag used (e.g., with reduced glutathione for GST-tags, imidazole for His-tags).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting for the prey protein. Mass spectrometry can also be used for identification.

Yeast Two-Hybrid (Y2H) Protocol[9][20][21][22][23]
  • Plasmid Construction:

    • Clone the "bait" protein's coding sequence into a plasmid containing a DNA-binding domain (DBD).

    • Clone the "prey" protein's coding sequence (or a cDNA library) into a plasmid containing an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) to select for yeast cells that have taken up both plasmids and where the bait and prey proteins interact, activating the reporter gene (e.g., HIS3).

    • A colorimetric assay (e.g., for β-galactosidase activity) can also be used as a secondary reporter.

  • Validation:

    • Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction. Perform control transformations with empty vectors to rule out non-specific interactions.

Förster Resonance Energy Transfer (FRET) Protocol[4][24][25][26][27]
  • Fluorophore Fusion and Expression:

    • Genetically fuse a donor fluorophore (e.g., CFP) to the bait protein and an acceptor fluorophore (e.g., YFP) to the prey protein.

    • Co-express the fusion constructs in live cells.

  • Microscopy and Image Acquisition:

    • Image the cells using a fluorescence microscope equipped for FRET measurements.

    • Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

    • Calculate the FRET efficiency, which is a measure of the energy transfer from the donor to the acceptor and is indicative of their close proximity.

Bioluminescence Resonance Energy Transfer (BRET) Protocol[5][11][28][29][30][31][32][33]
  • Luminophore/Fluorophore Fusion and Expression:

    • Fuse a bioluminescent donor (e.g., Renilla luciferase, Rluc) to the bait protein and a fluorescent acceptor (e.g., YFP) to the prey protein.

    • Co-express the fusion constructs in live cells.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine) to the cells.

    • Measure the light emission at two wavelengths simultaneously using a luminometer: one corresponding to the donor emission and one to the acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio, which is the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

    • An increase in the BRET ratio above a background level indicates that the donor and acceptor are in close proximity, suggesting an interaction between the bait and prey proteins.

Conclusion

The validation of protein-protein interactions identified through methods like this compound is a critical step in ensuring the biological relevance of the findings. This guide provides a framework for comparing and selecting the most appropriate validation technique. While Co-IP and Pull-Down assays are robust methods for confirming stable interactions, Y2H is a powerful tool for large-scale screening of binary interactions. FRET and BRET offer the unique advantage of studying dynamic interactions in real-time within a cellular context. By carefully considering the strengths and limitations of each method, researchers can design a comprehensive validation strategy to confidently map protein interaction networks.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems are paramount. Chemical proteomics, utilizing affinity tags for the enrichment of specific protein subsets, has become an indispensable tool. Azido-C3-UV-biotin is a versatile reagent in this field, enabling the covalent labeling and subsequent analysis of proteins by mass spectrometry. This guide provides an objective comparison of this compound with alternative protein labeling strategies, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a trifunctional chemical probe designed for bioorthogonal protein labeling. Its key features include:

  • An azide group for covalent attachment to alkyne-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1]

  • A UV-cleavable linker that allows for the mild release of captured proteins from streptavidin affinity resins upon exposure to UV light, which is beneficial for downstream mass spectrometry analysis.[2]

  • A biotin moiety for the highly specific and strong interaction with streptavidin, enabling the efficient enrichment of labeled proteins.[3][4]

This combination of features makes this compound particularly useful for "tag-and-release" proteomics workflows, where the goal is to isolate and identify specific protein populations, such as newly synthesized proteins or interaction partners of a particular molecule.

Comparison of Protein Labeling Strategies

The selection of a protein labeling strategy depends on the specific research question, the nature of the target proteins, and the experimental system. This compound is part of a broader landscape of techniques, each with its own advantages and limitations.

FeatureThis compound (Click Chemistry)NHS-Ester BiotinylationProximity-Dependent Biotinylation (e.g., BioID, TurboID)
Principle Bioorthogonal ligation to alkyne-modified proteins.Covalent modification of primary amines (e.g., lysine residues).[5]Enzymatic biotinylation of proximal proteins by a promiscuous ligase fused to a protein of interest.[6][7]
Specificity High, determined by the incorporation of the alkyne handle.Lower, targets accessible primary amines on the protein surface.Dependent on the localization of the fusion protein and the labeling radius of the enzyme (approx. 10 nm).
Applications Labeling of newly synthesized proteins (BONCAT), post-translationally modified proteins, and specific enzyme substrates.[8][9]Labeling of cell surface proteins, antibody biotinylation.[8][10]Mapping protein-protein interaction networks, defining organellar proteomes.[11]
Cleavability UV-photocleavable, allowing for mild elution.[2]Typically non-cleavable, though cleavable versions (e.g., disulfide-based) exist.[4][12]Not applicable; proteins are identified while bound to beads or after harsh elution.
In Vivo Labeling Yes, by introducing alkyne-bearing metabolic precursors.[8]Limited for intracellular proteins due to reagent reactivity and membrane permeability.Yes, genetically encoded enzyme allows for labeling in living cells and organisms.[7]
Temporal Control Can be controlled by the addition of the alkyne-bearing molecule.Rapid and difficult to control temporally.Can be controlled by the addition of biotin; TurboID offers faster kinetics (minutes) than BioID (hours).[11]

Quantitative Performance Data

The efficiency of protein enrichment and identification is a critical metric for any chemical proteomics workflow. The choice of the cleavable linker and the overall workflow can significantly impact the results.

The "Direct Detection of Biotin-containing Tags" (DiDBiT) method, which involves digesting proteins before enriching for biotinylated peptides, has been shown to improve the detection of biotin-tagged peptides by over 20-fold compared to conventional methods where proteins are enriched before digestion.[8][14][15] This approach is compatible with proteins labeled using this compound.

Experimental Protocols

Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol is a prerequisite for labeling with this compound and is based on the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method.[8]

  • Cell Culture: Culture cells in a medium suitable for your cell line. For labeling newly synthesized proteins, use a methionine-free medium.

  • Labeling: Supplement the medium with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), at a final concentration of 25-50 µM. Incubate for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis: Harvest the cells and lyse them in a buffer compatible with click chemistry (e.g., RIPA buffer without reducing agents). Determine the protein concentration using a standard protein assay.

Click Chemistry Reaction with this compound
  • Prepare Click Reaction Mix: For a typical reaction with 1 mg of protein lysate, prepare a master mix. The final concentrations of the reagents should be: 100 µM this compound, 1 mM CuSO₄, 5 mM Tris(2-carboxyethyl)phosphine (TCEP), and 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Reaction: Add the click reaction mix to the protein lysate. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.

Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend streptavidin-conjugated magnetic or agarose beads in the lysis buffer. Wash the beads three times with the same buffer.[5]

  • Binding: Resuspend the precipitated protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS) to expose the biotin tag. Add the washed streptavidin beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.[5]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone).

UV-Cleavage and Elution
  • Resuspension: Resuspend the washed beads in a buffer suitable for mass spectrometry (e.g., 50 mM ammonium bicarbonate).

  • UV Irradiation: Transfer the bead slurry to a UV-transparent plate or tube. Expose to UV light (e.g., 365 nm) for a specified time (typically 20-60 minutes) on ice to cleave the linker and release the proteins.

  • Elution: Pellet the beads by centrifugation and collect the supernatant containing the released proteins.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • In-solution Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Visualizing the Workflow

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry A Cells in Culture B Metabolic Labeling (e.g., HPG) A->B C Cell Lysis B->C D Click Chemistry (this compound) C->D E Streptavidin Enrichment D->E F UV Cleavage (365 nm) E->F G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Alternative Labeling and Enrichment Strategy

Proximity-dependent biotinylation offers an alternative approach for studying protein-protein interactions without the need for metabolic labeling.

proximity_labeling_workflow cluster_cell In Vivo Labeling cluster_enrichment Enrichment & Analysis A Express Bait-Ligase Fusion Protein B Add Biotin Substrate A->B C Proximity Labeling of Prey Proteins B->C D Cell Lysis C->D E Streptavidin Enrichment D->E F On-Bead Digestion or Elution E->F G LC-MS/MS Analysis F->G

References

Unveiling the Advantages of UV Cleavage for Biotin Tags in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of affinity purification and proteomics, the specific capture and subsequent release of target molecules are paramount. The biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, has been a cornerstone of these techniques. However, the very strength of this interaction presents a significant challenge: the harsh, often denaturing conditions required for elution can compromise the integrity and function of the purified biomolecules. Cleavable biotin tags have emerged as an elegant solution to this problem, allowing for the gentle release of targets. Among the various cleavage strategies, UV-induced photocleavage offers distinct advantages over traditional chemical methods.

This guide provides an objective comparison of UV cleavage and chemical cleavage of biotin tags, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.

Performance Comparison: UV vs. Chemical Cleavage

The choice between UV and chemical cleavage hinges on the specific requirements of the experiment, including the nature of the target molecule, downstream applications, and available equipment. The following table summarizes the core characteristics and performance data for these two approaches.

FeatureUV Cleavage (Photocleavable Linkers)Chemical Cleavage (e.g., Disulfide, Acid-Labile Linkers)
Cleavage Mechanism Photolysis of a light-sensitive linker (e.g., nitrobenzyl group) using UV light.[1][2]Chemical reaction breaking a specific bond (e.g., reduction of a disulfide bond, acid hydrolysis of a silane-based linker).[1][3]
Cleavage Reagents UV light (typically 300-365 nm).[1][4][5][6][7]Reducing agents (e.g., DTT, TCEP), acids (e.g., formic acid, TFA), or bases.[1][3][8][9][10]
Cleavage Conditions Reagent-free, performed under neutral pH and ambient temperature.[1]Requires the addition of chemical reagents; conditions can range from mild to harsh depending on the linker.[1][11]
Cleavage Efficiency High, often exceeding 80-90% with optimized light exposure.[1] Some studies report quantitative cleavage in under 5 minutes.[4][7]Generally high, but can be influenced by factors like steric hindrance. Disulfide linkers can achieve >98% cleavage under optimized conditions.[1] An acid-cleavable DADPS linker showed >98% cleavage.[8]
Specificity & Side Reactions High selectivity with minimal off-target effects. The primary concern is potential photodamage to light-sensitive biomolecules.[1]Potential for off-target reactions. For example, reducing agents for disulfide linkers can also cleave native disulfide bonds in proteins.[1] Acidic conditions can lead to unwanted side products.[12]
Downstream Compatibility Excellent compatibility with mass spectrometry and other sensitive downstream analyses due to the absence of interfering chemical reagents.[1]May require additional cleanup steps to remove cleavage reagents before downstream analysis.[1]

The Superiority of UV Cleavage: A Deeper Dive

UV cleavage of biotin tags offers a more controlled and cleaner method for eluting captured biomolecules. The primary advantage lies in its reagent-free nature .[1] This eliminates the need to introduce chemicals that could interfere with downstream applications such as mass spectrometry, functional assays, or structural studies.[1]

The high selectivity of light-induced cleavage is another significant benefit.[1] Unlike chemical methods that can have off-target effects, UV light specifically targets the photocleavable linker, ensuring that the released molecule remains in its native state. For instance, the use of reducing agents like DTT to cleave disulfide-based linkers can also disrupt essential disulfide bonds within the protein of interest, potentially altering its structure and function.[1]

Furthermore, UV cleavage provides temporal and spatial control over the release of molecules, which is particularly advantageous in applications like "caged" oligonucleotides, where biological activity is suppressed until triggered by light.[7]

While the potential for photodamage to sensitive biomolecules is a consideration, this can often be mitigated by optimizing the UV wavelength, intensity, and exposure time.[1][4]

Experimental Workflows

The following diagrams illustrate the general workflows for affinity purification using photocleavable and chemically cleavable biotin tags.

cluster_0 UV Cleavage Workflow A Biotinylate Target Molecule with Photocleavable Biotin B Incubate with Streptavidin-Coated Beads A->B C Wash to Remove Non-specifically Bound Molecules B->C D Expose to UV Light (300-365 nm) C->D E Collect Eluted Target Molecule D->E

UV Cleavage Workflow Diagram.

cluster_1 Chemical Cleavage Workflow (Disulfide Linker Example) F Biotinylate Target Molecule with Disulfide-Linker Biotin G Incubate with Streptavidin-Coated Beads F->G H Wash to Remove Non-specifically Bound Molecules G->H I Add Reducing Agent (e.g., DTT, TCEP) H->I J Collect Eluted Target Molecule I->J K Optional: Remove Reducing Agent for Downstream Applications J->K

Chemical Cleavage Workflow Diagram.

Detailed Experimental Protocols

The following are generalized protocols for UV and chemical cleavage. Optimal conditions may vary depending on the specific photocleavable or chemically cleavable biotin reagent used and the nature of the target molecule.

Protocol 1: UV Cleavage of a Photocleavable Biotin-Tagged Protein

Materials:

  • Biotinylated protein with a photocleavable linker

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • UV lamp with an emission peak between 300-365 nm (e.g., Black Ray XX-15 UV lamp)

  • Microcentrifuge tubes

Procedure:

  • Affinity Capture:

    • Incubate the photocleavable biotin-tagged protein with streptavidin beads in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.

    • Separate the beads from the supernatant using a magnetic stand or centrifugation.

    • Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • UV Cleavage:

    • After the final wash, resuspend the beads in a suitable buffer (e.g., PBS).

    • Place the tube under a UV lamp at a distance of approximately 15 cm.[7]

    • Irradiate the sample with UV light (300-350 nm) for 5-25 minutes.[4] Optimal time should be determined empirically.

    • During irradiation, gently mix the sample to ensure uniform exposure.

  • Elution:

    • Separate the beads from the supernatant.

    • The supernatant contains the eluted, tag-free protein.

Protocol 2: Chemical Cleavage of a Disulfide-Linked Biotin-Tagged Protein

Materials:

  • Biotinylated protein with a disulfide linker (e.g., Sulfo-NHS-SS-Biotin)

  • Streptavidin-coated magnetic beads or agarose resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in a suitable buffer)[3][10]

  • Microcentrifuge tubes

Procedure:

  • Affinity Capture:

    • Incubate the disulfide-linked biotin-tagged protein with streptavidin beads in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.

    • Separate the beads from the supernatant.

    • Wash the beads three times with Binding/Wash Buffer.

  • Chemical Cleavage and Elution:

    • After the final wash, add the Elution Buffer containing the reducing agent to the beads.

    • Incubate for 30-60 minutes at 37°C with gentle mixing to cleave the disulfide bond.[3]

    • Separate the beads from the supernatant.

    • The supernatant contains the eluted protein.

Conclusion

For applications demanding high purity, preservation of protein function, and compatibility with sensitive downstream analyses, UV cleavage of biotin tags presents a compelling advantage over traditional chemical cleavage methods. The reagent-free and highly specific nature of photocleavage minimizes the risk of sample contamination and off-target effects, ensuring the integrity of the eluted biomolecules. While the initial investment in a UV light source is required, the benefits of cleaner samples and more reliable data often outweigh this consideration for researchers and drug development professionals seeking the highest quality results.

References

A Comparative Guide to Western Blot Detection of Azido-C3-UV-Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and analysis of protein modifications and interactions are paramount. Biotinylation, the process of attaching biotin to a protein, is a cornerstone technique for these investigations. The subsequent detection of these biotinylated proteins, often via Western blot, relies on the high-affinity interaction between biotin and streptavidin. This guide provides an objective comparison of Azido-C3-UV-biotin, a photo-cleavable biotinylation reagent, with other common biotinylation and detection methodologies for Western blot applications.

Introduction to this compound

This compound is a versatile biotinylating reagent that incorporates three key features: an azide group for bioorthogonal conjugation via "click chemistry", a UV-cleavable linker, and a biotin moiety for detection.[1] This combination allows for the specific and covalent labeling of alkyne-modified proteins and subsequent release of the biotin tag under UV light, a feature particularly advantageous for downstream applications like mass spectrometry. In the context of Western blotting, the ability to cleave the biotin tag can be utilized for certain specialized blotting techniques, although it is more commonly employed for elution from streptavidin beads prior to gel electrophoresis.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts the specificity, efficiency, and versatility of an experiment. Below is a comparison of this compound with other classes of biotinylation reagents.

FeatureThis compoundNHS-Ester-BiotinProximity Labeling (e.g., BioID)
Targeting Alkyne-modified proteins (via click chemistry)Primary amines (e.g., lysine residues)Proximal proteins within a nanometer range of a bait-enzyme fusion
Specificity High, determined by the incorporation of the alkyne tagLower, targets accessible primary aminesDependent on the localization of the bait protein and enzyme activity
Cleavability UV-cleavable linkerTypically non-cleavable (cleavable versions exist)Non-cleavable biotinylation
Western Blot Signal Strong, dependent on click reaction efficiencyStrong, dependent on the number of accessible aminesGenerally lower signal, reflects proximity not direct interaction
Advantages Bioorthogonal, controlled labeling, cleavability for elutionSimple, robust chemistry for general protein labelingEnables study of transient or weak protein interactions in vivo
Disadvantages Requires metabolic or chemical incorporation of an alkyne tagCan potentially disrupt protein function by modifying lysinesCan label non-interacting bystanders, requires careful controls

Comparison of Western Blot Detection Methods

The final step in visualizing biotinylated proteins is detection. The most common methods rely on a streptavidin-enzyme conjugate. The choice of detection method impacts sensitivity and quantification.[2]

Detection MethodPrincipleSensitivityQuantitationThroughput
Colorimetric Enzyme converts a soluble substrate to a colored, insoluble product on the membrane.Low (nanogram range)Semi-quantitativeHigh
Chemiluminescent Enzyme catalyzes a reaction that produces light, which is captured by film or a CCD camera.[2]High (picogram to femtogram range)Semi-quantitative to quantitative (with CCD)High
Fluorescent A fluorophore-conjugated streptavidin is used, and the signal is detected by a fluorescence imager.High (picogram range)QuantitativeHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein biotinylation using this compound via click chemistry and subsequent Western blot detection.

Protocol 1: Biotinylation of Alkyne-Modified Proteins using this compound

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label a protein containing an alkyne group.[3]

Materials:

  • Alkyne-modified protein solution (1-5 mg/mL in PBS)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein desalting column

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the alkyne-modified protein solution with PBS to a final volume of 80 µL.

  • Add 2 µL of 10 mM this compound stock solution (final concentration 200 µM).

  • Add 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO4 solution. Vortex briefly.[3]

  • Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[3]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove excess reagents using a protein desalting column according to the manufacturer's instructions.

Protocol 2: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins using a standard chemiluminescent Western blot procedure.[2][4]

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system (CCD camera or X-ray film)

Procedure:

  • Mix the biotinylated protein sample with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with Streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature.[4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using a CCD camera or by exposing to X-ray film.[2]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_labeling Protein Labeling cluster_detection Western Blot Detection Alkyne-modified\nProtein Alkyne-modified Protein Click Reaction\n(this compound) Click Reaction (this compound) Alkyne-modified\nProtein->Click Reaction\n(this compound) CuAAC Biotinylated\nProtein Biotinylated Protein Click Reaction\n(this compound)->Biotinylated\nProtein SDS-PAGE SDS-PAGE Biotinylated\nProtein->SDS-PAGE Transfer to\nMembrane Transfer to Membrane SDS-PAGE->Transfer to\nMembrane Blocking Blocking Transfer to\nMembrane->Blocking Streptavidin-HRP\nIncubation Streptavidin-HRP Incubation Blocking->Streptavidin-HRP\nIncubation ECL Detection ECL Detection Streptavidin-HRP\nIncubation->ECL Detection Imaging Imaging ECL Detection->Imaging

Caption: Experimental workflow for biotinylating and detecting proteins.

signaling_pathway_concept Bait_Protein Bait Protein-Enzyme (e.g., BioID) Biotinylation Biotinylation (in vivo) Bait_Protein->Biotinylation Proximal_Proteins Proximal Proteins Proximal_Proteins->Biotinylation Streptavidin_Enrichment Streptavidin Enrichment Biotinylation->Streptavidin_Enrichment Western_Blot Western Blot Analysis Streptavidin_Enrichment->Western_Blot

References

Decoding Specific Interactions: A Guide to Control Experiments for Azido-C3-UV-biotin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Azido-C3-UV-biotin pull-down assays coupled with mass spectrometry have become a powerful tool for identifying the cellular targets of small molecules and other ligands. This technique relies on a trifunctional probe containing an azide group for click chemistry, a UV-activatable crosslinking group, and a biotin handle for affinity purification. However, the complexity of this method necessitates a rigorous set of control experiments to distinguish true interactors from non-specific binders. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and illustrative data, to ensure the generation of high-confidence results.

The specificity of the this compound pull-down assay hinges on the covalent bond formed between the probe and its interacting protein upon UV irradiation. This covalent capture allows for stringent washing conditions to remove non-specifically bound proteins. The subsequent enrichment on streptavidin beads and identification by mass spectrometry provides a powerful workflow for target discovery. To validate the specificity of the identified protein interactions, a series of control experiments must be performed in parallel with the main experiment.

Comparative Analysis of Control Experiments

A successful this compound pull-down experiment is underpinned by a suite of negative controls designed to systematically eliminate sources of non-specific protein binding. The following table summarizes the key control experiments and their role in data interpretation.

Control Experiment Purpose Expected Outcome for a True Interactor Interpretation of Deviations
No-UV Control To identify proteins that bind to the probe non-covalently or to the affinity matrix. This is the most critical control for a photo-crosslinking experiment.Signal significantly lower than the UV-treated sample.A strong signal in the no-UV control suggests non-specific binding to the probe or beads that is not dependent on photo-crosslinking.
Competition Control To demonstrate the specificity of the probe-protein interaction at the binding site.Signal significantly reduced in the presence of an excess of the unlabeled parent compound.If the signal is not reduced, the interaction may be non-specific or the parent compound may not be an effective competitor.
Beads-Only Control To identify proteins that bind non-specifically to the streptavidin-coated beads.No or very low signal for the protein of interest.A significant signal indicates that the protein binds directly to the beads and is a likely false positive.
Scrambled Probe Control To control for non-specific interactions with a molecule of similar chemical properties but lacking the specific binding motif.No or very low signal for the protein of interest.A significant signal suggests that the interaction is not specific to the intended binding motif of the probe.

Quantitative Data Presentation

The following table presents illustrative quantitative data from a hypothetical this compound pull-down experiment analyzed by quantitative mass spectrometry. The data is presented as the log2 fold change of protein abundance in the experimental condition versus the respective control. A positive value indicates enrichment in the experimental condition.

Protein ID Gene Name Log2 Fold Change (UV / No-UV) Log2 Fold Change (UV / Competition) Log2 Fold Change (UV / Beads-Only) -log10(p-value) Conclusion
P12345TGT14.53.85.26.8High-Confidence Interactor
Q67890NSD11.21.14.82.5Potential Non-Specific Binder (UV-independent)
R11223HSP704.21.54.95.5Potential Off-Target (Non-competable)
S44556ALB0.80.51.11.2Non-Interactor
T98765STREP0.20.1-0.30.8Bead Binder

Note: This is representative data and actual results will vary depending on the experimental system.

Experimental Protocols

Here, we provide a detailed methodology for an this compound pull-down assay and its corresponding control experiments.

Materials:
  • Cells of interest

  • This compound probe

  • Unlabeled parent compound (for competition control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV crosslinking device (365 nm)

Protocol:
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • For the experimental and control groups, treat the cells with the this compound probe at an optimized concentration and for an appropriate duration.

    • For the competition control, pre-incubate the cells with a 50-100 fold excess of the unlabeled parent compound before adding the this compound probe.

  • UV Crosslinking:

    • Wash the cells with ice-old PBS to remove excess probe.

    • Expose the cells to UV light (365 nm) on ice for a predetermined optimal time.

    • No-UV Control: Keep a parallel set of plates on ice for the same duration without UV exposure.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Pull-Down:

    • Pre-wash the streptavidin-coated magnetic beads with lysis buffer.

    • Incubate the cleared cell lysates with the pre-washed beads for 2-4 hours at 4°C with gentle rotation.

    • Beads-Only Control: Incubate a sample of lysate from untreated and non-irradiated cells with the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes with wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • 2x washes with high-salt buffer (e.g., PBS + 500 mM NaCl)

      • 2x washes with detergent-containing buffer (e.g., PBS + 1% Triton X-100)

      • 2x washes with PBS

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Collect the supernatant containing the eluted proteins.

  • Analysis by Mass Spectrometry:

    • Perform in-gel or in-solution digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins using appropriate proteomics software.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationship between the different controls, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_xlinking Crosslinking cluster_pulldown Pull-Down & Analysis cell_culture Cell Culture probe_treatment Probe Incubation (this compound) competitor_treatment Competitor Incubation (Unlabeled Compound) uv_crosslinking UV Irradiation (365 nm) probe_treatment->uv_crosslinking no_uv_control No UV Irradiation probe_treatment->no_uv_control competitor_treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis no_uv_control->cell_lysis streptavidin_pulldown Streptavidin Pull-Down cell_lysis->streptavidin_pulldown washing Stringent Washes streptavidin_pulldown->washing elution Elution washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis beads_only Beads-Only Control (Untreated Lysate) beads_only->streptavidin_pulldown logical_relationships exp UV + Probe no_uv No UV + Probe exp->no_uv Identifies UV-dependent binding competition UV + Probe + Competitor exp->competition Identifies specific binding at target site beads_only Beads Only exp->beads_only

A Comparative Guide to the Efficiency of UV Lamps for Photocleavage Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular interactions is paramount. Photocleavage, the process of using light to break chemical bonds, offers a powerful tool for the spatiotemporal release of caged compounds. The efficiency of this process is critically dependent on the choice of ultraviolet (UV) light source. This guide provides an objective comparison of different UV lamps, supported by experimental data, to aid in the selection of the optimal light source for your photocleavage experiments.

Unveiling the Differences: A Head-to-Head Comparison of UV Lamps

The most common UV sources for photocleavage are traditional mercury arc lamps and increasingly, light-emitting diodes (LEDs). Each possesses distinct characteristics that influence their suitability for specific applications.

Mercury Arc Lamps: These lamps, available as low-pressure and medium-pressure variants, have historically been the workhorses of photochemistry. Medium-pressure mercury lamps offer a broad emission spectrum with high-intensity peaks across the UV range, making them versatile for exciting a variety of photolabile protecting groups (PPGs).[1] However, they also generate significant heat, require a warm-up period, and have a shorter lifespan.[2] Their broad spectrum can also lead to unwanted side reactions if the target molecule has multiple chromophores.

UV Light-Emitting Diodes (LEDs): UV-LEDs are rapidly gaining popularity due to their numerous advantages. They emit nearly monochromatic light, which allows for precise excitation of the target PPG, minimizing side reactions and often leading to higher product yields.[1] LEDs are energy-efficient, have a long operational lifetime, and offer instant on/off capabilities without a warm-up period.[2] The primary limitation of UV-LEDs is that a specific LED is required for each wavelength, which may be a consideration for laboratories working with a wide range of PPGs.

Quantitative Data Presentation

The following table summarizes key performance metrics for different UV lamp types in the context of photocleavage, using the well-characterized ortho-nitrobenzyl (oNB) photolabile protecting group as a representative example.

UV Lamp TypeWavelength (nm)Irradiance/PowerReaction TimeCleavage Efficiency/YieldQuantum Yield (Φ)Key AdvantagesKey Disadvantages
Medium-Pressure Mercury Arc Lamp Broad Spectrum (200-600)HighMinutes to HoursVariable, application-dependentGenerally lower due to polychromatic lightHigh intensity, broad applicabilityHigh heat output, short lifespan, potential for side reactions
Xenon Arc Lamp Broad Spectrum (UV-Vis-IR)HighMinutes to HoursVariableDependent on filteringHigh intensity, continuous spectrumSignificant heat generation, ozone production
UV-LED e.g., 365, 385, 395, 405VariableSeconds to MinutesOften higher than mercury lampsCan be higher due to monochromaticityHigh efficiency, long lifespan, low heat, precise wavelengthWavelength-specific, may require multiple LEDs

Representative Experimental Data for o-Nitrobenzyl Cleavage:

CompoundUV SourceWavelength (nm)IrradianceTimeDecomposition/CleavageReference
1-o-nitrophenylethyl tosylate-3653.5 mW/cm²10 min>80%[3]
Fam-linker-DNA-~340--Complete cleavage in solution[4]
Immobilized Fam-linker-DNA-340-2 min~80%[4]
Nitrobenzyl etherUV-LED36510 mW/cm²VariousSlower than coumarin at 365 nm[5]
Nitrobenzyl etherUV-LED40510 mW/cm²VariousMore efficient than coumarin at 405 nm[5]

Experimental Protocols

General Protocol for Monitoring Photocleavage by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for monitoring the progress of a photocleavage reaction.

1. Solution Preparation:

  • Prepare a stock solution of the "caged" compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution).

  • The concentration should be optimized to ensure sufficient absorbance at the chosen irradiation wavelength without causing inner filter effects.

2. Photolysis:

  • Transfer the solution to a quartz cuvette or reaction vessel that is transparent to the UV wavelength being used.

  • Place the vessel in a photoreactor equipped with the chosen UV lamp.

  • Irradiate the sample for specific time intervals. To ensure accurate kinetic data, it is crucial to control the temperature of the sample, often with a cooling system.

3. Reaction Monitoring:

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Immediately protect the sample from further exposure to light.

  • Analyze the sample by HPLC to quantify the decrease in the starting material and the increase in the photoproducts.

4. HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like trifluoroacetic acid (TFA), is typically employed.

  • Detection: A UV-Vis detector set to a wavelength where both the starting material and products absorb is used to monitor the elution.

5. Data Analysis:

  • Integrate the peak areas of the starting material and the product(s) at each time point.

  • Calculate the percentage of cleavage or the concentration of the released product over time.

Visualization of Key Processes

Photocleavage Mechanism of an ortho-Nitrobenzyl Protecting Group

The ortho-nitrobenzyl group is a widely used photolabile protecting group. Upon absorption of UV light, it undergoes an intramolecular rearrangement to release the protected molecule.[6]

G Figure 1. Photocleavage mechanism of an o-nitrobenzyl group. A o-Nitrobenzyl Caged Compound B Excited State A->B UV Photon (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule D->E F o-Nitrosobenzaldehyde D->F

Caption: Photocleavage of an o-nitrobenzyl group.

Experimental Workflow for Photocleavage Analysis

The following diagram illustrates a typical workflow for conducting and analyzing a photocleavage experiment.

G Figure 2. Experimental workflow for photocleavage analysis. A Sample Preparation (Caged Compound in Solution) B UV Irradiation (Controlled Time & Temperature) A->B C Aliquoting at Time Intervals B->C D HPLC Analysis C->D E Data Analysis (Kinetics, Yield) D->E F Characterization of Photoproducts (e.g., MS, NMR) D->F

Caption: Workflow for photocleavage experiments.

References

A Researcher's Guide to Reversible Biotinylation: Alternatives to Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reversibly biotinylate proteins and other biomolecules is a powerful tool for a wide range of applications, from affinity purification and protein-protein interaction studies to targeted drug delivery. While Azido-C3-UV-biotin offers a photocleavable solution, a diverse landscape of alternative reagents provides a broader toolkit with varying cleavage mechanisms, efficiencies, and compatibilities. This guide offers an objective comparison of commercially available alternatives, supported by experimental data, to inform the selection of the optimal reversible biotinylation strategy.

At a Glance: Key Reversible Biotinylation Strategies

The primary alternatives to UV-cleavable linkers, such as that in this compound, fall into several main categories based on their cleavage mechanism: chemically cleavable (disulfide-based or acid-labile), other photocleavable linkers, and linkers susceptible to specific chemical treatments. Each approach presents distinct advantages and potential drawbacks.

dot

Caption: Overview of Reversible Biotinylation Strategies.

Performance Comparison of Reversible Biotinylation Reagents

The choice of a reversible biotinylation reagent hinges on factors such as the nature of the biomolecule, the experimental conditions, and downstream applications. The following table summarizes key performance metrics for prominent alternatives to this compound, based on available experimental data.

FeaturePhotocleavable (PC) BiotinDisulfide-Based (e.g., Sulfo-NHS-SS-Biotin)Acid-Cleavable (e.g., DADPS-Biotin)Dde-Based Biotin
Cleavage Mechanism Photolysis via UV light (typically ~365 nm)[1][2]Reduction of a disulfide bond[3]Acid-catalyzed hydrolysis[4][5]Hydrazine-mediated cleavage[6][7]
Cleavage Reagents UV light[1]Dithiothreitol (DTT), TCEP, β-mercaptoethanol[1][3]Formic acid, Trifluoroacetic acid (TFA)[5][8]Hydrazine[6][9]
Cleavage Conditions Reagent-free, requires UV irradiation[1]Mild, requires addition of reducing agents[1]Mild acidic conditions[5]Mild, requires hydrazine[6]
Cleavage Efficiency Generally high, often >80-90% with optimized light exposure[1]High, can exceed 98% under optimized conditions[1]Outperforms photocleavable and reduction-cleavable tags in some proteomics workflows[4][8]Efficient under mild conditions[7]
Potential Side Reactions Photodamage to sensitive biomolecules, generation of reactive byproducts[1]Reduction of native disulfide bonds in proteins, potential for disulfide exchange[1]Potential for damage to acid-sensitive moleculesHydrazine can be reactive with other functional groups
Compatibility May not be suitable for light-sensitive proteins or compounds[1]Broadly compatible with many biomolecules, but reducing agents can interfere with downstream assays[1]May not be suitable for acid-labile biomoleculesCompatibility with downstream applications should be considered due to the use of hydrazine

Experimental Protocols

Detailed methodologies are crucial for successful reversible biotinylation. Below are representative protocols for key alternatives.

Protocol 1: Biotinylation of Cell Surface Proteins with Sulfo-NHS-SS-Biotin

This protocol outlines the labeling of primary amines on cell surface proteins using a disulfide-containing, chemically cleavable biotinylation reagent.

dot

cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching Quenching & Washing p1 Wash cells with ice-cold PBS (pH 8.0) p2 Resuspend cells in PBS (pH 8.0) p1->p2 b1 Prepare fresh Sulfo-NHS-SS-Biotin solution b2 Add biotin solution to cell suspension b1->b2 b3 Incubate at room temperature b2->b3 q1 Quench reaction with Tris buffer b3->q1 q2 Wash cells with ice-cold PBS q1->q2

Caption: Workflow for Cell Surface Biotinylation.

Methodology:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove contaminating proteins.

    • Suspend cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[10]

  • Biotinylation:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in water.[10]

    • Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. A 20-fold molar excess of the biotinylation reagent over the protein is a common starting point.[11]

    • Incubate the reaction for 30 minutes at room temperature.[10]

  • Quenching and Washing:

    • Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris).[3]

    • Wash the cells three times with ice-cold PBS to remove non-reacted biotinylation reagent.[10]

  • Cleavage of Biotin:

    • To cleave the disulfide bond, incubate the sample in a buffer containing 50 mM DTT for 2 hours at room temperature or 30 minutes at 50°C.[10]

Protocol 2: Photocleavage of PC-Biotin Labeled Proteins

This protocol describes the release of biotin from a labeled protein using UV light.

dot

cluster_prep Sample Preparation cluster_cleavage Photocleavage cluster_analysis Analysis s1 Prepare biotinylated sample in a non-UV-absorbing buffer (e.g., PBS) s2 Place sample in a UV-transparent container s1->s2 c1 Irradiate with a UV lamp (~365 nm) s2->c1 c2 Incubate for 5-30 minutes with gentle mixing c1->c2 a1 Analyze the sample to confirm cleavage c2->a1

Caption: Workflow for Photocleavage of PC-Biotin.

Methodology:

  • Sample Preparation:

    • Prepare the PC-biotinylated sample in a suitable, non-UV-absorbing buffer, such as PBS (pH 7.4).[12]

    • Place the sample in a UV-transparent container (e.g., a quartz cuvette).[12]

  • UV Irradiation:

    • Position a UV lamp with an emission peak of approximately 365 nm at a fixed distance from the sample.[2][12]

    • Irradiate the sample for 5-30 minutes with gentle mixing. The optimal irradiation time may require empirical determination.[12]

  • Analysis:

    • Following irradiation, analyze the sample to confirm the cleavage of the biotin tag. This can be done using methods such as HPLC, mass spectrometry, or SDS-PAGE.[12]

Protocol 3: Cleavage of Dde-Biotin Labeled Proteins

This protocol details the release of biotin from a Dde-linker-containing conjugate using hydrazine.

dot

cluster_prep Sample Preparation cluster_cleavage Cleavage cluster_collection Sample Collection p1 Immobilize Dde-biotinylated protein on streptavidin beads p2 Wash beads to remove non-specific binders p1->p2 c1 Resuspend beads in 2% aqueous hydrazine p2->c1 c2 Incubate for 30 minutes at room temperature c1->c2 s1 Centrifuge to pellet beads c2->s1 s2 Collect the supernatant containing the released protein s1->s2

Caption: Workflow for Dde-Biotin Cleavage.

Methodology:

  • Sample Preparation:

    • Capture the Dde-biotinylated protein of interest onto streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Cleavage Reaction:

    • Resuspend the beads in a 2% aqueous hydrazine solution.[9]

    • Incubate the reaction for 30 minutes at room temperature with gentle agitation.[9]

  • Elution:

    • Pellet the streptavidin beads by centrifugation.

    • Carefully collect the supernatant, which contains the released protein, now free of the biotin tag.

Conclusion

The selection of a reversible biotinylation reagent is a critical decision in experimental design. While this compound provides a valuable photocleavable option, a range of powerful alternatives exists, each with its own set of advantages and considerations. Disulfide-based reagents like Sulfo-NHS-SS-Biotin are widely used and offer high cleavage efficiency, though the potential for off-target reduction must be considered. Acid-cleavable linkers, particularly DADPS-biotin, have shown superior performance in demanding proteomics applications. Dde-biotin offers an alternative chemical cleavage strategy under mild conditions. By carefully considering the specific requirements of the experiment and the properties of the biomolecules involved, researchers can select the most appropriate reversible biotinylation strategy to achieve their scientific goals.

References

Quantitative analysis of protein biotinylation with Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of Protein Biotinylation: Azido-C3-UV-biotin in Focus

For researchers, scientists, and drug development professionals, the precise and quantitative analysis of protein biotinylation is paramount for elucidating complex biological processes and accelerating therapeutic innovation. This guide provides an objective comparison of this compound, a photocleavable biotinylation reagent, with other common alternatives. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for selecting and implementing the optimal biotinylation strategy for your research needs.

Introduction to Protein Biotinylation and Quantitative Analysis

Protein biotinylation is a powerful technique for labeling and isolating proteins of interest from complex biological samples. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of numerous purification and detection methods.[1][2] Quantitative proteomics approaches, often coupled with mass spectrometry (MS), allow for the precise measurement of protein abundance and the identification of biotinylation sites.[3][4]

The choice of biotinylation reagent is a critical determinant of experimental success. Reagents can be broadly categorized by their reactivity (e.g., targeting primary amines with N-hydroxysuccinimide esters) and the nature of their linker arm.[5] The advent of cleavable linkers has revolutionized biotin-based proteomics by enabling the efficient release of captured proteins from streptavidin resins under mild conditions, thereby reducing background and improving the quality of downstream analysis.[6][7]

This compound: A Photocleavable Solution

This compound is a versatile reagent featuring three key components: an azide group for bioorthogonal "click chemistry" ligation to alkyne-modified proteins, a UV-cleavable linker, and a biotin moiety for affinity purification.[6] This design allows for the specific labeling of target proteins and their subsequent release from streptavidin beads upon exposure to UV light, leaving behind a small chemical tag on the protein.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent should be guided by the specific experimental requirements, including the nature of the target protein, the desired labeling chemistry, and the downstream analytical methods. The following tables provide a quantitative comparison of this compound (as a representative photocleavable reagent) with other commonly used biotinylation strategies.

Table 1: Quantitative Comparison of Cleavable Biotin Linkers in Proteomics

FeaturePhotocleavable (e.g., this compound)Disulfide-Cleavable (e.g., NHS-SS-Biotin)Acid-Cleavable (e.g., DADPS-Biotin)
Cleavage Mechanism Photolysis (UV light, ~365 nm)[8]Reduction of disulfide bond[9]Acid hydrolysis[5]
Cleavage Conditions Mild, reagent-free[8]Mild, requires reducing agents (e.g., DTT, TCEP)[9]Mild acid (e.g., formic acid)[5]
Cleavage Efficiency Generally high (>90%)[8]High, but can be affected by steric hindrance[9]Very high, often outperforming other methods[5]
Peptide Identification Yield (MS) Good, but can be lower than acid-cleavable linkers[5]Good, but reducing agents may require removal[9]Excellent, often yields the highest number of identifications[5]
Potential Side Effects Potential for photodamage to sensitive biomolecules[8]Reduction of native disulfide bonds in proteins[9]Not suitable for acid-labile proteins or modifications
Mass Remnant after Cleavage Small, defined mass tagThiol group (-SH)Small, defined mass tag

Table 2: Comparison of Labeling Chemistries

Labeling ChemistryTarget ResiduesSpecificityKey AdvantagesKey Disadvantages
NHS Ester (e.g., NHS-Biotin) Primary amines (Lysine, N-terminus)[10]Relatively low, targets all accessible primary aminesSimple one-step reaction, widely used[10]Can affect protein function if lysines are in active sites[11]
Click Chemistry (Azide-Alkyne) Proteins with bioorthogonal handles (e.g., alkyne-modified amino acids)HighHighly specific, bioorthogonal reactionRequires metabolic or enzymatic incorporation of a reactive handle

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible biotinylation experiments. The following sections provide methodologies for protein labeling with this compound and a standard amine-reactive reagent, as well as the subsequent enrichment and cleavage steps.

Protocol 1: Protein Labeling via Click Chemistry with this compound

This protocol is suitable for proteins that have been metabolically or enzymatically labeled with an alkyne-containing amino acid analog.

Materials:

  • Alkyne-modified protein sample

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • UV lamp (365 nm)

  • Elution buffer (e.g., 50 mM ammonium bicarbonate)

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound in DMSO, CuSO₄, THPTA, and freshly prepared sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

    • Add this compound to the desired final concentration.

    • Add the THPTA ligand and CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • UV Cleavage:

    • Resuspend the beads in elution buffer.

    • Irradiate the bead suspension with a 365 nm UV lamp for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.[8]

    • Pellet the beads using a magnetic stand and collect the supernatant containing the released proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins can be directly processed for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).

Protocol 2: Amine-Reactive Labeling with NHS-Biotin

This protocol describes a general method for biotinylating proteins on primary amines.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents: Immediately before use, dissolve NHS-Biotin in DMSO or DMF.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.

    • Incubate for 1 hour at room temperature or 2 hours on ice.

  • Quench Reaction: Add the quenching solution to stop the reaction.

  • Remove Excess Biotin: Remove unreacted biotin using a desalting column or by dialysis.

  • Enrichment: Proceed with streptavidin bead enrichment as described in Protocol 1, step 3. Elution for non-cleavable biotin typically requires harsh denaturing conditions.

Visualization of Experimental Workflows

Visualizing complex workflows can aid in experimental design and understanding. The following diagrams, generated using Graphviz, illustrate a typical quantitative proteomics workflow using a cleavable biotin linker and the application of biotinylation in studying the EGFR signaling pathway.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Alkyne-Modified Protein Sample Click Click Reaction with Azido-UV-Biotin Protein->Click Labeling Enrich Streptavidin Bead Enrichment Click->Enrich Capture Wash Washing Enrich->Wash Cleave UV Cleavage (365 nm) Wash->Cleave Release Elute Elution Cleave->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (Peptide ID & Quant) LCMS->Data

Caption: Quantitative proteomics workflow using a UV-cleavable biotin reagent.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds BiotinLigase Biotin Ligase (e.g., TurboID) EGFR->BiotinLigase Activates Proximal Proximal Proteins BiotinLigase->Proximal Labels Biotinylated Biotinylated Proteins Proximal->Biotinylated Enrich Streptavidin Enrichment Biotinylated->Enrich MS Mass Spectrometry (Identification & Quantitation) Enrich->MS

Caption: Proximity labeling workflow to study EGFR signaling interactors.

Conclusion

The quantitative analysis of protein biotinylation is a dynamic field with an expanding toolkit of reagents and methodologies. This compound and other photocleavable reagents offer a powerful strategy for the specific labeling and gentle elution of target proteins, which is particularly advantageous for mass spectrometry-based proteomics. While acid-cleavable linkers may offer superior peptide identification yields in some workflows, the reagent-free cleavage of photocleavable linkers provides a valuable alternative for sensitive applications. The choice of biotinylation strategy should be carefully considered based on the experimental goals and the nature of the biological system under investigation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve robust, high-quality data in their protein biotinylation studies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Azido-C3-UV-biotin, a trifunctional linker molecule integral to contemporary proteomics and drug development research. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively utilizing this reagent.

Immediate Safety and Handling Precautions

This compound is a complex molecule incorporating an azide moiety, a UV-photocleavable linker, and a biotin tag. Each component presents distinct hazards that must be addressed during disposal. The primary concerns are the explosive potential of the azide group, particularly in the presence of certain metals, and the generation of toxic and explosive byproducts if handled improperly.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution). This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or equivalent)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data for Disposal Considerations

PropertyValueRationale for Disposal Consideration
Chemical Formula C₃₈H₄₈N₄O₉SThe presence of nitrogen and sulfur dictates that incineration, if used, must be performed in a facility equipped with scrubbers to prevent the release of NOx and SOx gases.
Molecular Weight 736.87 g/mol [1][2]While not directly impacting disposal, this information is critical for accurate waste inventory and reporting to your institution's Environmental Health and Safety (EHS) department.
Physical State SolidSolid waste must be segregated from liquid waste streams to prevent unintended reactions and to comply with waste management protocols.
Azide Group Hazard Potentially ExplosiveAzides can form highly explosive metal azides upon contact with lead, copper, brass, or other heavy metals.[3] This necessitates the use of non-metal tools and containers and prohibits drain disposal of untreated waste.
UV-Cleavable Linker Nitrobenzyl-based (presumed)Upon UV exposure, this linker cleaves, generating byproducts that should be considered as part of the chemical waste stream. Advanced oxidation processes may be effective for the degradation of these aromatic nitro compounds.
Incompatible Materials Strong acids, strong oxidizing agents, heavy metals and their saltsCo-mingling with incompatible materials can lead to the formation of highly toxic and explosive hydrazoic acid or shock-sensitive metal azides. Waste segregation is paramount.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires a multi-step approach that addresses the hazards of each of its functional components. The following workflow provides a comprehensive guide for both solid and liquid waste streams.

Diagram: Disposal Workflow for this compound

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Chemical Deactivation of the Azide Group

For dilute aqueous waste containing this compound, chemical deactivation of the azide group is a recommended step to mitigate the risk of explosion. This procedure must be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Aqueous waste containing the azide compound.

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • Sulfuric acid (H₂SO₄), 20% aqueous solution.

  • Stir plate and stir bar.

  • Three-necked flask equipped with a dropping funnel and an outlet for gas to be vented into the fume hood exhaust.

  • pH paper or pH meter.

  • Sodium hydroxide (NaOH) solution for neutralization.

Procedure:

  • Place the dilute azide-containing solution into the three-necked flask and begin stirring.

  • Slowly add the 20% sodium nitrite solution to the flask. A general rule is to use approximately 1.5 grams of sodium nitrite for every gram of sodium azide equivalent in the waste.

  • Carefully and slowly, add the 20% sulfuric acid solution dropwise from the dropping funnel. Caution: This reaction will generate nitric oxide (NO), a toxic gas. Ensure adequate ventilation.

  • Continue stirring the reaction mixture for a minimum of two hours to ensure the complete destruction of the azide.

  • After the reaction is complete, neutralize the solution to a pH between 6 and 8 using the sodium hydroxide solution.

  • The treated and neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department. Do not pour the treated solution down the drain.

Disposal of Component Moieties

  • Biotin and Polyethylene Glycol (PEG) Linker: The biotin and PEG components of the molecule are generally considered to be of low toxicity and are biodegradable. However, as part of the larger molecule, they must be disposed of as chemical waste. Standard procedure for this type of waste is incineration at a licensed facility.

  • UV-Cleavable (Nitrobenzyl) Linker: The photocleavable component is likely a nitrobenzyl-based linker. Upon exposure to UV light (e.g., during experimental procedures), this linker will cleave. The resulting nitroaromatic byproducts should be treated as hazardous chemical waste. For bulk quantities of waste where the linker may be intact, incineration is the preferred disposal method. Advanced oxidation processes are also effective in degrading nitroaromatic compounds but are typically performed at specialized waste treatment facilities.

Spill Management

In the event of a spill of solid this compound or a solution containing it:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully sweep or scoop the absorbed material into a non-metal, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's EHS department.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

Personal protective equipment for handling Azido-C3-UV-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Azido-C3-UV-biotin

Summary of Safety and Physical Data

The following table summarizes key safety and physical information for organic azides and biotin conjugates. This data is generalized and should be supplemented with any information provided by the specific supplier of this compound.

ParameterValueSource
Chemical Name This compoundN/A
Common Synonyms UV Cleavable Biotin-PEG2-alkyne[1]
Hazard Classification Organic azides are potentially explosive and toxic. Biotin conjugates are generally considered non-hazardous.[2][3][4]
Recommended Storage -20°C, dry and dark conditions.[3][5]
Solubility Typically soluble in water, DMSO, and DMF.[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial to minimize risks.

Engineering Controls and Personal Protective Equipment (PPE)

The consistent use of appropriate engineering controls and PPE is the most critical line of defense against potential exposure.

PPE CategorySpecific RecommendationsPurpose
Ventilation Use in a well-ventilated area. A chemical fume hood is required for all manipulations.[6][7]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile). Change gloves regularly.[8][10]
Body Protection A fully buttoned laboratory coat.[9]
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[11]
Foot Protection Closed-toe shoes that cover the entire foot.[11]
Handling and Use
  • Pre-Handling: Before use, review the available safety information and have a clear, written experimental protocol.[6]

  • Weighing: If handling the solid form, do so within a chemical fume hood to avoid the generation of dust.[7] Use plastic or ceramic spatulas; never use metal spatulas with azides to prevent the formation of explosive metal azides.[7][12]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Hygiene: Practice good laboratory hygiene. Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[4][6]

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood Step 1 prep_weigh Weigh this compound (non-metal spatula) prep_fume_hood->prep_weigh Step 2 prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve Step 3 reaction_setup Set Up Reaction Apparatus prep_dissolve->reaction_setup reaction_add Add this compound Solution reaction_setup->reaction_add Step 4 reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor Step 5 reaction_quench Quench Reaction (if necessary) reaction_monitor->reaction_quench Step 6 cleanup_decontaminate Decontaminate Glassware reaction_quench->cleanup_decontaminate cleanup_waste Segregate Azide-Containing Waste cleanup_decontaminate->cleanup_waste Step 7 cleanup_dispose Dispose of Waste via University Chemical Waste Program cleanup_waste->cleanup_dispose Step 8 cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe Step 9

References

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Azido-C3-UV-biotin

体外研究产品的免责声明和信息

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